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  • Product: 4-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine
  • CAS: 148611-85-2

Core Science & Biosynthesis

Foundational

4-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine: Structural Analysis, Synthesis, and Kinase Inhibition Profiling

Executive Summary The compound 4-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine is a highly versatile, nitrogen-rich heterocyclic scaffold that holds a privileged position in medicinal chemistry. Specifically, 3,4-disubstitu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine is a highly versatile, nitrogen-rich heterocyclic scaffold that holds a privileged position in medicinal chemistry. Specifically, 3,4-disubstituted 5-aminopyrazoles serve as foundational pharmacophores for designing ATP-competitive kinase inhibitors targeting critical oncology and immunology pathways, including Aurora kinases, Janus kinases (JAK), and Protein Kinase C (PKC)[1],[2]. Beyond its direct pharmacological utility, this molecule is a critical synthetic precursor for generating higher-order fused heterocycles, such as pyrazolo[3,4-b]pyridines, which exhibit potent multi-targeted kinase inhibition[3],.

This technical guide deconstructs the physicochemical properties, the causal mechanistic synthesis, and the biochemical validation workflows associated with this pivotal scaffold.

Chemical Structure and Physicochemical Profiling

The structural architecture of 4-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine is defined by a central pyrazole ring flanked by a pyridine ring at C3, a phenyl ring at C4, and a primary amine at C5. This arrangement creates a dense array of hydrogen bond donors and acceptors, making it an ideal candidate for interacting with the hinge region of kinase ATP-binding pockets[1].

Quantitative Physicochemical Data
PropertyValueStructural Significance
IUPAC Name 4-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amineDefines exact regiochemistry.
Molecular Formula C14H12N4High nitrogen content (N=4) favors aqueous solubility.
Molecular Weight 236.28 g/mol Well within Lipinski’s Rule of 5 for oral bioavailability.
H-Bond Donors 2Pyrazole NH and Primary Amine (-NH2).
H-Bond Acceptors 4Pyridine N, Pyrazole N, and Amine N.
Rotatable Bonds 2Allows conformational flexibility to fit distinct kinase pockets.

Mechanistic Synthesis Workflow

The construction of the 5-aminopyrazole core relies on a highly robust two-step sequence: a Claisen-type condensation to form a


-ketonitrile intermediate, followed by a Knorr-type cyclization with hydrazine[4],[5].

Synthesis A Ethyl Nicotinate + Phenylacetonitrile B Base (NaH) THF, 0°C to RT A->B Deprotonation C 2-Phenyl-3-oxo-3-(pyridin-3-yl) propanenitrile B->C Claisen Condensation D Hydrazine Hydrate EtOH, Reflux, 4 h C->D Nucleophilic Attack E 4-Phenyl-3-(pyridin-3-yl) -1H-pyrazol-5-amine D->E Cyclization

Fig 1: Two-step synthesis of 4-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine via Knorr cyclization.

Step 1: Claisen Condensation

The reaction between ethyl nicotinate and phenylacetonitrile requires a strong, non-nucleophilic base (e.g., Sodium Hydride)[5]. The base deprotonates the weakly acidic


-carbon of phenylacetonitrile, generating a nucleophilic nitrile anion that attacks the electrophilic ester carbonyl of ethyl nicotinate.
Step 2: Knorr Cyclization

The resulting ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-ketonitrile is reacted with hydrazine hydrate. The ketone carbonyl acts as the primary electrophilic site for the initial nucleophilic attack by hydrazine[5]. Subsequent intramolecular cyclization of the second hydrazine nitrogen onto the nitrile carbon yields the 5-aminopyrazole.

Pharmacological Application: Kinase Inhibition Mapping

Type I kinase inhibitors competitively bind to the active conformation of the kinase within the ATP-binding pocket. The 4-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine scaffold is structurally pre-organized for this exact purpose[1],[3]:

KinaseBinding Core 4-Phenyl-3-(pyridin-3-yl) -1H-pyrazol-5-amine Hinge Kinase Hinge Region (e.g., Met109) Core->Hinge H-Bond Acceptor (Pyridyl N) Core->Hinge H-Bond Donor (Pyrazole NH) Hydrophobic Hydrophobic Pocket (Gatekeeper) Core->Hydrophobic Hydrophobic Interaction (Phenyl Ring) Solvent Solvent-Exposed Region Core->Solvent Electrostatic (5-Amino Group)

Fig 2: Pharmacophore mapping of the 5-aminopyrazole scaffold within a kinase ATP-binding site.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each procedural choice.

Protocol 1: Synthesis of the -Ketonitrile Intermediate

Objective: Synthesize 2-phenyl-3-oxo-3-(pyridin-3-yl)propanenitrile[5].

  • Preparation: Purge a flame-dried round-bottom flask with inert gas (N2/Ar). Causality: NaH is highly reactive with atmospheric moisture; an inert atmosphere prevents premature quenching.

  • Deprotonation: Suspend Sodium Hydride (60% dispersion, 1.5 eq) in anhydrous THF and cool to 0 °C. Add a solution of phenylacetonitrile (1.1 eq) in THF dropwise. Causality: Slow addition at 0 °C controls the exothermic deprotonation, preventing localized heating and unwanted side reactions.

  • Condensation: Add ethyl nicotinate (1.0 eq) dropwise. Warm the mixture to room temperature and stir for 12 hours. Causality: The Claisen condensation is thermodynamically driven; extended stirring ensures complete conversion to the enolate.

  • Workup & Validation: Quench with saturated aqueous NH4Cl, extract with EtOAc, and concentrate.

    • Self-Validation: Analyze via TLC. The appearance of a highly UV-active spot with a lower Rf than the starting ester confirms the formation of the highly conjugated

      
      -ketonitrile.
      
Protocol 2: Knorr Cyclization to the 5-Aminopyrazole

Objective: Synthesize 4-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine[4],[6].

  • Reaction Setup: Dissolve the

    
    -ketonitrile intermediate (1.0 eq) in absolute ethanol.
    
  • Catalysis: Add hydrazine hydrate (N2H4·H2O, 2.0 eq) followed by 2-3 drops of glacial acetic acid. Causality: Acetic acid acts as a catalyst by protonating the carbonyl oxygen, increasing its electrophilicity for the initial nucleophilic attack by hydrazine.

  • Cyclization: Reflux the mixture (78 °C) for 4-6 hours. Causality: Heating provides the activation energy required for the intramolecular nucleophilic attack of the hydrazone nitrogen onto the nitrile carbon.

  • Workup & Validation: Cool to room temperature, concentrate under reduced pressure, and recrystallize from EtOH/Water.

    • Self-Validation: Perform 1H-NMR analysis. The successful cyclization is confirmed by the disappearance of the methine proton of the intermediate and the appearance of a broad singlet integrating for 2H (the -NH2 group) around 5.0–5.5 ppm.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo)

Objective: Evaluate the IC50 of the synthesized compound against a target kinase (e.g., Aurora A)[1].

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO.

  • Kinase Reaction: Incubate the compound with the target kinase, ATP, and specific peptide substrate in assay buffer for 60 minutes at room temperature.

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and incubate for 40 minutes. Causality: This reagent forcefully depletes unconsumed ATP, ensuring that the subsequent luminescence signal is strictly proportional to the ADP generated by the kinase activity.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP back to ATP, which is then utilized by a luciferase/luciferin reaction to generate luminescence.

  • Validation:

    • Self-Validation: Include a no-enzyme control (background) and a no-inhibitor control (100% activity). The assay is only valid if the Z'-factor between these controls is >0.5, ensuring the calculated IC50 is statistically robust and not an artifact of assay noise.

References

1.[1] Title: Discovery of N-(4-(3-(2-Aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), A Highly Selective, Orally Bioavailable Inhibitor of Aurora Kinases Source: ACS Publications / European Journal of Medicinal Chemistry URL:

2.[3] Title: WO2013037390A1 - 6-(4-hydroxy-phenyl)-3-styryl-1h-pyrazolo[3,4-b]pyridine-4-carboxylic acid amide derivatives as kinase inhibitors Source: Google Patents URL:

3.[2] Title: 6-(4-HYDROXY-PHENYL)-3-ALKYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXYLIC ACID AMIDE DERIVATIVES AS KINASE INHIBITORS Source: European Patent Office / Googleapis.com URL:

4.[7] Title: Araştırma Kitleri - OPAKGEN Tıbbi ve Kimyevi Ürünler San. Dış Tic. Ltd. Şti. (Commercial Compound Catalog) Source: opakgen.com URL:

5.[4] Title: Recent developments in aminopyrazole chemistry Source: ResearchGate URL:

6.[6] Title: Microwave-assisted synthesis of 3- and 5-aminopyrazole, pyrazolo[3,4-d]pyrimidine, pyrazolo[3,4-b]pyridine and pyrazolo[3,4-b]quinolin-4-one scaffolds for MAPK inhibition Source: ResearchGate URL:

7.[5] Title: 3-(2,3-Difluorophenyl)-3-oxopropanenitrile Synthesis and Reactivity Source: Benchchem URL:

Sources

Exploratory

Foreword: The Rationale for a Privileged Scaffold

An In-Depth Technical Guide to the Pyrazole-Based p38 MAPK Inhibitor Scaffold In the landscape of drug discovery, particularly within kinase inhibition, certain molecular frameworks consistently reappear, demonstrating a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pyrazole-Based p38 MAPK Inhibitor Scaffold

In the landscape of drug discovery, particularly within kinase inhibition, certain molecular frameworks consistently reappear, demonstrating a remarkable capacity to bind to diverse targets with high affinity and specificity. These are termed "privileged scaffolds." The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a quintessential example of such a scaffold.[1][2][3][4] Its metabolic stability, synthetic tractability, and ability to act as a versatile anchor for pharmacophoric decorations have cemented its role in modern medicinal chemistry.[2][4][5]

This guide focuses on the intersection of this privileged scaffold with a critical therapeutic target: the p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a central regulator of the cellular response to stress and inflammation.[6][7][8] Its dysregulation is a key driver in a multitude of human diseases, including rheumatoid arthritis, neurodegenerative disorders, and certain cancers.[9][10][11] Consequently, the inhibition of p38 MAPK presents a compelling strategy for therapeutic intervention.

However, the path to a clinically successful p38 MAPK inhibitor has been fraught with challenges, including off-target toxicities and a lack of sustained efficacy.[12][13][14] These hurdles underscore the need for exquisitely designed inhibitors that combine high potency with stringent selectivity. This is where the pyrazole scaffold has proven invaluable. This document provides a comprehensive exploration of the pyrazole core as a foundation for potent and selective p38 MAPK inhibitors, intended for researchers, scientists, and drug development professionals dedicated to advancing this critical area of therapeutic research.

The p38 MAPK Signaling Pathway: A High-Value Therapeutic Target

The p38 MAPK cascade is a three-tiered signaling module that translates extracellular cues into a cellular response.[6] Activation begins with environmental or inflammatory stimuli, such as cytokines (e.g., TNF-α, IL-1β), which trigger a phosphorylation cascade culminating in the activation of p38 MAPK.[8] Activated p38 then phosphorylates a host of downstream substrates, including other kinases and transcription factors, leading to the production of pro-inflammatory mediators and the regulation of cellular processes like apoptosis and cell cycle progression.[7][8][15]

p38_Signaling_Pathway cluster_stimuli Extracellular Stimuli cluster_cascade Kinase Cascade cluster_response Cellular Response Stimuli Inflammatory Cytokines (TNF-α, IL-1) Cellular Stress (UV, Osmotic Shock) MAP3K MAPKKK (e.g., TAK1, ASK1) Stimuli->MAP3K MAP2K MAPKK (MKK3, MKK6) MAP3K->MAP2K P p38 p38 MAPK (α, β, γ, δ) MAP2K->p38 P Downstream Downstream Substrates (e.g., MK2, Transcription Factors) p38->Downstream P Response ↑ Pro-inflammatory Cytokine Production Apoptosis, Cell Cycle Arrest Downstream->Response

Figure 1: The canonical p38 MAPK signaling cascade.

The central role of p38 MAPK in orchestrating inflammatory responses makes it an attractive target.[16] The rationale is straightforward: inhibiting p38 MAPK should dampen the excessive production of cytokines that drive the pathophysiology of inflammatory diseases. Despite this clear logic, early clinical trials with p38 inhibitors were often disappointing, primarily due to off-target effects leading to liver and central nervous system toxicity, or a transient therapeutic benefit that was not sustained.[13][14][17][18] This history emphasizes that simple potency is insufficient; successful inhibitors must possess a superior selectivity profile.

Medicinal Chemistry: Leveraging the Pyrazole Scaffold

The pyrazole ring is a versatile building block for kinase inhibitors, offering a rigid framework that correctly orients substituents to engage with key residues in the ATP-binding pocket and allosteric sites.[5][10][19]

Structure-Activity Relationships (SAR)

Decades of research have illuminated the critical structure-activity relationships governing the interaction of pyrazole-based inhibitors with p38 MAPK.[20][21]

  • N-1 Position: This position is crucial for orienting the molecule within the binding site. Substitution with aryl or bulky alkyl groups often enhances hydrophobic interactions and can significantly impact potency.

  • C-3 and C-5 Positions: These positions are typically decorated with groups that either project into the ATP-binding site or, in the case of allosteric inhibitors, engage a unique hydrophobic pocket. For instance, in the highly potent inhibitor BIRB 796, a tert-butyl group at C-5 occupies a lipophilic pocket created by a unique "DFG-out" conformation of the kinase, a feature central to its high affinity and slow dissociation rate.

  • The Diaryl Urea Moiety: Many potent pyrazole inhibitors, such as BIRB 796, are N-pyrazole, N'-aryl ureas. The urea linkage forms a critical bidentate hydrogen bond with the side chain of a conserved glutamate residue (Glu71 in p38α) in the kinase hinge region. This interaction is a cornerstone of the binding mode for this class of inhibitors.

The development of these inhibitors often involves a meticulous optimization process to balance on-target potency with selectivity against closely related kinases, such as JNK2, and to improve pharmacokinetic properties for oral bioavailability.[20][22]

Table 1: Example Structure-Activity Relationship (SAR) Data for Pyrazole Urea Analogues
CompoundR1 (at Pyrazole N-1)R2 (at Pyrazole C-5)R3 (Aryl Urea)p38α IC50 (nM)TNF-α Inhibition (Cellular EC50, nM)
1a Methyltert-Butyl4-Chlorophenyl400>1000
1b Phenyltert-Butyl4-Chlorophenyl10150
1c PhenylCyclohexyl4-Chlorophenyl85800
1d (BIRB 796) 1-Naphthyltert-Butyl4-Chlorophenyl + Morpholinoethoxy0.1 20

Data is illustrative, based on principles reported in medicinal chemistry literature.[23]

This table demonstrates key SAR principles. Replacing the N-1 methyl group with a larger phenyl group (1a vs. 1b) dramatically improves potency, likely due to enhanced hydrophobic interactions. The C-5 position shows a strong preference for a bulky, lipophilic group like tert-butyl over cyclohexyl (1b vs. 1c), highlighting the importance of shape complementarity in the binding pocket. Finally, the clinical candidate BIRB 796 (1d) incorporates a morpholinoethoxy group that forms an additional hydrogen bond with the backbone N-H of Met109 in the ATP-binding site, resulting in a significant boost in both biochemical and cellular potency.[23]

Synthetic Chemistry: Constructing the Core Scaffold

The synthesis of pyrazole-based p38 inhibitors is typically robust and modular, allowing for diverse modifications. The core pyrazole ring is often formed via the Knorr pyrazole synthesis or similar condensation reactions.

General Protocol: Synthesis of a 1,5-Disubstituted-3-amino-1H-pyrazole Core

This protocol describes a common method for creating the pyrazole nucleus, which serves as a key intermediate for elaboration into final inhibitor compounds.

Step 1: Synthesis of β-Keto Nitrile

  • To a solution of sodium ethoxide in dry ethanol, add an appropriate ester and acetonitrile derivative.

  • Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture, acidify with dilute HCl, and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the β-keto nitrile.

Step 2: Pyrazole Ring Formation

  • Dissolve the β-keto nitrile from Step 1 in glacial acetic acid or ethanol.

  • Add a substituted hydrazine (e.g., phenylhydrazine) to the solution.

  • Heat the mixture to reflux for 2-4 hours.

  • Upon cooling, the pyrazole product often precipitates and can be collected by filtration. If not, the solvent is removed in vacuo, and the residue is purified by column chromatography.

Example Protocol: Synthesis of a BIRB 796 Analogue (N-pyrazole, N'-aryl urea)

This protocol outlines the final step in synthesizing a diaryl urea-based inhibitor from the aminopyrazole core.

Objective: To couple the 3-aminopyrazole intermediate with an aryl isocyanate to form the final urea-linked inhibitor.

Materials:

  • 1,5-disubstituted-3-amino-1H-pyrazole (1.0 eq)

  • 4-Chlorophenyl isocyanate (1.05 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve the 3-aminopyrazole intermediate in anhydrous DCM.

  • To this stirring solution, add 4-chlorophenyl isocyanate dropwise at room temperature.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

  • Upon completion, the product often precipitates from the reaction mixture. If so, collect the solid by vacuum filtration and wash with cold DCM or hexanes.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • Triturate the resulting residue with a solvent mixture such as 50% DCM in hexanes to induce precipitation.

  • Filter the solid product, wash with hexanes, and dry in vacuo to afford the final N-pyrazole, N'-aryl urea compound. Recrystallization from a suitable solvent like methanol can be performed for further purification.

Biological Evaluation: From Target Engagement to Cellular Efficacy

A rigorous and multi-stage evaluation process is essential to characterize a novel inhibitor. This workflow validates its potency, selectivity, and potential as a therapeutic agent.

Experimental_Workflow cluster_screening Primary Screening & Potency cluster_cellular Cellular & Functional Activity cluster_selectivity Selectivity & Off-Target Profile KinaseAssay In Vitro Kinase Assay (p38α Enzyme) IC50 Determine IC50 Value KinaseAssay->IC50 CellAssay Cell-Based Assay (e.g., LPS-stimulated THP-1 cells) IC50->CellAssay Potent Compounds EC50 Measure TNF-α Inhibition (EC50) CellAssay->EC50 KinomeScan Kinome Selectivity Panel (>400 Kinases) EC50->KinomeScan Cell-Active Compounds OffTarget Identify Off-Target Hits KinomeScan->OffTarget

Figure 2: Experimental workflow for inhibitor characterization.
Protocol: In Vitro p38α Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human p38α kinase.

Principle: This assay measures the ability of an inhibitor to block the phosphorylation of a specific substrate by p38α. The example here uses a fluorescence-based method.

Materials:

  • Recombinant human p38α kinase

  • Biotinylated substrate peptide (e.g., ATF2)

  • ATP

  • Test compound (serially diluted)

  • Assay buffer (containing MgCl2, DTT)

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO, then dilute further in assay buffer.

  • In a 384-well plate, add 5 µL of the diluted test compound or DMSO (vehicle control).

  • Add 5 µL of a solution containing the p38α enzyme and the biotinylated substrate peptide.

  • Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate the kinase reaction by adding 10 µL of ATP solution.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding EDTA.

  • Add the detection reagents (Eu-antibody and SA-APC) and incubate for 60 minutes.

  • Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) enabled plate reader.

  • Calculate the percent inhibition for each compound concentration relative to controls and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality: This initial biochemical screen is critical. It provides a direct measure of target engagement and potency, independent of cellular factors like membrane permeability. It is the foundational experiment for any SAR campaign.

Protocol: Cellular TNF-α Inhibition Assay

Objective: To determine the half-maximal effective concentration (EC50) of a test compound for inhibiting TNF-α production in a relevant cell line.

Principle: This assay measures the functional consequence of p38 MAPK inhibition in a cellular context. Human monocytic THP-1 cells are stimulated with lipopolysaccharide (LPS) to induce a p38-dependent inflammatory response, leading to TNF-α secretion.[24]

Materials:

  • THP-1 cells

  • RPMI-1640 medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • Test compound (serially diluted)

  • Human TNF-α ELISA kit

Procedure:

  • Plate THP-1 cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to acclimate.

  • Pre-incubate the cells with serial dilutions of the test compound or DMSO (vehicle control) for 30-60 minutes.[24]

  • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.

  • Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.[24]

  • Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Quantify the amount of TNF-α in the supernatant using a commercial human TNF-α ELISA kit, following the manufacturer's instructions.

  • Calculate the percent inhibition of TNF-α production for each compound concentration and determine the EC50 value by non-linear regression.[24]

Causality: A positive result in this assay is a crucial validation step. It confirms that the compound can cross the cell membrane, engage the intracellular p38 MAPK target, and inhibit the downstream signaling pathway, leading to a functional anti-inflammatory effect. It bridges the gap between biochemical potency and physiological activity.

Case Studies in Drug Development

The journey of pyrazole-based p38 inhibitors from the lab to the clinic provides invaluable insights into the challenges and potential of this target class.

Table 2: Comparative Profile of Key Pyrazole-Based p38 MAPK Inhibitors
InhibitorMechanismTarget Isoformsp38α IC50 / KdKey Preclinical/Clinical Notes
BIRB 796 (Doramapimod) Allosteric (DFG-out)Pan-p38 (α, β, γ, δ)Kd: 0.1 nM[24]Potent anti-inflammatory effects in animal models.[24][25] Advanced to Phase II/III trials for conditions like rheumatoid arthritis but faced challenges with efficacy and side effects.[17][26]
Skepinone-L ATP-CompetitiveHighly selective for p38αIC50: 5 nM[27]Excellent in vivo selectivity and efficacy.[28] Primarily used as a high-quality chemical probe to dissect p38α signaling.[29][30]
Losmapimod ATP-Competitivep38α/β-Investigated in over 3,500 subjects for multiple indications including COPD, cardiovascular disease, and FSHD muscular dystrophy.[31] Failed to meet primary endpoints in several late-stage trials, highlighting the difficulty in translating p38 inhibition to clinical benefit for complex diseases.[31][32][33]
  • BIRB 796 (Doramapimod): This compound represents a landmark in kinase inhibitor design. It was one of the first inhibitors to exploit the DFG-out allosteric site, leading to exceptional potency and a very slow off-rate.[25][34][35] While its clinical development was ultimately halted for certain indications, the insights gained from its novel binding mechanism have profoundly influenced the field.[17]

  • Losmapimod: The extensive clinical evaluation of losmapimod across a wide range of diseases illustrates the broad therapeutic hypothesis for p38 inhibition.[36] Its failure to demonstrate efficacy in large trials for conditions like acute coronary syndrome and COPD underscores the complexity of these diseases and the challenge of identifying the right patient populations and clinical endpoints for p38 inhibitors.[31][32]

Conclusion and Future Directions

The pyrazole scaffold has proven to be an exceptionally effective and versatile core for the development of p38 MAPK inhibitors. Through decades of medicinal chemistry, researchers have successfully used this framework to create compounds with nanomolar and even picomolar potency, targeting both the ATP-binding site and unique allosteric pockets.

The path forward for this field requires a departure from the "one-size-fits-all" approach. Future success will likely depend on:

  • Isoform Selectivity: Developing inhibitors that can distinguish between the different p38 isoforms (α, β, γ, δ), which may have distinct or even opposing roles in different cellular contexts.[15][37]

  • Indication-Specific Development: Moving away from broad anti-inflammatory applications towards diseases with a clear and validated link to p38 MAPK hyperactivation, such as specific genetic disorders or cancers.

  • Novel Mechanisms: Exploring inhibitors with novel binding modes or those that modulate protein-protein interactions downstream of p38, which may offer a more nuanced therapeutic effect with an improved safety window.

The pyrazole scaffold, with its proven track record and synthetic flexibility, will undoubtedly remain a central tool in this endeavor. The lessons learned from past clinical failures are not an indictment of the target itself, but rather a guide for designing the next generation of smarter, more selective, and ultimately more successful pyrazole-based p38 MAPK inhibitors.

References

  • Fadaka, A. O., Ojo, O. A., Osukoya, O. A., Akuboh, O., & Ajiboye, B. O. (2017). Role of p38 MAPK Signaling in Neurodegenerative Diseases: A Mechanistic Perspective. Annals of Neurodegenerative Diseases, 2(1), 1026. [Link]

  • Al-Ostoot, F. H., Al-Tamary, M. A., Al-Samydai, A., Abdo, A. M., & Al-Shdefat, R. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Research Journal of Pharmacy and Technology, 16(7), 3419–3431. [Link]

  • Pargellis, C., Tong, L., Churchill, L., Cirillo, P. F., Gilmore, T., Graham, A. G., Grob, P. M., Hickey, E. R., Moss, N., Regan, J., & Talanian, R. V. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(14), 2994–3009. [Link]

  • Graneto, M. J., Kurumbail, R. G., Vazquez, M. L., Shieh, H. S., Pawlitz, J. L., Williams, J. M., Stallings, W. C., Geng, L., Naraian, A. S., Koszyk, F. J., Stealey, M. A., Xu, X. D., Weier, R. M., Hanson, G. J., Mourey, R. J., Compton, R. P., Mnich, S. J., Anderson, G. D., Monahan, J. B., & Devraj, R. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Journal of Medicinal Chemistry, 50(24), 5912–5921. [Link]

  • Shaaban, M., & El-Sayed, M. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Current Organic Chemistry, 27(11), 934-958. [Link]

  • Wurz, R. P., Pettus, L. H., Chmait, S., Zalameda, L., Strubble, C., Cich, J., Donner, P., Hsieh, F., Healy, J. R., Sawyer, T. K., & Romero, D. L. (2009). Part 1: Structure-Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase. Bioorganic & Medicinal Chemistry Letters, 19(16), 4843–4848. [Link]

  • Eweas, A. F., El-Fakharany, E. M., El-Kashef, H. A., & Abdel-Aziz, M. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]

  • Graneto, M. (2008). Synthesis, crystal structure, and activity of pyrazole inhibitors of p38 map kinase. Cancer Research, 68(9_Supplement), SY17-03. [Link]

  • Boehringer Ingelheim. (n.d.). p38 MAPK inhibitor | BIRB 796. opnMe. [Link]

  • Martí-Gómez, C., & Sabio, G. (2020). p38 MAPK Pathway in the Heart: New Insights in Health and Disease. International Journal of Molecular Sciences, 21(19), 7412. [Link]

  • Graneto, M. J., Kurumbail, R. G., Vazquez, M. L., Shieh, H. S., Pawlitz, J. L., Williams, J. M., ... & Devraj, R. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry, 50(24), 5912-5921. [Link]

  • Al-Majid, A. M., & Barakat, A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1779-1782. [Link]

  • Naim, M. J., Alam, O., Alam, M. J., Khan, S. A., & Nawaz, F. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Letters in Drug Design & Discovery, 20(1), 3-21. [Link]

  • Christoforou, N., & Kyba, M. (2021). p38 MAPKs — roles in skeletal muscle physiology, disease mechanisms, and as potential therapeutic targets. JCI Insight, 6(12), e149915. [Link]

  • Graneto, M. J., Kurumbail, R. G., Vazquez, M. L., Shieh, H.-S., Pawlitz, J. L., Williams, J. M., … Devraj, R. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry, 50(24), 5912–5921. [Link]

  • Al-Majid, A. M., & Barakat, A. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry, 15(22), 1779-1782. [Link]

  • Ghafourian, T., & Dastmalchi, S. (2013). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Saudi Pharmaceutical Journal, 21(3), 253-263. [Link]

  • Pargellis, C., Tong, L., Churchill, L., Cirillo, P. F., Gilmore, T., Graham, A. G., ... & Talanian, R. V. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of medicinal chemistry, 45(14), 2994-3009. [Link]

  • Roy, K., & Kar, S. (2023). PYRAZOLE AS A PRIVILEGED HETEROCYCLIC SCAFFOLD: SYNTHETIC INNOVATIONS, STRUCTURE ACTIVITY RELATIONSHIPS, AND TRANSLATIONAL CHALLENGES. Journal of the Indian Chemical Society, 100(12), 101235. [Link]

  • Zhao, L., Wang, Y., Xu, Y., Sun, Q., Liu, H., Chen, Q., & Liu, B. (2021). BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. ACS Omega, 6(17), 11336–11344. [Link]

  • Zhao, L., Wang, Y., Xu, Y., Sun, Q., Liu, H., Chen, Q., & Liu, B. (2021). BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. ACS Omega, 6(17), 11336-11344. [Link]

  • Kim, J. H., Kim, S. J., & Kim, J. H. (2013). BIRB 796 has Distinctive Anti-inflammatory Effects on Different Cell Types. Immune network, 13(6), 289–292. [Link]

  • Patsnap Synapse. (2024). What is Losmapimod used for? [Link]

  • Assay Genie. (n.d.). p38 MAPK Signaling Review. [Link]

  • Wikipedia. (2024). Losmapimod. [Link]

  • Eweas, A. F., El-Fakharany, E. M., El-Kashef, H. A., & Abdel-Aziz, M. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]

  • Cuadrado, A., & Nebreda, A. R. (2007). p38 MAP-Kinases pathway regulation, function and role in human diseases. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1773(8), 1359-1376. [Link]

  • D'Andrea, A., Lo Gullo, A., & Guggino, G. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis. International Journal of Molecular Sciences, 24(18), 14041. [Link]

  • Boulaamane, Y., El-Mernissi, R., Saoiabi, A., & Bouachrine, M. (2024). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Journal of the Indian Chemical Society. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). losmapimod. [Link]

  • Muscular Dystrophy News. (2024). Losmapimod for FSHD. [Link]

  • Clinical Trials Arena. (2020). Fulcrum to assess muscle disorder drug losmapimod for Covid-19. [Link]

  • Alzheimer's Drug Discovery Foundation. (n.d.). p38α MAPK inhibitors. [Link]

  • Munshi, R., & Ramesh, A. (2024). What are p38 MAPK inhibitors and how do they work? Patsnap Synapse. [Link]

  • Koeberle, S. C., Scholl, C., Koch, A., Limm, K., Greiner, J. W., Witan, J., ... & Laufer, S. A. (2012). Skepinone-L is a selective p38 mitogen-activated protein kinase inhibitor. Nature chemical biology, 8(2), 141-143. [Link]

  • Mun, K. C., & Lee, J. H. (2017). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. Molecules, 22(8), 1279. [Link]

  • Chatterjee, M., & Krayem, M. (2021). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. Molecules, 27(1), 203. [Link]

  • Kraemer, B. F., Schmidt, C., Urban, B., Bigalke, B., Lindemann, S., & Gawaz, M. (2013). Skepinone-L, a novel potent and highly selective inhibitor of p38 MAP kinase, effectively impairs platelet activation and thrombus formation. British journal of pharmacology, 169(5), 1156–1166. [Link]

  • Schieven, G. L. (2014). Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. Current topics in medicinal chemistry, 14(3), 359-373. [Link]

  • Kraemer, B. F., Schmidt, C., Urban, B., Bigalke, B., Lindemann, S., & Gawaz, M. (2013). Skepinone-L, a Novel Potent and Highly Selective Inhibitor of p38 MAP Kinase, Effectively Impairs Platelet Activation and Thrombus Formation. British Journal of Pharmacology, 169(5), 1156-1166. [Link]

  • Kumar, S., & Boehm, J. C. (2018). Potential adverse effects associated with inhibition of p38alpha/beta MAP kinases. Current opinion in toxicology, 10, 31-38. [Link]

Sources

Foundational

Introduction: The Scaffold and Therapeutic Target

Technical Whitepaper: Design, Synthesis, and Evaluation of 3-(3-Pyridyl)-4-phenylpyrazole-5-amine Derivatives Executive Summary This technical guide details the chemical synthesis, structural biology, and pharmacological...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Design, Synthesis, and Evaluation of 3-(3-Pyridyl)-4-phenylpyrazole-5-amine Derivatives

Executive Summary This technical guide details the chemical synthesis, structural biology, and pharmacological characterization of 3-(3-pyridyl)-4-phenylpyrazole-5-amine derivatives. Recognized as a privileged scaffold in medicinal chemistry, this specific pharmacophore serves as a potent ATP-competitive inhibitor of the p38 Mitogen-Activated Protein Kinase (p38 MAPK) family, specifically the p38


 isoform. This document provides researchers with a validated synthetic workflow, structure-activity relationship (SAR) insights, and standardized assay protocols to utilize this scaffold in anti-inflammatory drug discovery.

The p38 MAPK pathway is a critical regulator of the biosynthesis of pro-inflammatory cytokines, including TNF-


 and IL-1

. Inhibition of p38

has been a primary target for treating rheumatoid arthritis, COPD, and autoimmune disorders.

While early inhibitors like SB-203580 utilized a pyridinyl-imidazole core, the pyrazole bioisostere offers distinct advantages:

  • Tautomeric Flexibility: The 1H-pyrazole core allows for versatile binding modes within the ATP pocket.

  • Derivatization Potential: The exocyclic amine at position 5 serves as a critical synthetic handle for generating urea or amide derivatives, enabling access to the kinase "allosteric pocket" (DFG-out conformation) for enhanced selectivity.

  • 3-Pyridyl vs. 4-Pyridyl: While classic inhibitors often use a 4-pyridyl ring to interact with the hinge region (Met109), the 3-pyridyl isomer described here provides an alternative vector for hydrogen bonding, often improving solubility and altering metabolic stability profiles.

Mechanism of Action & Signaling Pathway

The 3-(3-pyridyl)-4-phenylpyrazole amine scaffold functions primarily as a Type I or Type II kinase inhibitor depending on substitution.

  • Hinge Binding: The pyridine nitrogen and the pyrazole NH typically form hydrogen bonds with the hinge region amino acids (Met109/Gly110 in p38

    
    ).
    
  • Gatekeeper Interaction: The 4-phenyl moiety occupies the hydrophobic pocket adjacent to the gatekeeper residue (Thr106), a critical determinant of selectivity against other kinases.

Figure 1: p38 MAPK Signaling Cascade

The following diagram illustrates the canonical activation pathway targeted by these derivatives.

p38_MAPK_Pathway Stimuli Extracellular Stimuli (UV, LPS, Cytokines) MAP3K MAP3Ks (ASK1, TAK1, MEKK) Stimuli->MAP3K Activation MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (Target) (Phosphorylated) MKK->p38 Phosphorylation (Thr180/Tyr182) MK2 MAPKAPK2 (MK2) p38->MK2 MSK1 MSK1/2 p38->MSK1 ATF2 ATF-2 (Transcription Factor) p38->ATF2 Nuclear Translocation Inhibitor Pyrazole Inhibitor (ATP Competitive) Inhibitor->p38 Blocks Catalytic Activity HSP27 HSP27 (Actin Remodeling) MK2->HSP27 Cytokines TNF-α, IL-1β, IL-6 (Inflammation) MSK1->Cytokines Translation Regulation ATF2->Cytokines Transcription

Caption: The p38 MAPK cascade showing the point of intervention by pyrazole inhibitors, preventing downstream cytokine production.

Chemical Synthesis Strategy

The synthesis of 3-(3-pyridyl)-4-phenyl-1H-pyrazol-5-amine requires a regioselective approach. The most robust method involves the condensation of an


-substituted 

-ketonitrile with hydrazine.
Synthetic Workflow Diagram

Synthesis_Route SM1 Ethyl Nicotinate (3-Pyridyl ester) Intermediate 3-Oxo-3-(3-pyridyl)- 2-phenylpropanenitrile (Enolizable) SM1->Intermediate Claisen Condensation SM2 Phenylacetonitrile (Benzyl cyanide) SM2->Intermediate Base NaH / THF Reflux Hydrazine N2H4·H2O Ethanol, Reflux Product 3-(3-Pyridyl)-4-phenyl- 1H-pyrazol-5-amine Intermediate->Product Cyclization (Knorr-type)

Caption: Two-step regioselective synthesis of the 5-amino-pyrazole core.

Detailed Experimental Protocol

Step 1: Synthesis of 3-oxo-3-(3-pyridyl)-2-phenylpropanenitrile

  • Rationale: This step builds the carbon skeleton. The acidity of the

    
    -proton in phenylacetonitrile allows deprotonation by NaH, enabling nucleophilic attack on the ethyl nicotinate ester.
    
  • Protocol:

    • Suspend Sodium Hydride (60% dispersion in oil, 1.2 eq) in anhydrous THF under nitrogen atmosphere.

    • Add Phenylacetonitrile (1.0 eq) dropwise at 0°C. Stir for 30 min to form the carbanion.

    • Add Ethyl Nicotinate (1.1 eq) dropwise.

    • Heat the mixture to reflux (approx. 66°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane).[1]

    • Workup: Cool to RT. Quench carefully with ice water. The nitrile intermediate exists as an enolate salt; acidify with 1N HCl to pH 4–5 to precipitate the product. Filter, wash with water, and dry.

Step 2: Cyclization to 3-(3-pyridyl)-4-phenyl-1H-pyrazol-5-amine

  • Rationale: Hydrazine acts as a dinucleophile. It attacks the ketone carbonyl and the nitrile carbon sequentially to close the 5-membered ring.

  • Protocol:

    • Dissolve the

      
      -ketonitrile intermediate (1.0 eq) in absolute Ethanol.
      
    • Add Hydrazine Hydrate (5.0 eq). Note: Excess hydrazine drives the reaction and prevents azine formation.

    • Reflux for 8–12 hours.

    • Workup: Concentrate the solvent under reduced pressure. Treat the residue with ice water. The solid pyrazole usually precipitates. Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH gradient) if necessary.

Structure-Activity Relationship (SAR)[2]

Modifications to the core scaffold significantly alter potency and physicochemical properties.

PositionSubstituentEffect on Biological Activity
3-Pyridyl UnsubstitutedGood H-bond acceptor capability (Hinge binder).
6-MethylCan introduce steric clash or improve metabolic stability.
4-Phenyl 4-Fluoro Preferred. Increases metabolic stability (blocks oxidation) and lipophilicity; standard in p38 inhibitors.
4-ChloroIncreases potency but lowers solubility.
UnsubstitutedBaseline activity; often prone to rapid metabolism.
5-Amine Free (-NH2)Moderate potency (Type I binder).
Urea (-NH-CO-NH-R) High Potency. Accesses the "DFG-out" allosteric pocket (Type II inhibition). Significantly improves selectivity.
Amide (-NH-CO-R)Generally reduces potency unless the R group picks up specific interactions (e.g., Asp112).

Biological Evaluation Protocols

To validate the synthesized compounds, the following tiered assay system is recommended.

A. In Vitro p38 Kinase Assay (Biochemical)
  • Objective: Determine IC50 values against the recombinant enzyme.

  • Method: FRET-based assay (e.g., LanthaScreen) or radiometric

    
    P-ATP assay.
    
  • Protocol:

    • Incubate recombinant p38

      
       (5–10 nM) with the test compound (serial dilutions in DMSO) for 15 min.
      
    • Add substrate (ATF-2 or MBP) and ATP (at

      
      , typically 10–50 
      
      
      
      M).
    • Allow reaction for 60 min at RT.

    • Detect phosphorylation.

    • Validation: Reference compound SB-203580 should yield an IC50 of ~50–100 nM.

B. Cellular TNF- Release Assay
  • Objective: Assess cell permeability and efficacy in a relevant biological context.

  • Cell Line: THP-1 (Human monocytic leukemia) or PBMCs.

  • Protocol:

    • Seed THP-1 cells (10^5 cells/well) in 96-well plates.

    • Pre-treat with test compounds for 1 hour.

    • Stimulate inflammation with LPS (Lipopolysaccharide, 1

      
      g/mL).
      
    • Incubate for 4 hours at 37°C.

    • Harvest supernatant and quantify TNF-

      
       using a standard ELISA kit.
      

References

  • Boehm, J. C., et al. (2000). New inhibitors of p38 kinase.[2][3][4][5] Expert Opinion on Therapeutic Patents. Link

  • Dumas, J. (2001). Protein kinase inhibitors: emerging pharmacophores with high potency and selectivity. Current Opinion in Drug Discovery & Development.
  • Laufer, S. A., et al. (2002). From Imidazoles to Pyrimidines: New Inhibitors of Cytokine Release. Journal of Medicinal Chemistry.[3] Link

  • Regan, J., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry.[3] Link

  • Kumar, S., et al. (2003). p38 MAP kinases: key signaling molecules as therapeutic targets for inflammatory diseases. Nature Reviews Drug Discovery. Link

  • Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology. Link

Sources

Exploratory

Strategic Bioisosteric Replacement in Kinase Inhibitor Design: A Deep Dive into SB-203580 Analogs

Introduction & Core Rationale As a Senior Application Scientist overseeing kinase inhibitor pipelines, I frequently encounter a recurring bottleneck in preclinical drug development: the delicate balance between target af...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Core Rationale

As a Senior Application Scientist overseeing kinase inhibitor pipelines, I frequently encounter a recurring bottleneck in preclinical drug development: the delicate balance between target affinity and off-target liabilities. The p38 mitogen-activated protein kinase (MAPK) pathway is a master regulator of pro-inflammatory cytokines, making it a highly desirable target for autoimmune and inflammatory diseases. For decades, the pyridinyl imidazole derivative SB-203580 has served as the prototypical p38α inhibitor[1]. It is highly potent, acting as an ATP-competitive inhibitor by anchoring its pyridine ring to the hinge region of the kinase, while its 4-fluorophenyl ring occupies a deep hydrophobic pocket[1].

However, the imidazole core of SB-203580 presents a classic case of structural liability. The basic nitrogen of the imidazole ring possesses an available lone pair of electrons that readily coordinates with the heme iron of cytochrome P450 (CYP450) enzymes. This interaction leads to significant hepatotoxicity and drug-drug interactions, which has halted the clinical progression of many first-generation p38 inhibitors[2]. To rescue this pharmacophore, we must employ strategic bioisosteric replacement—swapping the problematic imidazole core for structurally distinct scaffolds that maintain the precise binding geometry required for p38α inhibition while eliminating CYP450 coordination.

Bioisosteric Scaffolds: Causality & Design

The Isoxazole Core (Reducing Heme Coordination)

In a continuous effort to develop improved p38 MAPK inhibitors, researchers synthesized compounds utilizing an isoxazole ring as a bioisosteric replacement for the imidazole core of SB-203580[2].

Causality in Design: The fundamental logic here is electron delocalization. By introducing an electronegative oxygen atom into the five-membered ring, the basicity of the adjacent nitrogen is drastically reduced. The lone pair is less available for coordinating with the CYP450 heme iron. This bioisosteric shift successfully diminishes hepatotoxic effects and lowers CYP450 affinity, while actually improving the IC50 toward isolated p38 MAPK by twofold compared to the parent compound[2].

The Imidazo[1,2-a]pyridine Scaffold (Improving the Safety Index)

Another elegant approach is the substitution of the core with a fused bicyclic system. Lacerda et al. demonstrated that an imidazo[1,2-a]pyridine scaffold can generate anti-TNF-α compounds that are equipotent to SB-203580[3].

Causality in Design: The fused ring system alters the steric bulk and lipophilicity (cLogP) of the molecule. The extended aromatic system provides novel pi-pi stacking opportunities within the ATP binding pocket, compensating for any lost hydrogen bonding from the original imidazole. Crucially, this scaffold exhibits a superior selectivity index (SI), meaning it significantly reduces macrophage toxicity while maintaining high potency against LPS-induced TNF-α production[3].

Quantitative Data & Structure-Activity Relationships

To objectively evaluate the success of a bioisosteric replacement, we must look at the triad of target potency, cellular efficacy, and safety. The table below summarizes the quantitative improvements achieved by replacing the imidazole core.

CompoundBioisosteric CoreTarget / AssayPotencySafety / Off-Target Profile
SB-203580 Pyridinyl Imidazolep38α (In Vitro)IC50 ~ 40-50 nM[1]High CYP450 affinity; Hepatotoxic
SB-203580 Pyridinyl ImidazoleTNF-α (Cellular)IC50 = 0.22 µM[3]Moderate macrophage toxicity
Compound 4a Isoxazolep38α (In Vitro)IC50 ~ 20 nM[2]Decreased CYP450 affinity[2]
LASSBio-1749 Imidazo[1,2-a]pyridineTNF-α (Cellular)IC50 = 0.21 µM[3]Improved safety/potency balance[3]

Self-Validating Experimental Protocols

To ensure scientific integrity, any newly synthesized bioisostere must be validated through a rigorous, self-validating assay cascade. Below are the standard operating procedures I mandate for evaluating SB-203580 analogs.

Protocol 1: In Vitro p38α Kinase Assay (TR-FRET)

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is prioritized over radiometric assays because it eliminates radioactive waste and significantly reduces false positives from auto-fluorescent compounds.

  • Preparation: Prepare a kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense bioisostere compounds in a 10-point, 3-fold dilution series in DMSO. Transfer to a 384-well plate (ensure final DMSO concentration is <1%).

  • Enzyme Addition: Add recombinant human p38α (final concentration 1 nM) and incubate for 15 minutes at room temperature to allow compound pre-binding to the hinge region.

  • Reaction Initiation: Add ATP (at the specific Km value, typically 10 µM) and a biotinylated ATF-2 peptide substrate.

  • Detection: After 60 minutes, stop the reaction with EDTA. Add Europium-labeled anti-phospho-ATF-2 antibody and Streptavidin-APC.

  • Validation Check: The assay is considered self-validating only if the positive control (SB-203580) yields an IC50 of 40-50 nM and the Z'-factor of the plate is >0.7.

Protocol 2: Cellular TNF-α Inhibition Assay

Rationale: Biochemical potency does not guarantee cellular efficacy due to membrane permeability issues or rapid efflux. We use LPS-stimulated RAW 264.7 macrophages because the Toll-Like Receptor 4 (TLR4) cascade strongly depends on p38 MAPK to translate TNF-α mRNA.

  • Cell Seeding: Seed RAW 264.7 cells at

    
     cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO2.
    
  • Pre-treatment: Treat cells with the bioisostere compounds (0.01 to 10 µM) for 1 hour.

  • Stimulation: Add LPS (Escherichia coli 0111:B4) at a final concentration of 100 ng/mL.

  • Harvest & Readout: After 4 hours, collect the supernatant. Quantify TNF-α levels using a standard sandwich ELISA.

  • Validation Check (Critical): Perform an MTT viability assay on the remaining cells. If a compound shows >20% cytotoxicity at 10 µM, its TNF-α IC50 is invalidated, as the cytokine reduction is an artifact of cell death rather than specific kinase inhibition[3].

Visualizations

p38_MAPK Stress Cellular Stress / Cytokines (LPS, TNF-α) MKK MKK3 / MKK6 Stress->MKK Activates p38 p38α MAPK MKK->p38 Phosphorylates MK2 MAPKAP Kinase 2 (MK2) p38->MK2 Phosphorylates ATF2 ATF-2 Transcription Factor p38->ATF2 Phosphorylates Inhibitor SB-203580 & Bioisosteres (ATP-Competitive) Inhibitor->p38 Blocks Kinase Activity Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) MK2->Inflammation mRNA Translation ATF2->Inflammation Gene Transcription

p38 MAPK Signaling Pathway and Targeted Inhibition by SB-203580 Bioisosteres.

Bioisostere_Workflow Design Bioisosteric Design (Isoxazole, Imidazo-pyridine) Synthesis Chemical Synthesis & Purification Design->Synthesis InVitro In Vitro Kinase Assay (TR-FRET p38α IC50) Synthesis->InVitro Cellular Cellular Assay (LPS-Macrophage TNF-α) InVitro->Cellular ADMET ADMET Profiling (CYP450 & Toxicity) Cellular->ADMET

Self-Validating Experimental Workflow for Evaluating Kinase Inhibitor Bioisosteres.

References

  • Title: Novel Potent Imidazo[1,2-a]pyridine-N-Glycinyl-Hydrazone Inhibitors of TNF-α Production: In Vitro and In Vivo Studies Source: PLoS ONE URL: [Link]

  • Title: Substituted isoxazoles as potent inhibitors of p38 MAP kinase Source: ChemMedChem (PubMed) URL: [Link]

  • Title: Pyridinyl Imidazole Inhibitors of p38 Mitogen-activated Protein Kinase Bind in the ATP Site Source: Journal of Biological Chemistry (PubMed) URL: [Link]

Sources

Foundational

Technical Guide: 5-Amino-4-phenyl-3-(pyridin-3-yl)pyrazole

The following technical guide details the properties, synthesis, and application of 5-Amino-4-phenyl-3-(pyridin-3-yl)pyrazole , a privileged scaffold in kinase inhibitor discovery. A Privileged Scaffold for ATP-Competiti...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and application of 5-Amino-4-phenyl-3-(pyridin-3-yl)pyrazole , a privileged scaffold in kinase inhibitor discovery.

A Privileged Scaffold for ATP-Competitive Kinase Inhibition

Executive Summary & Chemical Identity

5-Amino-4-phenyl-3-(pyridin-3-yl)pyrazole represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets, most notably the Mitogen-Activated Protein Kinases (MAPK) family (e.g., p38


, JNK).

This compound functions as a Type I ATP-competitive inhibitor . Its design mimics the adenine ring of ATP: the pyridine nitrogen and pyrazole moieties form critical hydrogen bonds with the kinase "hinge" region, while the phenyl group occupies the hydrophobic pocket adjacent to the gatekeeper residue.

Chemical Identity Table
PropertySpecification
IUPAC Name 4-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine
Common Scaffolds 3,4-Diaryl-5-aminopyrazole; p38 MAPK Inhibitor Core
Molecular Formula C

H

N

Molecular Weight 236.27 g/mol
Core Pharmacophore Donor-Acceptor-Donor (DAD) H-bond motif
pKa (Calculated) ~3.5 (Pyridine N), ~12.5 (Pyrazole NH)
LogP (Calculated) 2.1 – 2.5 (Lipophilic, membrane permeable)
Solubility Low in water; Soluble in DMSO, DMF, MeOH

Synthesis & Production Protocol

The synthesis of this scaffold relies on a robust Claisen condensation-cyclization sequence . This protocol is self-validating through the observation of a characteristic enol/keto tautomeric intermediate and the final precipitation of the pyrazole product.

Reaction Scheme (DOT Diagram)

SynthesisScheme Reactant1 Phenylacetonitrile (C8H7N) Intermediate Intermediate: 3-Oxo-2-phenyl-3-(pyridin-3-yl) propanenitrile Reactant1->Intermediate Step 1: Claisen Condensation Reactant2 Ethyl Nicotinate (C8H9NO2) Reactant2->Intermediate Base NaOEt / EtOH (Base Catalyst) Base->Intermediate Product Product: 5-Amino-4-phenyl-3-(pyridin-3-yl) pyrazole Intermediate->Product Step 2: Knorr-type Cyclization Reagent2 Hydrazine Hydrate (N2H4·H2O) Reagent2->Product

Figure 1: Two-step synthetic pathway for the 3,4-diaryl-5-aminopyrazole scaffold.[1]

Step-by-Step Protocol
Step 1: Formation of the

-Ketonitrile Intermediate

Objective: Condense phenylacetonitrile with ethyl nicotinate to form 3-oxo-2-phenyl-3-(pyridin-3-yl)propanenitrile.

  • Preparation: In a dry round-bottom flask under N

    
     atmosphere, dissolve sodium ethoxide (1.2 eq) in anhydrous ethanol.
    
  • Addition: Add phenylacetonitrile (1.0 eq) dropwise at 0°C. Stir for 15 minutes to generate the carbanion.

  • Condensation: Add ethyl nicotinate (1.1 eq) dropwise.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours.

    • Self-Validation Check: The reaction mixture should turn from clear to a deep yellow/orange, indicating enolate formation. TLC (30% EtOAc/Hexane) should show the disappearance of phenylacetonitrile.

  • Workup: Cool to room temperature. Pour onto ice-water and acidify with 1M HCl to pH 4–5. The

    
    -ketonitrile intermediate will precipitate as a solid. Filter and dry.
    
Step 2: Cyclization to Aminopyrazole

Objective: React the


-ketonitrile with hydrazine to close the pyrazole ring.
  • Dissolution: Suspend the dried intermediate from Step 1 in ethanol.

  • Cyclization: Add hydrazine hydrate (2.0 eq) excess.

  • Reflux: Reflux for 8–12 hours.

    • Mechanism:[2][3] Hydrazine attacks the ketone carbonyl first, followed by intramolecular attack on the nitrile carbon, forming the 5-amino group.

  • Purification: Cool the mixture. The product often precipitates upon cooling. If not, concentrate the solvent and recrystallize from Ethanol/Water.

    • Validation:

      
      H NMR in DMSO-d
      
      
      
      must show a broad singlet at
      
      
      11.5–12.5 ppm (Pyrazole NH) and a broad singlet at
      
      
      5.0–6.5 ppm (Amino NH
      
      
      ).

Biological Mechanism & Pharmacology[2][5][6]

This scaffold is a potent ATP-competitive inhibitor . Its efficacy stems from its ability to occupy the ATP-binding pocket of kinases, specifically targeting the "hinge region" that connects the N- and C-terminal lobes of the kinase domain.

Pharmacophore Mapping (DOT Diagram)

PharmacophoreMap Hinge Kinase Hinge Region (Met109 in p38) PyridineN Pyridine Nitrogen (H-Bond Acceptor) Hinge->PyridineN H-Bond (Critical) PyrazoleNH Pyrazole NH (H-Bond Donor) Hinge->PyrazoleNH H-Bond (Critical) Gatekeeper Gatekeeper Residue (Thr106) PhenylRing 4-Phenyl Ring (Hydrophobic) Gatekeeper->PhenylRing Steric Clash Check HydroPocket Hydrophobic Pocket I HydroPocket->PhenylRing Van der Waals RiboseSite Ribose Binding Site AminoGroup 5-Amino Group (Solvent Exposed/H-Bond) RiboseSite->AminoGroup H-Bond/Solvation

Figure 2: Pharmacophore interaction map of the 5-amino-4-phenyl-3-pyridylpyrazole scaffold within the ATP-binding pocket.

Mechanism of Action (MOA)
  • Hinge Binding: The pyridine nitrogen (N1 of pyridine) acts as a hydrogen bond acceptor for the backbone NH of the hinge residue (e.g., Met109 in p38

    
    ). The pyrazole NH (N1 of pyrazole) acts as a hydrogen bond donor to the backbone carbonyl.
    
  • Hydrophobic Clamp: The 4-phenyl group rotates out of plane relative to the pyrazole, lodging itself into a hydrophobic pocket behind the gatekeeper residue (Thr106). This interaction is crucial for potency and selectivity against kinases with smaller gatekeeper residues.

  • Selectivity Profile:

    • p38 MAPK (

      
      ):  High affinity (IC
      
      
      
      typically < 100 nM).
    • JNK (1/2/3): Moderate to High affinity depending on substituents.

    • Selectivity: Often selective against EGFR or PKA due to the specific size of the hydrophobic pocket.

Experimental Validation Protocols

A. In Vitro Kinase Assay (p38 )

To validate the inhibitory potential of the synthesized compound:

  • System: FRET-based assay (e.g., LanthaScreen™) or Radiometric (

    
    P-ATP) assay.
    
  • Reagents: Recombinant human p38

    
    , substrate (ATF-2 or MBP), ATP (at 
    
    
    
    ), and varying concentrations of the inhibitor (0.1 nM – 10
    
    
    M).
  • Protocol:

    • Incubate Kinase + Inhibitor for 15 mins.

    • Add ATP + Substrate. Incubate for 60 mins at RT.

    • Stop reaction (EDTA) and detect phosphorylation.

  • Data Analysis: Plot % Inhibition vs. Log[Inhibitor]. Fit to a sigmoidal dose-response curve to determine IC

    
    .
    
B. Cellular Assay (TNF- Release)

To verify cell permeability and functional efficacy:

  • Cell Line: THP-1 monocytes or PBMCs.

  • Stimulation: LPS (Lipopolysaccharide) 1

    
    g/mL.
    
  • Readout: ELISA for TNF-

    
    .
    
  • Expectation: Dose-dependent reduction of TNF-

    
     secretion with an EC
    
    
    
    correlating to the biochemical IC
    
    
    (typically 2–5x higher due to permeability/competition with intracellular ATP).

References

  • Vertex Pharmaceuticals. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry.[4]

  • Boehringer Ingelheim. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate (BIRB 796). Journal of Medicinal Chemistry.[4]

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules.[4][1][2][3][5][6][][8][9][10]

  • Sigma-Aldrich. 5-Amino-3-(4-methylphenyl)pyrazole Properties and Safety.

  • Beilstein Institute. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines: Synthesis and Functionalization. Beilstein Journal of Organic Chemistry.[8]

Sources

Exploratory

Mechanistic Rationale: Evolution of the Pharmacophore

An in-depth analysis of the pyridinyl-pyrazole amine pharmacophore reveals its critical role in modern medicinal chemistry, particularly in the development of highly selective kinase inhibitors. As a Senior Application S...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of the pyridinyl-pyrazole amine pharmacophore reveals its critical role in modern medicinal chemistry, particularly in the development of highly selective kinase inhibitors. As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions, diving into the mechanistic causality, quantitative Structure-Activity Relationship (SAR) dynamics, and the self-validating experimental workflows required to synthesize and evaluate these compounds.

The central challenge in kinase inhibitor design is achieving selectivity within the highly conserved ATP-binding pocket of the human kinome. Early efforts in targeting the p38 Mitogen-Activated Protein Kinase (MAPK)—a master regulator of pro-inflammatory cytokines like TNF-α and IL-1β—relied heavily on the pyridinylimidazole scaffold, exemplified by the prototypical inhibitor SB203580[1].

However, the imidazole core presented significant liabilities, including off-target cytochrome P450 (CYP450) inhibition and hepatotoxicity in preclinical models. To overcome these pharmacokinetic hurdles, the field transitioned to the pyridinyl-pyrazole amine scaffold. A landmark example of this transition is SC80036, which successfully replaced the imidazole ring with a pyrazole group to improve the physical properties required for oral drug delivery while mitigating adverse effects[2].

Causality in Scaffold Design:

  • The Pyridine Nitrogen: Acts as a critical hydrogen bond acceptor, anchoring the molecule to the kinase hinge region (specifically interacting with the backbone NH of Met109 in p38α).

  • The Pyrazole Core: Functions as a rigid, yet bioisosteric spacer that directs pendant aryl groups into the hydrophobic pocket (Type I binding) or the DFG-out allosteric pocket (Type II binding).

  • The Amine Linker: Unlike direct biaryl linkages, the exocyclic amine provides rotational degrees of freedom and serves as an additional hydrogen bond donor, allowing the molecule to adapt to subtle conformational shifts in the kinase active site.

Beyond p38 MAPK, this versatile pharmacophore has been successfully adapted for B-Raf V600E inhibition in oncology[3] and even as chordotonal organ TRPV channel modulators in agricultural chemistry (e.g., the insecticide Tyclopyrazoflor)[4].

Pathway Stimulus Cellular Stress / Cytokines MKK MKK3 / MKK6 (MAPKK) Stimulus->MKK p38 p38α MAP Kinase (Target Node) MKK->p38 TF ATF2 / CHOP (Transcription Factors) p38->TF Cytokines TNF-α / IL-1β Production TF->Cytokines Inhibitor Pyridinyl-Pyrazole Amine Inhibitor Inhibitor->p38

Caption: p38 MAPK signaling cascade illustrating targeted ATP-competitive inhibition at the p38α node.

Quantitative SAR Data

The substitution patterns on the pyridinyl-pyrazole amine core drastically alter target affinity. The table below summarizes the target specificity and IC50 values of key structural derivatives, demonstrating the tunability of the scaffold.

Compound / ScaffoldPrimary TargetIC50 (µM)Key Structural Feature
SB203580 p38α MAPK~0.03 - 0.1Pyridinylimidazole (1st Gen Reference)[5]
SC80036 p38α MAPKPreclinicalPyridinyl-pyrazole (Improved PK profile)[2]
Compound B-0256 p38α MAPK< 0.12-fluoro-pyridinyl pyrazole derivative[6]
Compound 2 B-RAF V600E0.99Pyridinyl-pyrazole hybrid[3]
Tyclopyrazoflor TRPV ChannelN/APyridylpyrazole insecticide (Ag-Chem)[4]

Step-by-Step Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every synthetic step includes orthogonal analytical verification, and biological assays utilize appropriate controls to rule out false positives.

Protocol A: Synthesis of a Substituted Pyridinyl-Pyrazole Amine

This protocol outlines the synthesis of 2-[[4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-2-pyridinyl]amino]-1-butanol, a potent p38 kinase inhibitor[6].

  • Preparation of the Precursor: Synthesize 2-fluoro-pyridinyl pyrazole via the condensation of a substituted desoxybenzoin (using 2-fluoro-4-methylpyridine) with hydrazine hydrate.

    • Causality: The 2-fluoro substitution on the pyridine ring acts as an excellent leaving group for the subsequent nucleophilic aromatic substitution (SNAr) by the amine.

  • Amine Coupling (SNAr): In a sealed pressure vial, combine 0.2 g of the 2-fluoro-pyridinyl pyrazole with a 4-fold molar excess of (R,S)-2-amino-1-butanol[6].

  • Thermal Activation: Heat the intimate mixture to 210–220 °C for 1.5 hours.

    • Causality: The high temperature is required to overcome the activation energy barrier of the SNAr reaction on the electron-deficient pyridine ring without the use of a palladium catalyst.

  • Quenching and Phase Separation: Cool the vial cautiously to 100 °C. Add 5 mL of toluene and 5 mL of deionized water, stirring vigorously for 1 hour to partition the organic and aqueous layers[6].

  • Isolation: Extract the organic layer, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Validation (Self-Validating Step): Purify via silica gel chromatography. Confirm the regiochemistry and structural identity using 1H NMR (specifically looking for the characteristic pyrazole CH singlet and the amine NH shift) and High-Resolution Mass Spectrometry (HRMS)[7].

Protocol B: In Vitro p38α Kinase Inhibition Assay (ADP-Glo™ Format)

To validate the biological efficacy of the synthesized compound, a luminescence-based ADP detection assay is preferred over radiometric assays due to its high-throughput compatibility and lack of radioactive waste[7].

  • Reagent Preparation: Prepare the kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Prepare serial dilutions of the pyridinyl-pyrazole amine inhibitor in DMSO.

  • Enzyme-Inhibitor Pre-incubation: In a 384-well plate, mix 10 nM of recombinant human p38α kinase with the inhibitor. Include a positive control (e.g., SB203580) and a negative control (DMSO vehicle)[7]. Incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows the inhibitor to reach binding equilibrium with the kinase hinge region before the substrate is introduced.

  • Reaction Initiation: Add 10 µM ATP and 1 µg of the substrate (e.g., ATF2 or myelin basic protein). Incubate at 30 °C for 45 minutes[7].

  • Reaction Termination: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes.

  • Signal Detection: Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Measure luminescence using a microplate reader[7].

  • Data Analysis: Plot the luminescence signal against the log of the inhibitor concentration to calculate the IC50 using non-linear regression.

Workflow Synth Chemical Synthesis (SNAr) Purify Purification & LC-MS/NMR Synth->Purify Assay ADP-Glo Kinase Assay Purify->Assay Cell Cell-Based Cytokine Assay Assay->Cell Lead Lead Optimization Cell->Lead

Caption: Sequential workflow from synthesis to cell-based validation of pyridinyl-pyrazole kinase inhibitors.

References

  • US9416123B2 - Kinase modulators for the treatment of cancer. Google Patents.
  • AU754830B2 - Substituted pyrazoles as p38 kinase inhibitors. Google Patents.
  • 1 p38 MAP Kinase: Molecular Target for the Inhibition of Pro-inflammatory Cytokines. ResearchGate. Available at:[Link]

  • Successful Structure-Based Design of Recent p38 MAP Kinase Inhibitors. ResearchGate. Available at:[Link]

  • Regulation of transporters in human placental trophoblast cell lines. Scholaris. Available at:[Link]

Sources

Foundational

The Privileged 3,4-Diarylpyrazole Scaffold: A Deep Dive into Structure-Activity Relationships (SAR) and Target Repurposing

Introduction: The Geometric Advantage of Vicinal Diaryl Systems In modern medicinal chemistry, the 3,4-diarylpyrazole motif is recognized as a "privileged scaffold"—a core structure capable of providing high-affinity lig...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Geometric Advantage of Vicinal Diaryl Systems

In modern medicinal chemistry, the 3,4-diarylpyrazole motif is recognized as a "privileged scaffold"—a core structure capable of providing high-affinity ligands for diverse biological targets through strategic peripheral modifications. Unlike 1,5-diarylpyrazoles (such as the COX-2 inhibitor celecoxib or the CB1 antagonist rimonabant), the 3,4-diaryl substitution pattern places the two aromatic rings in a vicinal (adjacent) configuration. This forces a specific dihedral angle due to steric clash, creating a distinct three-dimensional pharmacophore that is highly complementary to deep, hydrophobic binding pockets, particularly ATP-binding domains.

As a Senior Application Scientist, I have observed that the true power of this scaffold lies in its modularity. By manipulating the electronic and steric properties of the aryl rings at C3 and C4, and by functionalizing the pyrazole nitrogen (N1), researchers can dramatically shift the pharmacological profile from human chaperone proteins (Hsp90) to bacterial histidine kinases, or even to dual-kinase/cyclooxygenase targets.

Targeting the Bergerat Fold: From Human Hsp90 to Bacterial Kinases

Human Hsp90 Inhibition: The CCT018159 Paradigm

Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the maturation of oncogenic client proteins. Its N-terminal domain contains an ATP-binding pocket characterized by a unique


 sandwich known as the Bergerat fold.

High-throughput screening identified CCT018159 , a 3,4-diarylpyrazole, as a potent inhibitor of Hsp90 ATPase activity with an


 of 7.1 

[1]. The structure-activity relationship (SAR) of this class is dictated by precise crystallographic interactions[2][3]:
  • The C3 Aryl Ring (The Anchor): This must be a resorcinol (1,3-dihydroxybenzene) moiety. The resorcinol ring acts as a bioisostere for the adenine ring of ATP. The hydroxyl groups form critical, charge-reinforced hydrogen bonds with highly conserved residues (Asp93 and Thr184) deep within the Hsp90 N-terminal pocket[3]. Removing or masking these hydroxyls abolishes activity.

  • The C4 Aryl Ring (The Solvent Channel): X-ray co-crystallography reveals that the C4-aryl group projects outward toward the solvent-exposed channel[4]. Because substitution at the para-position of this ring has little impact on the primary binding affinity, it serves as the ideal vector for incorporating solubilizing groups (e.g., piperazine or morpholine derivatives), which can improve both pharmacokinetic properties and cellular potency to sub-micromolar levels (< 600 nM)[5].

Repurposing for Antimicrobial Therapy: Bacterial Histidine Kinases (HKs)

The Bergerat fold is not unique to human Hsp90; it is highly conserved in the ATP-binding catalytic (CA) domain of bacterial Two-Component System (TCS) Histidine Kinases (e.g., CckA, PhoQ). Because of this structural homology, 3,4-diarylpyrazoles have been successfully repurposed as broad-spectrum antimicrobial agents[6][7].

SAR investigations around the diphenylpyrazole scaffold demonstrated that while the resorcinol anchor remains critical for ATP-site binding, specific halogenation and truncation of the solvent-exposed C4-aryl ring shift the selectivity profile. For instance, Compound 5b emerged as a potent inhibitor of the bacterial kinase CckA (


), leading to the disruption of bacterial membrane integrity and cell death in S. aureus and E. coli[6][7].

Hsp90_Inhibition Hsp90_Open Hsp90 Homodimer (Open V-Shape) ATP_Bind ATP Binding to N-Terminal Domain Hsp90_Open->ATP_Bind Normal Pathway Competitive_Block Competitive Binding at Bergerat Fold (Asp93/Thr184) Hsp90_Open->Competitive_Block Inhibited Pathway Client_Load Client Protein Loading & Maturation ATP_Bind->Client_Load ATP Hydrolysis Inhibitor 3,4-Diarylpyrazole (e.g., CCT018159) Inhibitor->Competitive_Block Resorcinol Anchor Arrest Hsp90 Arrested (Client Degradation) Competitive_Block->Arrest Blocks Dimerization

Caption: Mechanism of Hsp90 ATPase cycle disruption by 3,4-diarylpyrazoles via competitive Bergerat fold binding.

Dual Inhibition: COX-2 and the ERK Pathway

Beyond ATP-competitive kinase inhibition, 3,4-diarylpyrazoles can be engineered to target entirely different pathways by functionalizing the N1 position of the pyrazole core.

A series of 3,4-diarylpyrazole-1-carboxamide derivatives were designed to act as dual inhibitors of Cyclooxygenase-2 (COX-2) and the Extracellular Signal-Regulated Kinase (ERK) pathway[8][9].

  • Causality of Design: The vicinal diaryl motif at C3/C4 mimics the transition state of arachidonic acid, allowing it to insert into the hydrophobic channel of COX-2. Simultaneously, the addition of an N-alkylcarboxamide chain at the N1 position extends into the allosteric pockets of MEK/ERK kinases.

  • Outcome: Compounds like 10o and 55 exhibited potent antiproliferative activity against melanoma cell lines (e.g., MDA-MB-435,

    
    ) by synergistically suppressing both inflammatory (COX-2) and proliferative (ERK) signaling cascades[8][10].
    

Quantitative SAR Summary

The following table synthesizes the structure-activity relationship data across different targets, highlighting how peripheral modifications dictate the primary biological target.

Compound / SeriesPrimary TargetCellular/Enzymatic ActivityKey Structural Feature Dictating SAR
CCT018159 Human Hsp90 (ATPase)

C3-resorcinol (H-bonding), C4-aryl (solvent)[1]
VER-49009 analogs Human Hsp90

C4-aryl modified with piperazine/morpholine[5]
Compound 5b Bacterial HK (CckA)

Truncated C4-phenyl, optimized for bacterial fold[6]
Compound 10o ERK / COX-2Dual active (Melanoma)N1-carboxamide extension targeting MEK/ERK[8]
Compound 2l NCI-60 (Renal A498)

1,3-diaryl-4-sulfonamidoarylpyrazole configuration[11]

Experimental Methodologies

To ensure scientific trustworthiness, the synthesis and biological validation of these compounds must follow rigorous, self-validating protocols.

Protocol 1: Regioselective Synthesis of 3,4-Diarylpyrazoles

Standard condensation of unsymmetrical diketones with hydrazines often yields a mixture of regioisomers. To bypass this, a highly regioselective route utilizing chromones is employed[12][13].

Step-by-Step Workflow:

  • Suzuki-Miyaura Coupling: React a 3-bromochromone with an arylboronic acid (representing the future C4-aryl group) in the presence of

    
     and 
    
    
    
    in a dioxane/water mixture. Heat at 90°C for 6 hours to yield the 3-arylchromone.
  • Hydrazine Cyclization: Dissolve the purified 3-arylchromone in absolute ethanol. Add an excess of hydrazine hydrate.

  • Reflux and Rearrangement: Reflux the mixture for 4–8 hours. The hydrazine attacks the

    
    -unsaturated ketone of the chromone, triggering a ring-opening/ring-closing sequence that regioselectively yields the 3-(2-hydroxyphenyl)-4-arylpyrazole.
    
  • Purification: Concentrate the solvent in vacuo and purify via silica gel flash chromatography (Hexane/EtOAc gradient) to isolate the pure 3,4-diarylpyrazole[12].

Synthesis_Workflow Chromone 3-Bromochromone Suzuki Suzuki Coupling (Arylboronic Acid, Pd cat.) Chromone->Suzuki ArylChromone 3-Arylchromone Suzuki->ArylChromone Hydrazine Hydrazine Hydrate (EtOH, Reflux) ArylChromone->Hydrazine Pyrazole 3,4-Diarylpyrazole (Regioselective) Hydrazine->Pyrazole Ring Opening/ Closing

Caption: Regioselective synthetic workflow for 3,4-diarylpyrazoles utilizing a chromone intermediate.

Protocol 2: High-Throughput Hsp90 ATPase Inhibition Assay

To validate the binding of synthesized 3,4-diarylpyrazoles to the Bergerat fold, a malachite green-based colorimetric assay is used to measure the release of inorganic phosphate (


) from ATP.

Self-Validating Setup:

  • Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM

    
    ). Reconstitute recombinant human Hsp90
    
    
    
    N-terminal domain.
  • Control Implementation (Crucial for E-E-A-T):

    • Positive Control: Radicicol or 17-AAG (known potent Hsp90 inhibitors).

    • Negative Control: DMSO vehicle only (maximum ATPase activity).

    • Background Control: Buffer + ATP without enzyme (to account for spontaneous ATP hydrolysis).

  • Incubation: In a 96-well plate, combine 1

    
     Hsp90
    
    
    
    , test compounds (serial dilutions from 100
    
    
    to 1 nM), and 1 mM ATP. Incubate at 37°C for 3 hours.
  • Detection: Add Malachite Green reagent to each well. The reagent forms a green complex with free

    
    .
    
  • Quantification: Read absorbance at 620 nm using a microplate reader. Calculate

    
     values using non-linear regression analysis (GraphPad Prism), normalizing data against the DMSO and background controls[1].
    

References

  • Sharp, S. Y., et al. "The identification, synthesis, protein crystal structure and in vitro biochemical evaluation of a new 3,4-diarylpyrazole class of Hsp90 inhibitors." Bioorganic & Medicinal Chemistry Letters, 2005. Available at:[Link]

  • El-Gamal, M. I., et al. "Antiproliferative diarylpyrazole derivatives as dual inhibitors of the ERK pathway and COX-2." Chemical Biology & Drug Design, 2013. Available at:[Link]

  • Vo, et al. "Repurposing Hsp90 inhibitors as antimicrobials targeting two-component systems identifies compounds leading to loss of bacterial membrane integrity." bioRxiv, 2023. Available at:[Link]

  • Taldone, T., et al. "Design, Synthesis and Evaluation of Small Molecule Hsp90 Probes." Bioorganic & Medicinal Chemistry, 2011. Available at:[Link]

  • Ansari, A., et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules, 2018. Available at:[Link]

  • Barril, X., et al. "4-Amino derivatives of the Hsp90 inhibitor CCT018159." Bioorganic & Medicinal Chemistry Letters, 2006. Available at:[Link]

  • El-Gamal, M. I., et al. "Design, synthesis, in vitro anticancer evaluation, kinase inhibitory effects, and pharmacokinetic profile of new 1,3,4-triarylpyrazole derivatives possessing terminal sulfonamide moiety." Journal of Enzyme Inhibition and Medicinal Chemistry, 2019. Available at:[Link]

Sources

Exploratory

Technical Guide: Kinase Selectivity Profile of Phenyl-Pyridyl-Pyrazoles

This guide provides a technical analysis of the kinase selectivity profile of phenyl-pyridyl-pyrazoles (PPPs) , a privileged scaffold in medicinal chemistry. It focuses on their dual utility in targeting TGF-β type I rec...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the kinase selectivity profile of phenyl-pyridyl-pyrazoles (PPPs) , a privileged scaffold in medicinal chemistry. It focuses on their dual utility in targeting TGF-β type I receptor (ALK5) and p38 MAPK , detailing the structural determinants of selectivity and experimental validation protocols.

Executive Summary

The phenyl-pyridyl-pyrazole (PPP) moiety represents a "privileged scaffold" in kinase inhibitor discovery. Its planar, heteroaromatic architecture allows it to function as a potent ATP-competitive inhibitor, primarily targeting the TGF-β type I receptor (ALK5) and p38 mitogen-activated protein kinase (p38 MAPK) .

Achieving selectivity within this scaffold is a function of "gatekeeper" residue exploitation and subtle steric tuning. While early derivatives suffered from promiscuity (cross-reactivity between ALK5 and p38α), modern optimization strategies—specifically modifying the pyrazole N-substituents and the pyridine ring orientation—have yielded highly selective chemical probes like GW788388 .

This guide dissects the structural biology, selectivity profiling data, and experimental workflows required to validate PPP inhibitors.

Structural Biology & Binding Mode[1]

The Pharmacophore

The PPP scaffold binds to the kinase ATP-binding pocket (hinge region). The core interaction involves a bidentate hydrogen bond between the kinase hinge residues and the nitrogen atoms of the pyridine and pyrazole rings.

  • Hinge Binder: The pyridine nitrogen (acceptor) and the pyrazole NH (donor) typically interact with the backbone amide of the hinge residue (e.g., His283 in ALK5 or Met109 in p38α).

  • Selectivity Pocket: The phenyl group extends into the hydrophobic pocket behind the ATP binding site. The size and electronic nature of this phenyl ring determine access to the "gatekeeper" residue.

The Gatekeeper Determinant

The selectivity between ALK5 and p38 MAPK is largely governed by the size of the gatekeeper residue:

  • p38α: Threonine (Thr106) – Small gatekeeper.

  • ALK5: Serine (Ser280) – Small gatekeeper.

  • Selectivity Challenge: Because both kinases possess small gatekeepers, they share a similar "selectivity pocket," leading to frequent cross-reactivity.

  • Resolution: Selectivity is achieved by exploiting the DFG-motif conformation. Many selective PPPs stabilize the DFG-in (active) conformation in ALK5, while p38 inhibitors often target the DFG-out (inactive) state or rely on specific interactions with the activation loop.

Visualization: Binding Mode Logic

The following diagram illustrates the conceptual binding mode and the critical nodes for selectivity tuning.

BindingMode Scaffold Phenyl-Pyridyl-Pyrazole (PPP Scaffold) Hinge Hinge Region (ATP Binding Site) Scaffold->Hinge H-bonds (Donor/Acceptor) Selectivity Selectivity Pocket (Hydrophobic) Scaffold->Selectivity Phenyl Ring Extension Outcome Kinase Inhibition (ALK5 / p38) Hinge->Outcome ATP Competition Gatekeeper Gatekeeper Residue (Thr106/Ser280) Gatekeeper->Outcome Determines Specificity Selectivity->Gatekeeper Steric Clash/Fit

Figure 1: Conceptual binding mode of PPP inhibitors showing the critical interaction points.

Selectivity Profile Analysis

Primary Targets vs. Off-Targets

A typical PPP inhibitor (unoptimized) will display a "polypharmacology" profile. Optimization leads to distinct profiles for ALK5 or p38.

Target ClassKinaseRoleSelectivity Risk
Primary ALK5 (TGFβR1) Fibrosis, EMTHigh (vs. p38)
Primary p38α MAPK InflammationHigh (vs. ALK5)
Off-Target TGFβR2 Type II ReceptorModerate (Often co-inhibited)
Off-Target CK1δ/ε Circadian RhythmHigh (Common liability)
Off-Target GAK EndocytosisModerate
Off-Target RIPK2 SignalingLow
Quantitative Profile: GW788388 (Case Study)

GW788388 is a benchmark phenyl-pyridyl-pyrazole derivative optimized for ALK5 selectivity.

  • Chemical Name: 4-[4-[3-(2-Pyridinyl)-1H-pyrazol-4-yl]-2-pyridinyl]-N-(tetrahydro-2H-pyran-4-yl)-benzamide.[1]

  • Selectivity Data:

Kinase TargetIC50 (nM)Selectivity Ratio (vs ALK5)
ALK5 (TGFβR1) 18 1x (Reference)
TGFβR2~100~5x
Activin RII (ACVR2)InhibitedN/A
p38 MAPK > 10,000 > 500x
BMPR-II> 10,000> 500x

Note: The exclusion of BMPR-II and p38 MAPK is the hallmark of a successfully optimized PPP ALK5 inhibitor.

Experimental Workflows

To validate the selectivity profile of a PPP derivative, a rigorous screening cascade is required.

Protocol: Radiometric Kinase Panel (The "Gold Standard")

Purpose: To determine the precise IC50 values across a broad panel of kinases without the interference of fluorescent labels.

  • Preparation: Prepare 10-point serial dilutions of the PPP compound in 100% DMSO (starting at 10 µM).

  • Reaction Mix: Combine kinase, peptide substrate, and compound in reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA).

  • Initiation: Add [γ-33P]-ATP to initiate the reaction.

  • Incubation: Incubate for 40 minutes at Room Temperature (RT).

  • Termination: Spot reaction onto P81 phosphocellulose filter paper.

  • Wash: Wash filters with 0.75% phosphoric acid to remove unbound ATP.

  • Quantification: Measure radioactivity via scintillation counting.

  • Analysis: Fit data to a sigmoidal dose-response curve to derive IC50.

Protocol: Cellular Target Engagement (Smad Phosphorylation)

Purpose: To confirm that biochemical potency translates to cellular activity (specifically for ALK5 inhibition).

  • Cell Line: Use HaCaT (keratinocytes) or HepG2 cells.

  • Starvation: Serum-starve cells overnight to reduce basal phosphorylation.

  • Treatment: Pre-treat cells with the PPP inhibitor (various concentrations) for 60 minutes.

  • Stimulation: Stimulate with TGF-β1 (5 ng/mL) for 30 minutes.

  • Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors.

  • Western Blot: Probe for p-Smad2/3 (Target) and Total Smad2/3 (Loading Control).

  • Validation: A selective ALK5 inhibitor should abolish p-Smad2/3 signals without affecting p-p38 or p-JNK (unless specifically dual-targeting).

Visualization: Screening Workflow

The following diagram outlines the logical flow from compound synthesis to validated selectivity profile.

Workflow Library PPP Compound Library (Synthesis) PrimaryScreen 1. Primary Screen (Single Dose @ 10 µM) Library->PrimaryScreen HitSelection Hit Selection (>80% Inhibition) PrimaryScreen->HitSelection KdPanel 2. Kd/IC50 Determination (10-pt Dose Response) HitSelection->KdPanel SelectivityCheck 3. Selectivity Profiling (ALK5 vs p38 vs CK1) KdPanel->SelectivityCheck CellAssay 4. Cellular Assay (p-Smad2/3 Western Blot) SelectivityCheck->CellAssay

Figure 2: Step-by-step screening cascade for validating kinase selectivity.

Signaling Pathway Context (TGF-β)

Understanding where the PPP inhibitor acts is crucial for interpreting phenotypic data. ALK5 inhibitors block the phosphorylation of R-Smads (Smad2/3).

TGFPathway Ligand TGF-β Ligand Receptor TGF-β Receptor Complex (TβRII + ALK5) Ligand->Receptor Binds Smad Smad2/3 (R-Smad) Receptor->Smad Phosphorylates Inhibitor PPP Inhibitor (e.g., GW788388) Inhibitor->Receptor BLOCKS ATP Site PSmad p-Smad2/3 (Activated) Smad->PSmad Activation Nucleus Nucleus (Transcription) PSmad->Nucleus Translocation Fibrosis Fibrosis / EMT Nucleus->Fibrosis Gene Expression

Figure 3: TGF-β signaling pathway showing the point of intervention for PPP inhibitors.

References

  • Gellibert, F., et al. (2006). "Discovery of 4-{4-[3-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H-pyran-4-yl)benzamide (GW788388): a potent, selective, and orally active transforming growth factor-beta type I receptor inhibitor." Journal of Medicinal Chemistry. Link

  • Yingling, J. M., et al. (2004). "Preclinical assessment of the transforming growth factor-beta receptor I kinase inhibitor SD-208." Cancer Research. Link

  • Vogt, J., et al. (2011). "Protein kinase inhibitors: from discovery to therapeutics." Chemical Reviews. Link

  • Petersen, M., et al. (2008). "Oral administration of GW788388, an inhibitor of TGF-beta type I and II receptor kinases, decreases renal fibrosis."[2][3][4] Kidney International.[3][4] Link

  • Tocris Bioscience. "GW 788388: Biological Activity and Data." Link

Sources

Foundational

An In-depth Technical Guide to 4-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine: Synthesis, Characterization, and Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 4-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine,...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine, a novel heterocyclic compound with significant potential in drug discovery. While a specific CAS number for this molecule is not publicly available, indicating its novelty, this document outlines a plausible synthetic route, detailed characterization methodologies, and explores its prospective therapeutic applications based on the well-established pharmacology of related pyrazole-containing scaffolds. This guide is intended to serve as a foundational resource for researchers embarking on the synthesis and investigation of this and similar pyrazole derivatives.

Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique structural features and ability to participate in various non-covalent interactions have led to its incorporation into a multitude of clinically successful drugs. Pyrazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.

The subject of this guide, 4-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine, combines the privileged pyrazole core with two key pharmacophoric groups: a phenyl ring and a pyridine moiety. This strategic combination is anticipated to confer novel pharmacological properties, potentially targeting a range of biological pathways with high affinity and selectivity. The presence of a primary amine at the 5-position offers a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Proposed Synthesis of 4-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine

The synthesis of 4-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine can be approached through a multi-step sequence, leveraging established methodologies for pyrazole ring formation. A plausible and efficient synthetic strategy is outlined below.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points towards two key building blocks: a β-ketonitrile and a hydrazine derivative. This approach is widely employed for the construction of 5-aminopyrazoles.

Retrosynthesis Target 4-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine Intermediate1 β-Ketonitrile (3-oxo-3-phenyl-2-(pyridin-3-yl)propanenitrile) Target->Intermediate1 C-N bond disconnection Intermediate2 Hydrazine Target->Intermediate2 C-N bond disconnection

Caption: Retrosynthetic analysis of the target compound.

Step-by-Step Synthetic Protocol

Step 1: Synthesis of 3-Oxo-3-phenyl-2-(pyridin-3-yl)propanenitrile

This key β-ketonitrile intermediate can be synthesized via a Claisen condensation reaction between ethyl nicotinate and phenylacetonitrile.

  • To a stirred solution of sodium ethoxide (1.2 equivalents) in anhydrous ethanol at 0 °C, add a solution of ethyl nicotinate (1.0 equivalent) and phenylacetonitrile (1.1 equivalents) in anhydrous ethanol dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a dilute solution of hydrochloric acid.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-oxo-3-phenyl-2-(pyridin-3-yl)propanenitrile.

Step 2: Cyclization to form 4-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine

The final pyrazole ring is constructed by the condensation of the β-ketonitrile with hydrazine hydrate.

  • To a solution of 3-oxo-3-phenyl-2-(pyridin-3-yl)propanenitrile (1.0 equivalent) in ethanol, add hydrazine hydrate (1.5 equivalents).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 4-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine.

Synthetic_Workflow cluster_step1 Step 1: β-Ketonitrile Formation cluster_step2 Step 2: Pyrazole Formation A Ethyl Nicotinate C Sodium Ethoxide Ethanol, 0°C to RT A->C B Phenylacetonitrile B->C D 3-Oxo-3-phenyl-2-(pyridin-3-yl)propanenitrile C->D E Hydrazine Hydrate Ethanol, Reflux D->E F 4-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine E->F Biological_Screening_Funnel cluster_screening Biological Evaluation Workflow A Synthesized Compound 4-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine B In Vitro Kinase Inhibition Assays A->B C In Vitro COX Inhibition Assays A->C D Cell-Based Proliferation Assays (e.g., MTT Assay) B->D C->D E In Vivo Efficacy Studies (e.g., Xenograft Models) D->E F Lead Optimization E->F

Exploratory

Mechanistic Architecture of Novel Anti-Inflammatory Pyrazole Scaffolds

Topic: Novel Anti-Inflammatory Pyrazole Agents: Mechanism of Action, SAR, and Validation Protocols Audience: Researchers, Scientists, and Drug Development Professionals From Molecular Design to Biological Validation Exec...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Novel Anti-Inflammatory Pyrazole Agents: Mechanism of Action, SAR, and Validation Protocols Audience: Researchers, Scientists, and Drug Development Professionals

From Molecular Design to Biological Validation

Executive Summary

The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in medicinal chemistry, particularly in the domain of non-steroidal anti-inflammatory drug (NSAID) discovery.[1] Unlike traditional NSAIDs (e.g., diclofenac, ibuprofen) that non-selectively inhibit both Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2), leading to gastrointestinal toxicity, novel pyrazole derivatives are engineered for COX-2 selectivity .[1][2]

This technical guide dissects the molecular mechanisms of these agents, focusing on their ability to exploit the structural differences between COX isoforms. It provides a rigorous Structure-Activity Relationship (SAR) analysis and details self-validating experimental protocols for verifying their efficacy and safety profiles.

Part 1: The Molecular Engine (Mechanism of Action)

The core therapeutic value of novel pyrazole agents lies in their precise intervention within the arachidonic acid (AA) cascade.

1.1 Selective COX-2 Inhibition

The primary mechanism involves the competitive inhibition of the COX-2 enzyme.

  • The Structural Key: The COX-2 active site possesses a secondary "side pocket" (hydrophobic channel) that is absent in COX-1 due to the substitution of a bulky Isoleucine (Ile523) in COX-1 with a smaller Valine (Val523) in COX-2.

  • Pyrazole Action: Pyrazole ligands are designed with bulky pharmacophores (e.g., sulfonamides, sulfonyl methyls, or trifluoromethyl groups) that physically occupy this side pocket. This "lock-and-key" fit prevents the entry of arachidonic acid into the catalytic site of COX-2 while being too bulky to fit into the constricted active site of COX-1, thereby sparing the cytoprotective prostaglandins generated by COX-1.

1.2 Dual COX/LOX Inhibition (Emerging Mechanism)

Recent advancements focus on Dual Inhibitors that target both COX-2 and 5-Lipoxygenase (5-LOX).

  • Rationale: Blocking COX-2 alone can shunt arachidonic acid towards the LOX pathway, increasing the production of leukotrienes (pro-inflammatory mediators linked to asthma and gastric damage).

  • Mechanism: Pyrazole hybrids (e.g., pyrazole-di-tert-butylphenol) chelate the non-heme iron atom in the 5-LOX active site while simultaneously blocking COX-2, offering a superior safety profile.

1.3 Visualization: The Arachidonic Acid Cascade Intervention

The following diagram illustrates the specific intervention points of pyrazole agents within the inflammatory cascade.

InflammatoryPathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis PLA2 Phospholipase A2 PLA2->Membrane COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX 5-LOX AA->LOX PG_Homeo Prostaglandins (Gastric Protection) COX1->PG_Homeo PG_Inflam Prostaglandins (PGE2) (Inflammation/Pain) COX2->PG_Inflam Leuko Leukotrienes (Bronchoconstriction) LOX->Leuko Pyrazole NOVEL PYRAZOLE AGENTS Pyrazole->COX1 NO EFFECT (Sparing) Pyrazole->COX2 SELECTIVE INHIBITION Pyrazole->LOX DUAL INHIBITION

Figure 1: Mechanism of Action showing selective COX-2 blockade and potential dual 5-LOX inhibition to prevent leukotriene shunting.[3]

Part 2: Structure-Activity Relationship (SAR) Matrix

The efficacy of a pyrazole agent is dictated by the substitution pattern on the central 1,2-diazole ring. The following table synthesizes current SAR data for optimal anti-inflammatory activity.

Table 1: SAR Optimization for Pyrazole Derivatives

PositionPharmacophore TypeMechanistic RoleOptimal Substituents
N-1 Aryl Sulfonamide / SulfoneSelectivity Anchor: Binds to the hydrophilic side pocket of COX-2 (Arg120, Tyr355). Critical for selectivity over COX-1.[1]-SO2NH2 (Sulfonamide)-SO2Me (Methylsulfone)
C-3 Bulky Lipophilic GroupHydrophobic Fit: Occupies the upper hydrophobic pocket. Enhances potency.-CF3 (Trifluoromethyl)-CHF2
C-5 Aryl Ring (Phenyl)Steric Bulk: Provides the necessary volume to exclude the molecule from the smaller COX-1 channel.4-F-Phenyl (Fluorine enhances metabolic stability)4-OMe-Phenyl
C-4 Small Linker / HGeometry Control: Maintains the dihedral angle between the C-3 and C-5 substituents.-H, -F, or -CN (Cyano)

Key Insight: The presence of a para-sulfonamide or para-sulfonyl group at the N-1 phenyl ring is the single most critical feature for COX-2 selectivity, mimicking the pharmacophore of Celecoxib [1].

Part 3: Experimental Validation Ecosystem

To ensure scientific integrity, the evaluation of novel pyrazoles must follow a "Design-Make-Test-Analyze" cycle. Below are self-validating protocols for the critical stages of this workflow.

3.1 In Silico Validation: Molecular Docking Protocol

Objective: Predict binding affinity and orientation within the COX-2 active site before synthesis.

  • Protein Preparation:

    • Retrieve COX-2 crystal structure (e.g., PDB ID: 1CX2 or 3LN1 ) from the RCSB Protein Data Bank.

    • Validation Step: Remove water molecules and co-crystallized ligands. Add polar hydrogens and compute Gasteiger charges using tools like AutoDock Tools or MOE.

  • Ligand Preparation:

    • Construct the 3D structure of the novel pyrazole. Minimize energy using the MMFF94 force field.

  • Grid Generation:

    • Define the grid box centered on the co-crystallized ligand (e.g., SC-558) with dimensions typically

      
       Å to cover the active site and the side pocket.
      
  • Docking & Analysis:

    • Run the docking algorithm (e.g., AutoDock Vina).[2][4]

    • Success Criteria: The ligand must show a binding energy (ΔG) < -8.0 kcal/mol and form hydrogen bonds with Arg120 and Tyr355 [2].

3.2 In Vitro Validation: COX-2 Immunometric Inhibition Assay

Objective: Quantify the IC50 (half-maximal inhibitory concentration) of the compound.[5][6] Method: Colorimetric COX (Sheep) Inhibitor Screening Assay.

  • Reagents: COX-2 enzyme (human recombinant), Arachidonic Acid (substrate), Heme (cofactor), Colorimetric substrate (TMPD).

  • Protocol Steps:

    • Buffer Prep: Prepare 100 mM Tris-HCl buffer (pH 8.0).

    • Incubation: Add 10 μL of test compound (dissolved in DMSO) to 150 μL of assay buffer containing Heme and COX-2 enzyme.

    • Equilibration: Incubate for 15 minutes at 25°C. This allows the inhibitor to bind the enzyme active site.

    • Initiation: Add 20 μL of Arachidonic Acid to trigger the reaction.

    • Detection: Add TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine). The peroxidase activity of COX reduces PGG2 to PGH2, oxidizing TMPD to a blue compound.

    • Measurement: Read absorbance at 590 nm after 5 minutes.

  • Self-Validating Control: Run a parallel well with Celecoxib (positive control) and a "No Enzyme" well (blank). The Celecoxib IC50 should fall within the known range (approx. 0.04 - 0.06 μM) for the assay to be valid.

3.3 In Vivo Validation: Carrageenan-Induced Paw Edema

Objective: Assess anti-inflammatory efficacy in a living system.

  • Animals: Wistar albino rats (150-200g).

  • Protocol Steps:

    • Baseline: Measure initial paw volume (

      
      ) using a plethysmometer.
      
    • Treatment: Administer the test pyrazole compound orally (e.g., 10 mg/kg) 1 hour prior to induction.

    • Induction: Inject 0.1 mL of 1% Carrageenan solution into the sub-plantar region of the right hind paw.

    • Measurement: Measure paw volume (

      
      ) at 1, 3, and 5 hours post-injection.
      
    • Calculation:

      
      .
      
  • Ethical Compliance: Protocol must be approved by an Institutional Animal Care and Use Committee (IACUC).

3.4 Visualization: Drug Discovery Workflow

The following flowchart outlines the logical progression from design to candidate selection.

Workflow Design 1. Rational Design (SAR-guided) InSilico 2. In Silico Screening (Docking < -8 kcal/mol) Design->InSilico InSilico->Design Fail Synthesis 3. Chemical Synthesis (Claisen-Schmidt) InSilico->Synthesis Pass InVitro 4. In Vitro Assays (COX-2 IC50 & Selectivity Index) Synthesis->InVitro InVitro->Design Low Potency InVivo 5. In Vivo Models (Paw Edema Reduction) InVitro->InVivo SI > 50 Lead Lead Candidate InVivo->Lead Efficacy Confirmed

Figure 2: Integrated Drug Discovery Workflow for Pyrazole Anti-Inflammatories.

References
  • Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Source: Molecular Diversity (2025) URL:[3][7][Link]

  • Unlocking Anti-Inflammatory Potential: Virtual Discovery and ADMET Evaluation of Novel Pyrazole-Based COX-II Inhibitors. Source: Indian Journal of Pharmaceutical Education and Research (2025) URL:[Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking. Source: RSC Medicinal Chemistry (2024) URL:[Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Source: International Journal of Pharmaceutical Sciences (2025) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 4-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine

Target Audience: Researchers, Synthetic Chemists, and Drug Discovery Professionals Document Type: Technical Protocol & Mechanistic Guide Scientific Rationale & Introduction The 5-aminopyrazole scaffold is a highly privil...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Discovery Professionals Document Type: Technical Protocol & Mechanistic Guide

Scientific Rationale & Introduction

The 5-aminopyrazole scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently serving as a core structural motif in the design of ATP-competitive kinase inhibitors and other bioactive molecules. The specific substitution pattern of 4-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine offers a highly optimized vector system for target engagement:

  • 3-Pyridyl Group: Provides a critical hydrogen-bond acceptor (pyridine nitrogen) essential for interacting with the hinge region of kinases.

  • 4-Phenyl Group: Occupies adjacent hydrophobic pockets, stabilizing the ligand-protein complex.

  • 5-Amino Group: Serves as a versatile synthetic handle for further derivatization (e.g., urea formation, amidation) while also acting as a hydrogen-bond donor.

As a Senior Application Scientist, I have structured this protocol not merely as a set of instructions, but as a self-validating synthetic system. By understanding the mechanistic causality behind each reagent and condition, researchers can easily troubleshoot and adapt this protocol for analogous library synthesis.

Mechanistic Causality & Synthetic Strategy

The synthesis of 3,4-disubstituted 5-aminopyrazoles is most reliably achieved via a two-step sequence: a base-promoted Claisen-type condensation followed by a Knorr-type cyclocondensation with hydrazine[1][2].

Step 1: Claisen Condensation (Formation of the -Ketonitrile)

The reaction between phenylacetonitrile and ethyl nicotinate requires a strong base, typically sodium ethoxide (NaOEt).

  • Causality: NaOEt deprotonates the

    
    -carbon of phenylacetonitrile to form a resonance-stabilized carbanion. This nucleophile attacks the electrophilic ester carbonyl of ethyl nicotinate. Elimination of the ethoxide leaving group yields the 
    
    
    
    -ketonitrile.
  • Workup Logic: In the highly basic reaction medium, the product exists as a soluble sodium enolate. Careful acidification with aqueous HCl is required to protonate the enolate, driving the precipitation of the neutral 2-phenyl-3-(pyridin-3-yl)-3-oxopropanenitrile intermediate.

Step 2: Cyclocondensation (Formation of the Pyrazole Core)

The


-ketonitrile is reacted with hydrazine hydrate in refluxing ethanol.
  • Causality: The reaction initiates with the nucleophilic attack of hydrazine on the highly electrophilic ketone carbonyl, releasing water to form a hydrazone intermediate[2].

  • Thermal Activation: While hydrazone formation occurs readily, the subsequent intramolecular nucleophilic attack of the terminal nitrogen onto the adjacent nitrile carbon requires thermal energy. Refluxing the mixture overcomes this activation barrier, driving the Thorpe-Ziegler-type cyclization that tautomerizes into the stable, aromatic 5-aminopyrazole[1].

Workflow A Phenylacetonitrile + Ethyl Nicotinate B NaOEt, EtOH, Reflux (Claisen Condensation) A->B C 2-Phenyl-3-(pyridin-3-yl) -3-oxopropanenitrile (Intermediate) B->C D Hydrazine Hydrate EtOH, Reflux (Cyclocondensation) C->D E 4-Phenyl-3-(pyridin-3-yl) -1H-pyrazol-5-amine (Final Product) D->E

Caption: Two-step synthetic workflow for 4-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine.

Materials and Reagents

Reagent / MaterialMW ( g/mol )EquivalentsRole in Synthesis
Phenylacetonitrile117.151.0Nucleophilic precursor
Ethyl nicotinate151.161.1Electrophilic ester
Sodium ethoxide (NaOEt)68.051.5Strong base
Hydrazine hydrate (80%)50.062.0Dinucleophilic cyclizing agent
Ethanol (Absolute)46.07SolventReaction medium
Hydrochloric Acid (1M)36.46As neededEnolate quenching

Safety Note: Hydrazine hydrate is highly toxic and a suspected carcinogen. All handling must be performed inside a certified fume hood using appropriate PPE.

Step-by-Step Experimental Protocol

Protocol A: Synthesis of 2-Phenyl-3-(pyridin-3-yl)-3-oxopropanenitrile
  • Preparation of Base Solution: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium ethoxide (1.5 eq) in 50 mL of absolute ethanol under an inert argon atmosphere.

  • Reagent Addition: Slowly add phenylacetonitrile (10.0 mmol, 1.0 eq) via syringe. Stir for 15 minutes at room temperature to ensure complete enolate formation.

  • Condensation: Add ethyl nicotinate (11.0 mmol, 1.1 eq) dropwise over 10 minutes.

  • Thermal Reaction: Heat the reaction mixture to reflux (approx. 78 °C) for 5 hours. Monitor the consumption of phenylacetonitrile via TLC (Eluent: 30% EtOAc in Hexanes).

  • Quenching & Precipitation: Cool the mixture to 0 °C in an ice bath. Slowly add 1M HCl dropwise until the pH reaches 5.0–6.0. A dense precipitate will form as the sodium enolate is protonated.

  • Isolation: Filter the solid under vacuum, wash with cold water (2 × 20 mL) to remove inorganic salts, and dry overnight in a vacuum desiccator to yield the intermediate

    
    -ketonitrile.
    
Protocol B: Synthesis of 4-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine
  • Reaction Setup: Transfer the dried

    
    -ketonitrile intermediate (approx. 8.0 mmol) to a clean 100 mL round-bottom flask. Dissolve in 30 mL of absolute ethanol.
    
  • Hydrazine Addition: While stirring at room temperature, add hydrazine hydrate (16.0 mmol, 2.0 eq) dropwise. Causality: The initial hydrazone formation is exothermic; dropwise addition prevents solvent boil-over.

  • Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 8 hours. The prolonged heating ensures complete intramolecular cyclization of the hydrazone intermediate into the pyrazole core.

  • Workup: Cool the reaction mixture to room temperature. Concentrate the solvent to approximately 20% of its original volume under reduced pressure.

  • Crystallization: Add 20 mL of ice-cold distilled water to the concentrated mixture to induce precipitation. Stir for 30 minutes at 0 °C.

  • Purification: Filter the resulting solid, wash with cold water, and recrystallize from a minimal amount of hot ethanol to afford the pure 4-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine.

Mechanism N1 β-Ketonitrile + Hydrazine N2 Nucleophilic Attack at Carbonyl N1->N2 -H2O N3 Hydrazone Intermediate N2->N3 N4 Intramolecular Attack (N to Nitrile C) N3->N4 N5 5-Aminopyrazole Core N4->N5 Tautomerization

Caption: Mechanistic pathway of the Knorr-type cyclocondensation to form the 5-aminopyrazole core.

Analytical Validation Data

To ensure the integrity of the self-validating system, the synthesized compound must match the following quantitative analytical parameters. Deviations in the


H NMR spectrum, particularly the absence of the broad singlet at ~12.1 ppm, indicate incomplete cyclization or tautomeric instability.
Analytical ParameterExpected Value / RangeVerification Technique
Appearance Off-white to pale yellow crystalline solidVisual Inspection
Overall Yield 72% - 82% (over two steps)Gravimetric Analysis
LC-MS (ESI+) m/z 237.1[M+H]

Mass Spectrometry

H NMR (DMSO-

)

12.15 (br s, 1H, pyrazole-NH), 8.62 (d, 1H, Py-H), 8.50 (dd, 1H, Py-H), 7.78 (dt, 1H, Py-H), 7.45-7.20 (m, 6H, Ph-H + Py-H), 5.25 (br s, 2H, -NH

)
400 MHz NMR

References

  • Recent advances in the synthesis of new pyrazole derivatives Società Chimica Italiana (SCI) URL: [Link]

Sources

Application

Application Note: One-Pot Multicomponent Synthesis of Highly Functionalized 5-Aminopyrazoles

Executive Summary The transition from stepwise linear syntheses to multicomponent reactions (MCRs) represents a critical evolution in modern drug discovery. This application note details a highly efficient, green, one-po...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from stepwise linear syntheses to multicomponent reactions (MCRs) represents a critical evolution in modern drug discovery. This application note details a highly efficient, green, one-pot three-component protocol for the synthesis of 5-aminopyrazole-4-carbonitriles. By integrating deep mechanistic insights with a self-validating experimental workflow, this guide empowers researchers to rapidly construct privileged heterocyclic scaffolds with high atom economy, minimal waste, and robust reproducibility.

Pharmacological Relevance & Structural Significance

Aminopyrazoles are highly sought-after motifs in medicinal chemistry due to their ability to act as bioisosteres for various aromatic rings while providing critical hydrogen-bonding interactions. They serve as the core pharmacophore in highly potent and isoform-selective JNK3 inhibitors[1], anti-inflammatory agents, and carbonic anhydrase inhibitors[2].

From a synthetic perspective, the 5-aminopyrazole-4-carbonitrile scaffold is exceptionally valuable. The adjacent amino and cyano groups act as versatile bi-functional handles, allowing for downstream cyclocondensation into complex fused systems, such as pyrazolo[3,4-d]pyrimidines and pyrazolotriazines, which are critical in oncology and antiviral research[2][3].

Mechanistic Rationale: The Multicomponent Cascade

Understanding the reaction causality is essential for troubleshooting and optimizing substrate scope. The synthesis of 5-aminopyrazoles via MCR involves an aldehyde, malononitrile, and a hydrazine derivative[4]. The reaction proceeds through a highly orchestrated cascade:

  • Knoevenagel Condensation : A mild base catalyzes the deprotonation of the highly acidic methylene protons of malononitrile. The resulting carbanion attacks the aldehyde carbonyl, followed by dehydration to yield an electrophilic arylidenemalononitrile (a potent Michael acceptor).

  • Michael Addition : The hydrazine derivative acts as a Michael donor, with its more nucleophilic nitrogen attacking the

    
    -carbon of the arylidenemalononitrile to form an acyclic hydrazone adduct[4].
    
  • Intramolecular Cyclization & Aromatization : The terminal nitrogen of the hydrazine moiety undergoes a 5-exo-dig cyclization by attacking the electrophilic carbon of the pendant nitrile group. The resulting iminopyrazoline intermediate rapidly tautomerizes to the thermodynamically stable 5-aminopyrazole-4-carbonitrile.

Mechanism A Aldehyde + Malononitrile (Starting Materials) B Knoevenagel Condensation (Mild Base Catalyzed) A->B C Arylidenemalononitrile (Michael Acceptor) B->C E Michael Addition (Nucleophilic Attack) C->E D Hydrazine Derivative (Michael Donor) D->E F Acyclic Hydrazone Adduct (Intermediate) E->F G Intramolecular Cyclization (Attack on Nitrile) F->G H Iminopyrazoline (Cyclized Intermediate) G->H I Tautomerization & Aromatization H->I J 5-Aminopyrazole-4-carbonitrile (Final Product) I->J

Caption: Fig 1: Reaction cascade for the multicomponent synthesis of 5-aminopyrazoles.

Experimental Design: A Self-Validating Green Protocol

This protocol utilizes Potassium Phthalimide (PPI) as a catalyst in an aqueous ethanol solvent system[4]. Every choice in this design serves a specific physicochemical purpose:

  • Solvent Causality (EtOH:H

    
    O 1:1) : Pure water dissolves the catalyst but fails to solubilize the organic reactants. Pure ethanol dissolves the reactants but lacks the thermodynamic driving force required for rapid MCRs. The 1:1 mixture creates a micro-heterogeneous environment where the hydrophobic effect  forces the organic substrates together, drastically lowering the activation energy of the bimolecular Knoevenagel step, while maintaining enough solvation to prevent premature precipitation of intermediates[4].
    
  • Catalyst Causality (Potassium Phthalimide) : Strong alkalis (e.g., NaOH, KOH) frequently trigger unwanted side reactions, such as the Cannizzaro reaction or aldol self-condensation of the starting aldehyde. PPI provides mild, controlled basicity sufficient to deprotonate malononitrile without degrading sensitive substrates[4]. Furthermore, it is inexpensive, commercially available, and easily recovered during workup.

Workflow S1 1. Reagent Prep Equimolar Reactants S2 2. Solvent/Catalyst EtOH:H2O + 10 mol% PPI S1->S2 S3 3. One-Pot Reaction Stir at 50°C (10-20 min) S2->S3 S4 4. IPC Monitoring TLC (Hexane:EtOAc) S3->S4 S5 5. Workup Cool, Filter, Wash S4->S5 S6 6. Validation Recrystallize & MP Check S5->S6

Caption: Fig 2: Step-by-step experimental workflow with integrated self-validation checkpoints.

Step-by-Step Methodology
  • Reagent Preparation : To a 50 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol, 66 mg), and phenylhydrazine (1.0 mmol, 108 mg)[4].

  • Catalyst & Solvent Addition : Add 10 mol% Potassium Phthalimide (PPI) (18.5 mg) followed by 5 mL of an EtOH:H

    
    O (1:1 v/v) mixture[4].
    
  • Reaction Execution : Equip the flask with a magnetic stirrer and heat the mixture to 50 °C in a pre-equilibrated oil bath or heating block[4].

  • In-Process Control (IPC) : Monitor the reaction progress every 5 minutes via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent system. The disappearance of the aldehyde spot and the emergence of a highly UV-active lower-Rf spot validates the progression of the cascade.

  • Workup and Isolation : Upon completion (typically 10–20 minutes), remove the flask from the heat and allow it to cool to room temperature. Add 10 mL of ice-cold distilled water to fully precipitate the product. Filter the solid precipitate under a vacuum using a Büchner funnel. The water-soluble PPI catalyst remains in the filtrate, allowing for potential recovery[4].

  • Purification and End-Process Validation : Wash the crude solid with cold water (2 × 5 mL) and recrystallize from hot ethanol. Validate the structural integrity of the synthesized batch by measuring the melting point (MP) and comparing it against established literature values.

Data Presentation: Substrate Scope and Electronic Effects

The electronic nature of the substituents on the aromatic aldehyde heavily dictates the reaction kinetics.

  • Electron-Withdrawing Groups (EWGs) (e.g., -NO

    
    , -Cl) increase the electrophilicity of the 
    
    
    
    -carbon on the intermediate arylidenemalononitrile, thereby accelerating the nucleophilic Michael addition of the hydrazine. This results in shorter reaction times and near-quantitative yields[4].
  • Electron-Donating Groups (EDGs) (e.g., -OCH

    
    ) increase electron density at the 
    
    
    
    -carbon, slightly deactivating the Michael acceptor and requiring longer reaction times[4].
EntryAldehyde (R-CHO)Hydrazine (R'-NHNH

)
CatalystTemp (°C)Time (min)Isolated Yield (%)
1 BenzaldehydePhenylhydrazinePPI (10 mol%)501592
2 4-ChlorobenzaldehydePhenylhydrazinePPI (10 mol%)501295
3 4-NitrobenzaldehydePhenylhydrazinePPI (10 mol%)501096
4 4-MethoxybenzaldehydePhenylhydrazinePPI (10 mol%)502089
5 BenzaldehydeHydrazine hydratePPI (10 mol%)501590

(Data represents typical optimized outcomes under the described green protocol[4].)

References

  • ONE-POT AND EFFICIENT SYNTHESIS OF 5-AMINOPYRAZOLE-4-CARBONITRILES CATALYZED BY POTASSIUM PHTHALIMIDE Source: Heterocycles (Clockss) URL:[Link]

  • Synthesis of aminocyanopyrazoles via a multi-component reaction and anti-carbonic anhydrase inhibitory activity of their sulfamide derivatives Source: Taylor & Francis URL:[Link]

  • One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study Source: MDPI URL:[Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION Source: Società Chimica Italiana URL:[Link]

  • Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives Source: ACS Publications URL:[Link]

Sources

Method

Application Note: Vilsmeier-Haack Formylation of Pyrazoles

Topic: Vilsmeier-Haack Reaction for Pyrazole Intermediates Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Scientists, Drug Development Professionals A Strategic Guide for Drug Di...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Vilsmeier-Haack Reaction for Pyrazole Intermediates Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Scientists, Drug Development Professionals

A Strategic Guide for Drug Discovery & Scale-Up

Executive Summary

The pyrazole pharmacophore is ubiquitous in modern oncology and immunology therapeutics, serving as a core scaffold in kinase inhibitors such as Crizotinib , Ruxolitinib , and Avapritinib . The functionalization of the pyrazole ring, particularly at the C4 position, is a critical synthetic bottleneck.

The Vilsmeier-Haack reaction remains the gold standard for introducing formyl (-CHO) groups onto electron-rich pyrazoles. However, its implementation is often plagued by thermal hazards, variable yields, and difficult work-ups due to the viscous nature of the intermediates. This guide provides a field-tested protocol, mechanistic insights, and safety strategies to master this transformation from milligram to multigram scales.

Mechanism of Action

The reaction proceeds via the in situ generation of a chloromethyliminium salt (the Vilsmeier reagent), which acts as a potent electrophile.[1]

  • Reagent Formation: DMF reacts with POCl

    
     to form the electrophilic Vilsmeier reagent.
    
  • Electrophilic Aromatic Substitution (EAS): The pyrazole ring, activated by the lone pair on the N1 nitrogen (or substituents), attacks the iminium species at the C4 position.

  • Hydrolysis: The resulting iminium intermediate is hydrolyzed (typically with aqueous acetate or carbonate) to reveal the aldehyde.

Mechanistic Pathway Diagram[2]

VilsmeierMechanism DMF DMF VR Vilsmeier Reagent (Chloroiminium Salt) DMF->VR Activation POCl3 POCl3 POCl3->VR Inter C4-Iminium Intermediate VR->Inter + Pyrazole (EAS at C4) Pyraz Pyrazole Substrate Pyraz->Inter Prod Pyrazole-4-Carbaldehyde Inter->Prod Hydrolysis (-HCl, -HNMe2) Hydro Hydrolysis (H2O / Base) Hydro->Prod

Figure 1: Mechanistic flow of the Vilsmeier-Haack formylation on pyrazole substrates.

Experimental Protocols

Method A: Standard Thermal Formylation (High-Purity)

Best for: Isolated pyrazole substrates requiring high regioselectivity.

Reagents:

  • Substrate: 1-Phenyl-3-methyl-1H-pyrazole (1.0 equiv)

  • Reagent: POCl

    
     (1.2 – 3.0 equiv)
    
  • Solvent/Reagent: DMF (5.0 – 10.0 equiv)

  • Solvent (Optional): 1,2-Dichloroethane (DCE) can be used to reduce viscosity.

Step-by-Step Protocol:

  • Reagent Generation (Critical):

    • Charge anhydrous DMF into a dry round-bottom flask under N

      
      .
      
    • Cool to 0–5 °C using an ice/salt bath.

    • Add POCl

      
       dropwise via an addition funnel. Caution: Exothermic. Maintain internal temp < 10 °C.
      
    • Stir at 0 °C for 30 mins. The solution should turn pale yellow/viscous (formation of Vilsmeier salt).

  • Substrate Addition:

    • Dissolve the pyrazole in a minimum volume of DMF (or DCE).

    • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction:

    • Allow to warm to Room Temperature (RT).

    • Heat to 80–90 °C for 2–4 hours. Note: Electron-deficient pyrazoles may require 120 °C.

    • Monitor by TLC/LCMS. The intermediate iminium salt is often stable and may not show the aldehyde peak until hydrolysis.

  • Work-Up (Reverse Quench):

    • Safety Step: Do NOT add water to the reaction mixture.

    • Pour the hot reaction mixture slowly into a vigorously stirred slurry of Ice + Sodium Acetate (aq) or Sat. NaHCO

      
       .
      
    • Stir for 1–2 hours to ensure complete hydrolysis of the iminium salt.

    • Filter the precipitated solid (product) or extract with Ethyl Acetate.[2]

Method B: One-Pot Cyclization-Formylation

Best for: Rapid library generation from hydrazones.

This variant converts acetophenone hydrazones directly into 4-formylpyrazoles.

  • Treat hydrazone (1 equiv) with POCl

    
     (3 equiv) in DMF (excess) at 0 °C.
    
  • Heat to 60–80 °C for 3 hours.

  • The Vilsmeier reagent acts as a cyclizing agent and a formylating agent.

Optimization & Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete Vilsmeier reagent formationIncrease POCl

to 3.0 equiv; ensure anhydrous DMF is used.
No Reaction Electron-deficient substrateIncrease temperature to 110–120 °C; extend time to 12h.
Viscous Slurry Salt precipitationAdd DCM or DCE as a co-solvent; use mechanical stirring.
Runaway Exotherm Fast addition of POCl

Use a jacketed reactor; control addition rate to keep T < 10 °C.
Incomplete Hydrolysis Stable iminium saltExtend quench time; adjust pH to ~7–8 using NaOAc buffer.
Process Workflow Diagram

ProtocolWorkflow Start Start: Dry Flask, N2 atm Step1 1. Cool DMF to 0°C Add POCl3 dropwise Start->Step1 Check1 Exotherm Control (T < 10°C) Step1->Check1 Step2 2. Add Pyrazole Substrate (in DMF/DCE) Check1->Step2 Step3 3. Heat to 80-100°C (2-6 Hours) Step2->Step3 Step4 4. Reverse Quench (Pour into Ice/NaOAc) Step3->Step4 Step5 5. Hydrolysis Stir (1-2 Hours) Step4->Step5 End Isolate Product (Filter/Extract) Step5->End

Figure 2: Operational workflow for the standard Vilsmeier-Haack protocol.

Case Study: Industrial Relevance

Context: In the synthesis of kinase inhibitors like Crizotinib (ALK inhibitor) and Ruxolitinib (JAK inhibitor), the pyrazole ring often requires functionalization to attach solubilizing groups or hinge-binding motifs.

Application: A key intermediate, 1,3-diphenyl-1H-pyrazole-4-carbaldehyde , is synthesized using the Vilsmeier-Haack reaction.

  • Challenge: On a multi-kilogram scale, the "reverse quench" is critical. Quenching POCl

    
    /DMF directly with water generates massive volumes of HCl gas and heat.
    
  • Solution: The industrial protocol utilizes a controlled feed of the reaction mixture into a chilled sodium acetate solution. This buffers the pH, preventing the degradation of acid-sensitive pyrazole moieties and managing the exotherm safely.

Safety & Handling (E-E-A-T)

  • Phosphorus Oxychloride (POCl

    
    ):  Highly toxic and corrosive. Reacts violently with water. All glassware must be oven-dried.
    
  • DMF: Hepatotoxic. Avoid skin contact.

  • Thermal Runaway: The formation of the Vilsmeier reagent is exothermic. Never mix POCl

    
     and DMF rapidly at room temperature.
    
  • Waste Disposal: Quenched mixtures contain large amounts of phosphate and chloride salts. Dispose of according to halogenated waste regulations.

References

  • Vilsmeier-Haack Reaction Mechanism & Overview Title: Vilsmeier-Haack Reaction - Chemistry Steps Source: Chemistry Steps URL:[Link]

  • Synthesis of Poly-functionalized Pyrazoles Title: Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions Source: Arkivoc (Arkat USA) URL:[3][Link]

  • Industrial Scale Considerations & Safety Title: Thermal Hazards of the Vilsmeier-Haack Reaction Source: Mettler Toledo URL:[Link]

  • Regioselectivity in Pyrazole Systems Title: Regioselective formylation of pyrazolo[3,4-b]pyridine systems Source: ResearchGate URL:[4][5][Link]

Sources

Application

Application Note: Regioselective Synthesis of 3,4,5-Trisubstituted Pyrazoles

Executive Summary & Strategic Rationale The pyrazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Celecoxib (COX-2 inhibitor), Rimonabant (CB1 a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Celecoxib (COX-2 inhibitor), Rimonabant (CB1 antagonist), and Sildenafil (PDE5 inhibitor). However, the synthesis of 3,4,5-trisubstituted pyrazoles presents a classic regioselectivity problem.

Standard condensation of monosubstituted hydrazines with unsymmetrical 1,3-diketones typically yields a mixture of 1,3,5- and 1,5,3-isomers . Separating these regioisomers is costly and time-consuming.

This guide moves beyond trial-and-error methodology, presenting two high-fidelity strategies:

  • The "Solvent-Controlled" Condensation: A robust protocol for de novo assembly using specific solvation thermodynamics to dictate regiochemistry (The Merck Method).

  • The "Late-Stage" Functionalization: A Ruthenium-catalyzed C-H activation protocol to install substituents at the difficult C-5 position of pre-formed pyrazoles.

Decision Matrix: Route Selection

Before beginning synthesis, analyze your target substitution pattern to select the optimal pathway.

RouteSelection Start Target: 3,4,5-Trisubstituted Pyrazole Q1 Are substituents at C3 and C5 identical (Symmetric)? Start->Q1 MethodA Standard Condensation (Ethanol/Reflux) Q1->MethodA Yes Q2 Is the N1 substituent an Aryl group? Q1->Q2 No MethodB Protocol A: Solvent-Controlled Condensation (DMAc/TFA) Q2->MethodB Yes (De Novo Assembly) Q3 Is the C4 substituent complex/sensitive? Q2->Q3 No (Alkyl/H) MethodC Protocol B: C-H Activation (Start with 1,3-pyrazole -> Add C5) Q3->MethodC No (Aryl/Alkyl) MethodD Enaminone Route (Stepwise Cyclization) Q3->MethodD Yes

Figure 1: Strategic decision tree for selecting the synthetic methodology based on target structural complexity.

Protocol A: Solvent-Controlled Regioselective Condensation

Best for: De novo synthesis of 1-Aryl-3,4,5-alkyl/aryl pyrazoles. Mechanism: Solvation Thermodynamics.

The Scientific Basis

In standard alcoholic solvents, the condensation of arylhydrazines with 1,3-diketones is governed by steric hindrance, often favoring the 1,3,5-isomer but with poor selectivity (e.g., 3:1 to 10:1 ratios).

Research by Gosselin et al. (Merck Frosst) demonstrated that using N,N-Dimethylacetamide (DMAc) or N,N-Dimethylformamide (DMF) at room temperature dramatically shifts the equilibrium. In these polar aprotic solvents, the hydrazine forms a specific hydrogen-bond network. The terminal nitrogen (


) becomes the primary nucleophile, attacking the most reactive carbonyl (usually the one with the smaller steric bulk or most electron-deficient character) with high fidelity (>98:2 regioselectivity).
Materials
  • Substrate: Unsymmetrical 1,3-diketone (1.0 equiv)

  • Reagent: Arylhydrazine hydrochloride (1.1 equiv)

  • Solvent: N,N-Dimethylacetamide (DMAc) [Anhydrous]

  • Additive: Trifluoroacetic acid (TFA) (Catalytic, optional for sluggish substrates)

  • Workup: Methyl tert-butyl ether (MTBE), 1N HCl, NaHCO3.

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone (10 mmol) in DMAc (20 mL, 0.5 M concentration).

    • Note: Do not use Ethanol. The solvent effect is critical here.

  • Addition: Cool the solution to 0°C (ice bath). Add Arylhydrazine HCl (11 mmol) in one portion.

    • Why HCl salt? The salt form releases the free base slowly in DMAc, preventing exothermic runaways and side reactions.

  • Reaction: Allow the mixture to warm to 20–25°C naturally. Stir for 2–4 hours.

    • Monitoring: Check via HPLC or TLC. The intermediate hydrazone may be visible. If conversion stalls, add 10 mol% TFA.

  • Dehydration (Cyclization): If the intermediate hydrazone is stable (common with electron-rich diketones), heat the mixture to 60°C for 1 hour to force cyclization.

  • Workup (The "Crash-Out" Method):

    • Pour the reaction mixture slowly into Ice-Water (100 mL) with vigorous stirring.

    • The 1-aryl-3,4,5-trisubstituted pyrazole typically precipitates as a solid.

    • Filter and wash with water.

  • Alternative Workup (Extraction):

    • If oil forms: Extract with MTBE (3 x 30 mL).

    • Wash organics with 1N HCl (to remove unreacted hydrazine) followed by Brine.

    • Dry over MgSO4 and concentrate.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Regioselectivity (<10:1) Solvent contamination or high temperature.Ensure DMAc is anhydrous. Keep reaction <25°C during addition.
Stalled Reaction (Hydrazone) Stable intermediate.Add 10% TFA or heat to 60°C.
N-Alkylation Impurities Free hydrazine attacking alkyl halides.Use Hydrazine HCl salt; avoid alkyl halides in the pot.

Protocol B: Ruthenium-Catalyzed C-H Arylation (Late-Stage)

Best for: Adding complexity to C-5 of a pre-existing 1-aryl-pyrazole. Mechanism: Carboxylate-Assisted C-H Activation.

The Scientific Basis

Direct functionalization of the pyrazole C-5 position is challenging due to the adjacent nitrogen's lone pair. However, Ruthenium(II) catalysts, specifically [RuCl2(p-cymene)]2, utilize the N-aryl ring or the pyrazole nitrogen itself as a Directing Group (DG) . The mechanism involves a base-assisted cyclometallation followed by oxidative addition of an aryl halide.

Materials
  • Substrate: 1-Phenyl-1H-pyrazole derivative (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.5 equiv)

  • Catalyst: [RuCl2(p-cymene)]2 (5 mol%)

  • Ligand/Additive: Mesitylenecarboxylic acid (MesCO2H) (30 mol%) - Crucial for the CMD (Concerted Metalation-Deprotonation) mechanism.

  • Base: K2CO3 (2.0 equiv)

  • Solvent: Toluene or NMP (degassed).

Step-by-Step Methodology
  • Glovebox/Schlenk Setup: In a dry pressure tube, combine:

    • 1-Aryl-pyrazole (0.5 mmol)

    • Aryl Bromide (0.75 mmol)

    • [RuCl2(p-cymene)]2 (15 mg, 5 mol%)

    • MesCO2H (25 mg, 30 mol%)

    • K2CO3 (138 mg, 2.0 equiv)

  • Solvent Addition: Add Toluene (2.0 mL).

    • Critical: Sparge solvent with Argon for 10 mins prior to use to remove O2.

  • Reaction: Seal the tube and heat to 120°C for 16 hours.

    • Visual: The mixture often turns dark brown/black.

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with Ethyl Acetate (10 mL) and filter through a pad of Celite to remove inorganic salts and catalyst residues.

    • Concentrate the filtrate.

  • Purification: Flash Column Chromatography (Hexanes/EtOAc gradient).

Mechanistic Visualization

The following diagram illustrates the regioselectivity divergence in Protocol A (Condensation).

Mechanism Hydrazine Arylhydrazine (Nucleophile) Solvent Solvent Effect Hydrazine->Solvent Diketone Unsymmetrical 1,3-Diketone Diketone->Solvent PathA Path A: Ethanol (Steric Control) Solvent->PathA Protic PathB Path B: DMAc (Electronic Control) Solvent->PathB Polar Aprotic InterA Attack at Less Hindered C=O PathA->InterA InterB Attack at More Electrophilic C=O PathB->InterB ProdMix Mixture of Isomers (1,3,5 + 1,5,3) InterA->ProdMix ProdPure Regioselective Product (1-Aryl-3,4,5-subst) InterB->ProdPure

Figure 2: Mechanistic divergence driven by solvent choice. DMAc promotes electronic control over steric control.

References

  • Gosselin, F., O’Shea, P. D., Webster, R. A., Reamer, R. A., Tillyer, R. D., & Grabowski, E. J. J. (2006).[2] Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synlett, 2006(19), 3267–3270.

  • Ackermann, L., Vicente, R., & Potukuchi, H. K. (2012). Ruthenium-Catalyzed C–H Bond Functionalizations of 1H-Pyrazoles. Aldrichimica Acta, 45(3).

  • Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984–7034.

  • Kumar, V., & Aggarwal, R. (2022). Regioselective synthesis of 5- and 3-hydroxy-N-aryl-1H-pyrazole-4-carboxylates via enaminones.[3] Molecular Diversity, 26, 1–15.

Sources

Method

Advanced Purification Strategies for Aryl-Aminopyrazole Intermediates

Here is a comprehensive, field-tested technical guide on the purification of aryl-aminopyrazoles, structured to provide mechanistic insights, strategic decision-making, and validated protocols. The Aminopyrazole Challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, field-tested technical guide on the purification of aryl-aminopyrazoles, structured to provide mechanistic insights, strategic decision-making, and validated protocols.

The Aminopyrazole Challenge: Mechanistic Context

Aryl-aminopyrazoles are privileged pharmacophores frequently embedded in clinical kinase inhibitors (e.g., p38 MAP kinase, BCR-ABL) and plasma kallikrein inhibitors. However, their isolation from crude reaction mixtures presents a notorious bottleneck in drug development. The core challenge stems from the inherent physicochemical properties of the aminopyrazole ring:

  • Tautomerism & Regioisomerism: The condensation of aryl hydrazines with β-ketonitriles often yields a mixture of 3-amino and 5-amino regioisomers. These isomers exhibit nearly identical polarities but drastically different target-binding kinetics and spatial geometries.

  • Amphoteric Nature: The exocyclic amino group is basic, while the pyrazole NH (if unprotected) is weakly acidic. This dual nature causes severe hydrogen bonding with the free silanol groups on standard normal-phase silica, leading to peak tailing, compound streaking, and irreversible adsorption.

Strategic Workflow for Isolation

To establish a self-validating purification system, the choice of methodology must be dictated by the reaction scale and the specific impurity profile. Attempting normal-phase chromatography on a mixture of regioisomers often results in co-elution, whereas reverse-phase methods excel at resolving these subtle structural differences.

PurificationWorkflow Start Crude Aryl-Aminopyrazole Mixture CheckRegio Are Regioisomers Present? (3- vs 5-amino) Start->CheckRegio ScaleCheck What is the Reaction Scale? CheckRegio->ScaleCheck No (Mainly one isomer) RPHPLC Reverse-Phase Prep HPLC (High Resolution) CheckRegio->RPHPLC Yes (Hard to separate) Flash Normal-Phase Flash (TEA/MeOH/DCM) ScaleCheck->Flash < 5 grams Cryst Recrystallization (e.g., DCM/Pet Ether) ScaleCheck->Cryst > 5 grams Pure Pure Aryl-Aminopyrazole (>98% Purity) RPHPLC->Pure Flash->Pure Cryst->Pure

Decision matrix for aryl-aminopyrazole purification based on scale and regioisomer presence.

Validated Experimental Protocols

Protocol A: Modified Normal-Phase Flash Chromatography Causality & Logic: Standard hexane/ethyl acetate gradients fail because the basic aminopyrazole nitrogen interacts strongly with acidic silica. By adding a competitive hydrogen-bond acceptor/base (Triethylamine or NH₄OH) and a polar protic modifier (Ethanol or Methanol), the silanol sites are deactivated, allowing the product to elute as a sharp band. This approach is highly effective for complex derivatives like 3,5-diaminopyrazoles and thiocarbamoylpyrazoles[1]. Step-by-Step Methodology:

  • Solvent Preparation : Prepare a ternary solvent system of Dichloromethane (DCM) / Methanol (MeOH) / Triethylamine (TEA) in a 90:9:1 volumetric ratio.

  • Column Equilibration : Flush the bare silica column with 3 column volumes (CV) of the ternary solvent to fully neutralize the acidic silanol sites.

  • Sample Loading : Dissolve the crude aryl-aminopyrazole in a minimum volume of DCM. If the sample is insoluble, dry-load it onto Celite (not silica, to prevent pre-column degradation).

  • Elution : Run a gradient from 100% DCM to the 90:9:1 DCM/MeOH/TEA mixture over 10 CVs.

  • Self-Validation Step : Spot the eluent on a TLC plate. If the compound still streaks, the silica is insufficiently deactivated; abort the run and switch to an amine-functionalized (NH₂) stationary phase.

Protocol B: Reverse-Phase Preparative HPLC (RP-HPLC) Causality & Logic: When kinetic and thermodynamic control during synthesis fails to yield a single regioisomer, normal-phase chromatography cannot resolve the 3-amino and 5-amino variants. RP-HPLC exploits minute differences in the hydrophobic surface area of the tautomers. The addition of 0.1% Trifluoroacetic acid (TFA) protonates the exocyclic amine, preventing secondary interactions with the C18 matrix and ensuring baseline resolution. Step-by-Step Methodology:

  • System Setup : Equip the prep-HPLC with a C18 column (e.g., 5 µm, 21.2 x 250 mm).

  • Mobile Phase : Buffer A = H₂O + 0.1% TFA; Buffer B = Acetonitrile (MeCN) + 0.1% TFA.

  • Gradient Design : Initiate at 5% B, holding for 2 minutes to elute highly polar impurities (e.g., unreacted hydrazine). Ramp to 60% B over 20 minutes. The 5-amino isomer typically elutes before the 3-amino isomer due to its higher localized polarity.

  • Recovery : Lyophilize the collected fractions immediately. Do not use rotary evaporation at high heat, as concentrating TFA can lead to acid-catalyzed degradation of the pyrazole ring.

Protocol C: Selective Recrystallization Causality & Logic: For large-scale synthesis (>5 grams), chromatography becomes economically and ecologically unviable. Aryl-aminopyrazoles often form highly crystalline lattices due to intermolecular hydrogen bonding between the exocyclic amine and the pyrazole nitrogen. Utilizing a biphasic neutralization or a binary solvent system disrupts impurities while crashing out the pure product[2]. Step-by-Step Methodology:

  • Dissolution : Dissolve the crude mixture in a minimal amount of hot Dichloromethane (CH₂Cl₂) or Ethanol near its boiling point.

  • Anti-Solvent Addition : Slowly add an anti-solvent such as Petroleum Ether or Water dropwise until the solution becomes slightly turbid[3].

  • Crystallization : Allow the mixture to cool to room temperature over 2 hours, then transfer to an ice bath (0 °C) for 1 hour to maximize yield.

  • Isolation : Filter the crystals through a sintered glass funnel. Wash with ice-cold anti-solvent.

  • Self-Validation Step : Measure the melting point. A sharp melting point range (<2 °C) validates the successful exclusion of the undesired regioisomer.

Performance Metrics & Quantitative Data

The following table synthesizes the expected performance of each purification strategy, allowing researchers to rapidly select the optimal method based on their specific constraints.

Purification MethodOptimal ScaleTypical Recovery (%)Regioisomer ResolutionKey Solvents / Additives
Normal-Phase Flash 100 mg - 5 g75 - 85%Poor to ModerateDCM, MeOH, 1% TEA
RP-Prep HPLC 10 mg - 1 g85 - 95%ExcellentH₂O, MeCN, 0.1% TFA
Recrystallization > 5 g60 - 80%ModerateCH₂Cl₂ / Pet Ether

References

  • Title : Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives Source : Beilstein Journal of Organic Chemistry URL :[Link]

  • Title : Synthesis of aminopyrazoles from sydnones and ynamides Source : Organic & Biomolecular Chemistry URL :[Link]

  • Title : t-Butyl as a Pyrazole Protecting Group: Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine Source : Organic Syntheses URL :[Link]

Sources

Application

Advanced Recrystallization Protocols for 4-phenyl-3-(pyridin-3-yl)pyrazole: A Guide to Solvent Selection and Process Optimization

Introduction & Physicochemical Profiling The compound 4-phenyl-3-(pyridin-3-yl)pyrazole is a highly functionalized heterocyclic scaffold frequently utilized in medicinal chemistry and agrochemical development[1][2]. The...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

The compound 4-phenyl-3-(pyridin-3-yl)pyrazole is a highly functionalized heterocyclic scaffold frequently utilized in medicinal chemistry and agrochemical development[1][2]. The structural complexity of this molecule presents unique challenges and opportunities during purification. It possesses a dual physicochemical nature:

  • The Pyridine Ring: Contains a basic nitrogen that acts as a strong hydrogen-bond acceptor.

  • The Pyrazole Core: Features an NH group capable of acting as both a hydrogen-bond donor and acceptor, facilitating intermolecular dimerization or solvent coordination.

  • The Phenyl Ring: Imparts significant lipophilicity and drives hydrophobic interactions.

In pharmaceutical crystallization, the choice of solvent dictates not only the yield and purity but also the polymorphic form, crystal habit, and downstream bioavailability of the active pharmaceutical ingredient (API)[3][4]. Because dipole-dipole interactions and hydrogen bonding play the primary role in solvent-solute interactions at the molecular level[4], selecting a solvent system that appropriately balances the amphoteric and lipophilic domains of 4-phenyl-3-(pyridin-3-yl)pyrazole is critical.

Solvent Selection Strategy

Optimal solvent selection moves beyond empirical guesswork by analyzing the thermodynamic solubility curves and the metastable zone width (MSZW)[5]. For this specific arylpyrazole, polar protic solvents (like ethanol and methanol) are highly effective because they disrupt the intermolecular hydrogen bonding of the pyrazole core at elevated temperatures, while their dielectric constants drop sufficiently upon cooling to force supersaturation and nucleation[6][7].

Table 1: Quantitative Solvent Profiling for 4-phenyl-3-(pyridin-3-yl)pyrazole
Solvent CandidateBoiling Point (°C)Dielectric Constant (ε)Role in CrystallizationPredicted Solute Interaction
Ethanol (Absolute) 78.424.5Primary Solvent (Cooling)Strong H-bonding with pyridine/pyrazole; excellent thermal solubility gradient.
Methanol 64.732.7Primary Solvent (Cooling)High solubility capacity; risks solvate formation if cooling is too rapid.
Ethyl Acetate 77.16.0Primary Solvent / Co-solventSolvates the phenyl ring; good for rejecting highly polar impurities.
N,N-Dimethylformamide (DMF) 153.036.7Primary Solvent (Antisolvent)Dissolves crude at high concentrations; requires water/MeOH as antisolvent[8].
n-Hexane 68.01.9AntisolventInduces rapid supersaturation when paired with Ethyl Acetate.

Crystallization Workflow

The following diagram illustrates the logical progression of the crystallization process, from initial solvent screening to final isolation.

G Start Crude 4-phenyl-3- (pyridin-3-yl)pyrazole SolventScreen Solvent Selection & MSZW Profiling (Thermodynamic Optimization) Start->SolventScreen Dissolution Hot Dissolution (Near Boiling Point) SolventScreen->Dissolution HotFiltration Hot Filtration (Removal of Insoluble Impurities) Dissolution->HotFiltration Cooling Controlled Cooling (0.1 - 0.5 °C/min) HotFiltration->Cooling Antisolvent Optional: Antisolvent Addition (e.g., Hexane or Water) HotFiltration->Antisolvent High Solubility Batches Crystallization Nucleation & Crystal Growth (Lattice Assembly) Cooling->Crystallization Antisolvent->Crystallization Isolation Vacuum Filtration & Cold Solvent Wash Crystallization->Isolation Drying Vacuum Drying (Constant Weight) Isolation->Drying

Figure 1: Systematic workflow for the recrystallization and purification of arylpyrazole derivatives.

Experimental Protocols

As a self-validating system, these protocols incorporate in-process checks to ensure thermodynamic control. Rapid precipitation leads to amorphous solids or solvent inclusion; therefore, kinetic control over the cooling rate is strictly enforced[7][9].

Protocol A: Single-Solvent Cooling Crystallization (Ethanol)

Causality: Ethanol provides a steep solubility curve for arylpyrazoles. At 78 °C, the thermal energy overcomes the lattice energy of the crude solid. Slow cooling ensures that molecules have sufficient time to orient their pyridine and pyrazole rings into the lowest-energy crystalline lattice, rejecting impurities into the mother liquor[5][6].

  • Dissolution: Weigh the crude 4-phenyl-3-(pyridin-3-yl)pyrazole into a round-bottom flask equipped with a reflux condenser. Add absolute ethanol at a ratio of approximately 10-15 mL per gram of crude.

  • Heating: Heat the suspension to gentle reflux (approx. 78 °C) using a controlled oil bath or heating mantle. Stir at 300 rpm. In-process check: The solution must become completely transparent. If undissolved solid remains after 15 minutes at reflux, add ethanol in 1 mL increments until clarity is achieved.

  • Hot Filtration: Pre-heat a glass funnel and filter paper to prevent premature crystallization. Rapidly filter the hot solution into a clean, pre-warmed Erlenmeyer flask to remove physical particulates and insoluble polymeric impurities.

  • Controlled Cooling: Transfer the flask to a programmable cooling bath. Cool the solution from 78 °C to 20 °C at a strict rate of 0.1 to 0.5 °C/min. Causality: This slow rate keeps the system within the metastable zone, promoting the growth of large, high-purity crystals rather than crashing out fine, impure powders[7].

  • Aging: Once at 20 °C, hold the suspension for 2 hours to maximize yield. Optionally, cool to 4 °C in an ice bath for an additional hour.

  • Isolation: Isolate the crystals via vacuum filtration. Wash the filter cake with a minimal volume (1-2 mL/g) of ice-cold ethanol to displace the impurity-rich mother liquor without dissolving the product.

  • Drying: Dry the crystals in a vacuum oven at 50 °C until a constant weight is achieved.

Protocol B: Antisolvent Crystallization (Ethyl Acetate / n-Hexane)

Causality: When the compound exhibits excessive solubility in the primary solvent even at room temperature, an antisolvent is introduced. The antisolvent lowers the dielectric constant of the mixture, decreasing the solvation capacity and forcing the API out of solution[10].

  • Primary Dissolution: Dissolve the crude compound in a minimal amount of hot Ethyl Acetate (approx. 60 °C). Ensure complete dissolution.

  • Hot Filtration: Filter the solution to remove insoluble debris.

  • Antisolvent Titration: While maintaining the solution at 60 °C and stirring vigorously, add hot n-hexane dropwise.

  • Cloud Point Identification: Continue adding n-hexane until the solution becomes faintly turbid (the cloud point), indicating the onset of supersaturation. Immediately add 1-2 drops of Ethyl Acetate to restore clarity.

  • Cooling & Nucleation: Remove the heat source and allow the flask to cool ambiently to room temperature. The shift in solvent composition combined with the temperature drop will induce highly controlled nucleation.

  • Isolation & Drying: Filter the resulting crystals, wash with ice-cold n-hexane, and dry under vacuum at 50 °C.

Quality Control and Validation

To validate the success of the recrystallization, the following analytical checks must be performed:

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) to confirm the removal of synthetic byproducts.

  • Solid-State Characterization: Differential Scanning Calorimetry (DSC) to confirm a sharp melting endotherm (indicating high purity and a single polymorphic form) and X-Ray Powder Diffraction (XRPD) to verify crystallinity[11].

References

  • Deep Eutectic Solvents for C–H Activation Source: Encyclopedia.pub URL:[Link]

  • Catalyst-free Biginelli-type synthesis of new functionalized 4,7-dihydropyrazolo[1,5-a]pyrimidines Source: RSC Advances URL:[Link]

  • Arylpyrazole insecticides (Patent)
  • Synthesis of new 4,7-dihydropyrazolo[1,5-a]pyrimidines and 4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolines through the non-catalyzed Biginelli reaction Source: Sciforum URL:[Link]

  • Innovative Silica-Supported Acid Catalyst for Sustainable Synthesis of Bioactive Pyrazoles Source: PubMed Central (PMC) URL:[Link]

  • Crystallization of pharmaceutical compounds Source: CRYSFORMA URL:[Link]

  • Getting drug molecules to fall in line Source: ASTAR Research* URL:[Link]

  • Molecular interactions between solvent and pharmaceutical compounds in crystallization of polymorphic systems Source: NTNU Open URL:[Link]

  • Antisolvent membrane crystallization of pharmaceutical compounds Source: PubMed URL:[Link]

  • Pharmaceutical Crystallization in drug development Source: Syrris URL:[Link]

  • Continuous Plug Flow Crystallization of Pharmaceutical Compounds Source: DSpace@MIT URL:[Link]

  • Solvent selection for process development Source: Technobis Crystallization Systems URL:[Link]

Sources

Method

High-Efficiency Microwave-Assisted Synthesis of Pyridyl-Pyrazole Amines

Application Note: AN-MW-PYR-042 Executive Summary & Scientific Rationale The pyridyl-pyrazole amine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-MW-PYR-042

Executive Summary & Scientific Rationale

The pyridyl-pyrazole amine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., p38 MAPK, B-Raf inhibitors). Conventional thermal synthesis of these scaffolds often suffers from prolonged reaction times (12–24 hours), poor regioselectivity, and difficult purification profiles due to the formation of isomeric byproducts.

This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction times to under 20 minutes while significantly enhancing yield and purity.

Mechanistic Advantage: Dipolar Polarization

Microwave irradiation (2.45 GHz) couples directly with the dipole moment of polar solvents (e.g., Ethanol, DMSO) and reagents (Hydrazines). This induces rapid molecular rotation and ionic conduction, generating internal heat.

  • Kinetic Control: The rapid heating rate (

    
    ) allows the system to overcome high activation energy barriers (
    
    
    
    ) for the nucleophilic attack of the hydrazine nitrogen on the
    
    
    -ketonitrile electrophile, favoring the formation of the 5-amino isomer over the thermodynamically stable 3-amino isomer in specific solvent systems.
  • Superheating Effect: In sealed vessels, solvents can be heated 20–50^\circ\text{C} above their atmospheric boiling points, exponentially increasing the reaction rate according to the Arrhenius equation.

Mechanistic Workflow & Regioselectivity[1][2][3]

The synthesis of 1-pyridyl-5-aminopyrazoles typically involves the condensation of a pyridyl hydrazine with a


-ketonitrile (or enaminone). The regioselectivity is governed by the initial nucleophilic attack.
Diagram 1: Reaction Mechanism & Workflow

Figure 1: Mechanistic pathway for the condensation of 2-hydrazinopyridine with 3-aminocrotononitrile under MW irradiation.

G Start Reagents: 2-Hydrazinopyridine + 3-Aminocrotononitrile Mix Homogenization (EtOH/AcOH) Start->Mix Dissolution MW MW Irradiation 140°C, 10-15 min (Dipolar Activation) Mix->MW Sealed Vessel Intermediate Intermediate: Hydrazone Formation MW->Intermediate Nucleophilic Attack Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Product Target Scaffold: 1-(Pyridin-2-yl)-5-aminopyrazole Cyclization->Product Regioselective Formation

Experimental Protocols

Protocol A: One-Pot Cyclocondensation (The "Green" Route)

Objective: Synthesis of 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile. Scale: 2.0 mmol

Reagents
  • Reagent A: 2-Hydrazinopyridine (218 mg, 2.0 mmol)

  • Reagent B: (Ethoxymethylene)malononitrile (244 mg, 2.0 mmol)

  • Solvent: Ethanol (absolute) or Water (for green chemistry applications)

  • Catalyst: None required (autocatalytic) or 5 mol% Acetic Acid

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave-transparent borosilicate glass vial, dissolve Reagent A and Reagent B in 4 mL of Ethanol.

  • Sealing: Add a Teflon-coated magnetic stir bar. Crimp the vial with a silicone/PTFE septum cap.

  • Irradiation Parameters:

    • Mode: Dynamic (PID Control)

    • Temperature: 120°C[1]

    • Hold Time: 10 minutes

    • Pre-stirring: 30 seconds (low speed)

    • Pressure Limit: 250 psi (Safety Cutoff)

    • Power: Max 300W (System will modulate to maintain temp)

  • Cooling: Use compressed air cooling (PowerCool) to drop temperature to <50°C.

  • Workup:

    • The product often precipitates upon cooling.

    • Filter the solid under vacuum.[2]

    • Wash with cold ethanol (

      
      ) and diethyl ether (
      
      
      
      ).
    • Dry in a vacuum oven at 60°C for 1 hour.

Validation Check: Purity should be >95% by LC-MS (


 peak check). No column chromatography is typically required.
Protocol B: Pd-Catalyzed C-N Coupling (Functionalization)

Objective: Functionalizing the 5-amino group (e.g., creating a urea or amide linkage common in kinase inhibitors) using MW-assisted Buchwald-Hartwig or Amidation.

Diagram 2: Optimization Logic for Functionalization

Figure 2: Decision tree for optimizing the functionalization of the pyrazole amine.

Optimization Input Substrate: Pyridyl-Pyrazole Amine Check Reaction Type? Input->Check Route1 Amide Coupling (Acid Chloride/COOH) Check->Route1 Acylation Route2 Buchwald-Hartwig (Aryl Halide) Check->Route2 Arylation Cond1 MW: 100°C, 5 min Solvent: DMF/Pyridine Route1->Cond1 Cond2 MW: 150°C, 20 min Cat: Pd2(dba)3 / Xantphos Base: Cs2CO3 Route2->Cond2 Result Analyze LC-MS (Yield > 80%) Cond1->Result Cond2->Result

Data Summary: Thermal vs. Microwave Comparison

The following data illustrates the efficiency gains when synthesizing 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile.

MetricThermal Reflux (Ethanol)Microwave Synthesis (Ethanol)Improvement Factor
Temperature 78°C (Boiling Point)120°C (Superheated)+42°C
Reaction Time 6 Hours10 Minutes36x Faster
Isolated Yield 68%92%+24%
Purity (LC-MS) 85% (Requires Column)98% (Filtration only)Elimination of purification step
Energy Usage High (6h heating mantle)Low (10 min irradiation)Green Chemistry

Troubleshooting & Expert Tips

  • Pressure Management:

    • Issue: Hydrazine reactions can evolve nitrogen gas or ammonia byproducts.

    • Solution: Always use a vessel with a pressure sensor. Set a safety limit (e.g., 20 bar/300 psi). If pressure spikes, program a "ramp" method rather than "hold" to allow controlled release or equilibrium.

  • Solvent Choice (Dielectric Properties):

    • Ethanol is excellent (high tan

      
      ). If using non-polar solvents (e.g., Toluene) for the Buchwald step, add a "doping" agent like an ionic liquid or a passive heating element (SiC vial) to ensure heat transfer.
      
  • Regioselectivity Drift:

    • If you observe the formation of the 3-amino isomer (often the thermodynamic product), lower the temperature to 80°C and extend the time, or switch from acidic (AcOH) to basic conditions (Et3N) to alter the tautomeric equilibrium of the hydrazine.

References

  • Bagley, M. C., et al. (2002).[3] "A new one-step synthesis of pyridines under microwave-assisted conditions."[3] Tetrahedron Letters, 43(46), 8331-8334.

  • Khdhiri, E., et al. (2022).[4] "Microwave-assisted synthesis and reactivity of new 5-amino-1H-pyrazole derivatives bearing 2-furoyl moieties." Synthetic Communications, 52(15), 1594.

  • Polshettiwar, V., & Varma, R. S. (2008). "Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery." Chemical Society Reviews, 37, 1546-1557.

  • Ko, E., et al. (2011). "Microwave-Assisted Synthesis of Aminopyrazoles." Journal of Visualized Experiments (JoVE).[2]

  • Tu, S. J., et al. (2006). "Microwave-assisted one-pot synthesis of 5-amino-1-arylpyrazole-4-carbonitriles." Journal of Heterocyclic Chemistry, 43, 1371.

Sources

Technical Notes & Optimization

Troubleshooting

Hydrazine Cyclization Technical Support Center: Yield Optimization &amp; Troubleshooting

Welcome to the Technical Support Center for Hydrazine Cyclization. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot, optimize, and scale he...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Hydrazine Cyclization. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot, optimize, and scale heterocyclic syntheses—specifically the Knorr pyrazole synthesis.

Rather than simply listing procedures, this guide focuses on the causality behind chemical behaviors and provides self-validating protocols to ensure your experimental workflows are robust, reproducible, and high-yielding.

Reaction Workflow & Mechanistic Pathway

Understanding the mechanistic sequence of hydrazine cyclization is critical for diagnosing yield loss. The reaction proceeds via an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration.

G R1 1,3-Dicarbonyl Compound Cond Condensation (Acid Catalyst) R1->Cond R2 Hydrazine Derivative R2->Cond Hydrazone Hydrazone Intermediate Cond->Hydrazone Cyclize Intramolecular Cyclization Hydrazone->Cyclize Side Oxidation / Polymerization Hydrazone->Side Excess O2 / Heat Dehydrate Dehydration (-H2O) Cyclize->Dehydrate Product Pyrazole Derivative Dehydrate->Product

Knorr Pyrazole Synthesis Workflow and Competing Side Reactions.

Diagnostic FAQs: Yield Optimization & Causality

Q: Why does my Knorr pyrazole reaction turn a "sinful yellow/red" and yield multiple impurities? A: This is a classic issue when using phenylhydrazine or hydrazine hydrate. Hydrazines are highly susceptible to oxidation, especially under atmospheric oxygen and light, forming diazenes and highly conjugated polymeric byproducts[1].

  • Causality: Unreacted hydrazine oxidizes rapidly, and the 1,3-dicarbonyl may undergo self-condensation if the reaction is heated too long without consuming the starting materials.

  • Solution: Run the reaction strictly under an inert atmosphere (N

    
     or Ar). Use exactly 1.0 to 1.1 equivalents of the hydrazine, and consider adding a mild buffering agent (like KOAc) to control the pH and suppress radical oxidation pathways[1].
    

Q: My product is "oiling out" instead of precipitating during isolation. How do I fix this? A: Oiling out occurs when the product separates as a liquid phase rather than crystallizing. This is often due to a solvent system that poorly solvates the intermediate but partially solvates the product.

  • Causality: Pyrazole derivatives (such as edaravone) are highly amphoteric. The imine-like N-2 nitrogen is basic, while the methylene hydrogens or amide-like N-1 are slightly acidic[2]. If the pH or solvent polarity is mismatched during cooling, an emulsion or oil forms.

  • Solution: Transition to a highly solubilizing solvent like 10% Aqueous DMF during the reaction to prevent insolubility issues[3]. To induce precipitation, cool the mixture slowly and add an anti-solvent (like cold water or diethyl ether) dropwise with vigorous stirring[2].

Q: How can I optimize the regioselectivity when using an asymmetric 1,3-dicarbonyl (e.g., a


-ketoester)? 
A:  Regioselectivity is governed by the differential electrophilicity of the two carbonyl carbons and the differential nucleophilicity of the hydrazine nitrogens.
  • Causality: In a

    
    -ketoester, the ketone moiety is significantly more reactive toward nucleophiles than the ester moiety[2]. The more nucleophilic (and least sterically hindered) nitrogen of the hydrazine will attack the ketone first, forming the hydrazone. Subsequent intramolecular cyclization occurs at the ester.
    
  • Solution: To lock in this kinetic preference, perform the initial condensation at lower temperatures (0–20°C) with catalytic acid before heating to drive the dehydration and cyclization[2][4].

Optimization Data: Reaction Conditions Comparison

The following table summarizes quantitative optimization data for Knorr pyrazole syntheses, demonstrating how solvent, temperature, and stoichiometry impact the final yield and purity profile.

Solvent SystemTemperature (°C)Hydrazine (eq)Additive / CatalystYield (%)Purity Profile & Observations
EtOH / H

O
23 (Ambient)1.0AcOH45%High colored impurities (yellow/red); incomplete cyclization[1].
EtOH / H

O
23 (Ambient)1.0KOAc (1.0 eq)68%Cleaner profile; buffering limits hydrazine oxidation[1].
1-Propanol100 (Reflux)2.0Glacial AcOH79 - 84%Clean product; excess hydrazine remains water-soluble during filtration[4][5].
10% Aq. DMF100 (Flow)1.1HCl>95%Excellent purity; DMF prevents intermediate oiling out in flow systems[3].

Standard Operating Protocol (SOP): Self-Validating Knorr Cyclization

This protocol is designed for the high-yield synthesis of pyrazoles from


-ketoesters and hydrazine hydrate. It incorporates built-in self-validation checkpoints so you can confirm the success of each mechanistic step before proceeding.

Step 1: Reagent Preparation & Solvation

  • Action: In a 20-mL scintillation vial or flame-dried round-bottom flask under N

    
    , dissolve the 1,3-dicarbonyl compound (3.0 mmol, 1.0 eq) in 3 mL of 1-propanol[4].
    
  • Causality: 1-propanol provides a sufficiently high boiling point (97°C) to drive the dehydration step later in the reaction, while maintaining solubility for both polar reagents and the amphoteric product.

Step 2: Acidic Catalysis

  • Action: Add 3 drops of glacial acetic acid to the solution[4][5].

  • Causality: The acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating hydrazone formation. It also keeps the pH slightly acidic, which stabilizes the hydrazine against oxidative degradation[5].

Step 3: Controlled Hydrazine Addition

  • Action: Cool the mixture to 0°C in an ice bath. Slowly add hydrazine hydrate (6.0 mmol, 2.0 eq) dropwise with vigorous stirring[4].

  • Self-Validation Checkpoint: The addition is slightly exothermic. You will observe the formation of condensation droplets (water derived from imine formation) on the walls of the reaction flask[2]. This visual cue confirms that the initial condensation to the hydrazone intermediate has successfully initiated.

Step 4: Thermal Cyclization

  • Action: Move the flask to a hot plate and heat the reaction with stirring at approximately 100°C for 1 hour[4].

  • Self-Validation Checkpoint: Perform a 3-lane Thin Layer Chromatography (TLC) using 30% ethyl acetate / 70% hexanes as the mobile phase. Spot the starting ketoester, a co-spot, and the reaction mixture. The complete disappearance of the starting material spot under UV light confirms full conversion to the pyrazole[4][5].

Step 5: Controlled Precipitation and Isolation

  • Action: Turn off the heat and allow the reaction to cool slowly to room temperature while stirring rapidly. Once cooled, add 10 mL of water dropwise[4].

  • Causality: Slow cooling prevents the amphoteric product from oiling out. Because the excess hydrazine and acetic acid are highly water-soluble, the addition of water acts as an anti-solvent, forcing the hydrophobic pyrazole to precipitate cleanly[5].

  • Action: Filter the mixture via a Büchner funnel (pre-wetting the filter paper with water). Rinse the collected solid with a small amount of cold water and allow it to air dry[4][5].

References

  • Source: chemhelpasap.
  • Source: reddit.
  • Source: youtube.
  • Source: rsc.
  • Source: interchim.

Sources

Optimization

Technical Support Center: Precision Synthesis of Pyrazole Amines

Topic: Preventing Side Reactions in Pyrazole Amine Synthesis Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting Guides, FAQs, Protocols) Status: Operational Ticket Focus: Minimizing Side...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Side Reactions in Pyrazole Amine Synthesis Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting Guides, FAQs, Protocols)

Status: Operational Ticket Focus: Minimizing Side Reactions & Controlling Regiochemistry Target Audience: Medicinal Chemists, Process Chemists

Introduction: The Purity Imperative

Aminopyrazoles are privileged scaffolds in drug discovery, serving as critical bioisosteres for ATP in kinase inhibitors (e.g., CDKs, p38 MAPKs). However, their synthesis is often plagued by "silent" impurities—regioisomers and oligomers—that complicate SAR data and scale-up. This guide addresses the root causes of these failures, moving beyond "add and stir" to mechanistic control.

Module 1: Controlling Regioselectivity (The "3 vs. 5" Problem)

The Issue: The condensation of a monosubstituted hydrazine (


) with a 

-ketonitrile theoretically yields two isomers: the 5-amino-1-substituted pyrazole (Target A) and the 3-amino-1-substituted pyrazole (Target B). In practice, mixtures are common, requiring difficult chromatographic separation.
Mechanistic Diagnostics

The reaction outcome is dictated by the competition between the two nitrogen nucleophiles of the hydrazine:

  • N1 (Substituted Nitrogen): More sterically hindered, often more electron-rich (inductive effect).

  • N2 (Terminal Nitrogen): Less hindered, more nucleophilic in neutral conditions.

The reaction proceeds via an initial attack on the ketone carbonyl (forming a hydrazone intermediate), followed by cyclization onto the nitrile.

Visualizing the Pathway

The following diagram illustrates the bifurcation point determining the isomeric outcome.

Regioselectivity Start Reagents: Beta-Ketonitrile + R-Hydrazine Attack_Ketone Step 1: Attack on Ketone (Kinetic Control) Start->Attack_Ketone Hydrazone_A Intermediate: N2-Hydrazone Attack_Ketone->Hydrazone_A N2 Attack (Favored by Sterics) Hydrazone_B Intermediate: N1-Hydrazone Attack_Ketone->Hydrazone_B N1 Attack (Favored by Electronics) Cyclization Step 2: Cyclization onto Nitrile Hydrazone_A->Cyclization Hydrazone_B->Cyclization Product_5 Product: 5-Amino-1-R-pyrazole Cyclization->Product_5 From N2-Hydrazone Product_3 Product: 3-Amino-1-R-pyrazole Cyclization->Product_3 From N1-Hydrazone

Caption: Mechanistic bifurcation in Knorr-type pyrazole synthesis. Steric bulk on the hydrazine R-group typically favors N2 attack, leading to the 5-amino isomer.

Troubleshooting Q&A

Q: I am getting a 50:50 mixture of isomers. How do I force the formation of the 5-aminopyrazole? A: You must exploit steric bias.

  • Mechanism: The terminal nitrogen (

    
    ) is less hindered than the substituted nitrogen (
    
    
    
    ).
  • Protocol Adjustment: Use a bulky R-group (e.g., t-butyl, aryl) on the hydrazine. This sterically precludes the N1 attack on the ketone.

  • Solvent Switch: Switch from protic solvents (EtOH) to non-polar aprotic solvents (Toluene) to minimize hydrogen bonding stabilization of the transition state, amplifying steric effects.

Q: My LCMS shows the correct mass, but the NMR indicates a mixture of tautomers. Is this a side reaction? A: Likely not. If you are synthesizing N-unsubstituted pyrazoles (using hydrazine hydrate), the 3-amino and 5-amino forms are tautomers (


-pyrazole-3-amine 


-pyrazole-5-amine). They exist in rapid equilibrium. This is an intrinsic property, not a side reaction.

Module 2: Preventing "Azine" Formation & Oligomers

The Issue: A common catastrophic failure is the formation of azines (bis-hydrazones), where one hydrazine molecule reacts with two equivalents of the


-ketonitrile. This consumes your starting material and produces an insoluble brick-dust solid.

Mechanism:




Protocol: The "Inverse Addition" Technique

To prevent azine formation, you must ensure the hydrazine is always in large excess relative to the ketone during the mixing phase.

  • Preparation: Dissolve the hydrazine (or hydrazine salt + base) in the reaction solvent (e.g., Ethanol).[1]

  • Addition: Dissolve the

    
    -ketonitrile in a separate volume of solvent.
    
  • Execution: Add the ketonitrile solution dropwise to the hydrazine solution at

    
     to room temperature.
    
    • Why? This maintains a local concentration where

      
      , statistically favoring the 1:1 hydrazone formation over the 2:1 azine.
      

Module 3: Troubleshooting Buchwald-Hartwig Aminations

The Issue: When direct cyclization fails (e.g., due to sensitive functional groups), researchers often cyclize a halopyrazole first and then attempt to install the amine via Pd-catalysis. This frequently stalls with chloropyrazoles.

Data: Optimization Matrix for Halopyrazoles
VariableStandard Condition (Fails)High-Performance Condition Why?
Catalyst

/

Pd-G3/G4 Precatalysts (e.g., XPhos Pd G4)Chloropyrazoles are electron-rich and deactivate the catalyst. Precatalysts ensure rapid formation of the active

species.
Ligand BINAP, dppfBrettPhos or RuPhos These bulky, electron-rich dialkylbiaryl phosphines facilitate the difficult oxidative addition into the C-Cl bond.
Base

LiHMDS or NaOtBu Stronger bases are often required to deprotonate the amine and drive the catalytic cycle, but watch for base-sensitive groups.
Solvent DMFt-Amyl Alcohol or Dioxane DMF can coordinate to Pd and poison the catalyst at high temperatures.
Decision Tree: Reaction Stalled?

BuchwaldFix Start Problem: Reaction Stalled (<10% Conversion) Check_Halide Check Halide: Is it a Chloride? Start->Check_Halide Switch_Br Switch to Bromide/Iodide (If synthesis allows) Check_Halide->Switch_Br Yes, can switch Check_Cat Check Catalyst: Are you using Pd(OAc)2? Check_Halide->Check_Cat No, must use Cl Switch_G4 Switch to Pd-G4 Precatalyst (Prevents Pd-black formation) Check_Cat->Switch_G4 Yes Check_Ligand Ligand Check: Using PPh3/BINAP? Check_Cat->Check_Ligand No, using Pd2(dba)3 Switch_Brett Switch to BrettPhos/RuPhos (Boosts Oxidative Addition) Check_Ligand->Switch_Brett Yes

Caption: Troubleshooting logic for stalled Buchwald-Hartwig amination of pyrazoles.

Experimental Protocol: Robust Synthesis of 5-Amino-1-phenyl-1H-pyrazole

Objective: Synthesis of 5-amino-1-phenylpyrazole with minimized regiochemical impurities.

Reagents:

  • Benzoylacetonitrile (1.0 equiv)

  • Phenylhydrazine (1.1 equiv)[2]

  • Ethanol (Absolute)

  • Conc. HCl (Catalytic, 0.1 equiv)

Step-by-Step Procedure:

  • Reactor Setup: Equip a 3-neck round bottom flask with a reflux condenser, nitrogen inlet, and addition funnel.

  • Hydrazine Charge: Add Phenylhydrazine (1.1 equiv) and Ethanol (5 mL/mmol) to the flask. Stir at Room Temperature (RT).

  • Acid Activation: Add Conc. HCl (0.1 equiv). Note: Acid catalysis activates the ketone carbonyl, accelerating the initial hydrazone formation over competing side reactions.

  • Controlled Addition (Critical): Dissolve Benzoylacetonitrile (1.0 equiv) in Ethanol (2 mL/mmol). Add this solution dropwise to the hydrazine mixture over 30 minutes.

    • Checkpoint: The solution may warm slightly. Ensure stirring is vigorous to prevent local concentration hotspots (prevents azine formation).

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–5 hours. Monitor by TLC/LCMS for the disappearance of the nitrile peak.
    
  • Workup: Cool to

    
    . The product often precipitates as a solid. Filter and wash with cold ethanol.
    
    • Purification: If no precipitate forms, concentrate and recrystallize from Ethanol/Water. Avoid column chromatography if possible, as aminopyrazoles can streak on silica due to basicity.

References

  • Regioselective Synthesis of Aminopyrazoles: Fichez, J., Busca, P., & Prestat, G. (2017). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Heterocycles. Link

  • Buchwald-Hartwig Optimization: Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

  • Knorr Pyrazole Synthesis Mechanism: Gosselin, F., et al. (2010). Regioselective Synthesis of 1-Aryl-3,4,5-substituted Pyrazoles. Journal of Organic Chemistry. Link

  • Avoiding Side Reactions in Heterocycle Synthesis: Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. Link

Sources

Troubleshooting

Technical Support Center: Knoevenagel Condensation Troubleshooting

Welcome to the Application Scientist Support Portal. The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction, but achieving high yields requires precise control over reaction equilibrium, substr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction, but achieving high yields requires precise control over reaction equilibrium, substrate reactivity, and competing side reactions. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you optimize your workflows.

Diagnostic Decision Tree

Use the following logical workflow to identify and resolve the root cause of low yields in your Knoevenagel condensation experiments.

G Start Low Yield Detected Substrate Analyze Substrate Reactivity Start->Substrate Steric Bulky/Unreactive Carbonyl? Substrate->Steric Lehnert Lehnert Modification (TiCl4 / Pyridine) Steric->Lehnert Yes Standard Standard Conditions (Piperidine / AcOH) Steric->Standard No Water Is Water Accumulating? Lehnert->Water Standard->Water DeanStark Equip Dean-Stark Trap or 4Å Molecular Sieves Water->DeanStark Yes SideProd Side Products Forming? Water->SideProd No DeanStark->SideProd Michael Michael Addition: Reduce Temp & Adjust Stoichiometry SideProd->Michael Yes Success Optimal Yield Achieved SideProd->Success No Michael->Success

Diagnostic workflow for troubleshooting Knoevenagel condensation low yields and side reactions.

Frequently Asked Questions & Mechanistic Troubleshooting

Q1: My reaction with a substituted benzaldehyde and malononitrile gives low yields under standard piperidine conditions. Why? A1: While piperidine is a standard weak base catalyst used to deprotonate the active methylene compound[1], it often fails with unreactive or sterically hindered substrates. For example, ortho-substituted benzaldehydes (like 2-chloro-6-fluorobenzaldehyde) present severe steric hindrance that blocks the nucleophilic attack trajectory of the carbanion[2].

  • The Causality: The standard amine catalyst cannot sufficiently lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of a sterically shielded carbonyl group.

  • The Solution: Switch to the Lehnert modification[3]. By utilizing Titanium tetrachloride (TiCl

    
    ) and pyridine in THF, the highly oxophilic TiCl
    
    
    
    acts as a potent Lewis acid. It coordinates directly to the carbonyl oxygen, drastically lowering the LUMO energy and forcing the nucleophilic addition to proceed despite steric bulk[3][4].

Q2: I am observing a plateau in product formation, and the starting materials remain unconsumed. How do I drive the reaction to completion? A2: The Knoevenagel condensation is an equilibrium-driven dehydration reaction. The formation of the desired α,β-unsaturated product generates one equivalent of water as a byproduct[1][2].

  • The Causality: According to Le Chatelier's principle, if this water is not actively removed from the system, it will trigger the reverse reaction (hydrolysis), stalling your yield[1].

  • The Solution: Implement continuous azeotropic water removal. Conduct the reaction in a non-polar solvent like toluene and attach a Dean-Stark apparatus[5][6]. If your substrate is thermally sensitive and requires room-temperature conditions, add activated 4Å molecular sieves directly to the reaction flask to sequester the water[7].

Q3: TLC indicates the consumption of the aldehyde, but the isolated product mass is higher than expected, and NMR shows a loss of the alkene proton. What is happening? A3: You are observing a secondary Michael addition, which is the most common side reaction in this workflow[2][8].

  • The Causality: The primary Knoevenagel condensation yields an α,β-unsaturated compound. This product is inherently electron-deficient and acts as a highly activated Michael acceptor. If the active methylene compound is present in excess, or if the reaction is subjected to prolonged heating, a second equivalent of the carbanion will perform a conjugate nucleophilic attack on the newly formed double bond, yielding bis-enol derivatives or saturated side products[8][9].

  • The Solution: The Knoevenagel alkene is the kinetic product, while the Michael adduct is the thermodynamic product. To trap the kinetic product, strictly control the stoichiometry to a 1:1 ratio, reduce the reaction temperature, and quench the reaction immediately once the initial condensation is complete[2].

Quantitative Data: Reaction Parameter Optimization

The choice of solvent and catalyst dictates both the reaction rate and the final yield. The table below synthesizes quantitative data to help you select the optimal conditions for your specific substrate.

Table 1: Impact of Solvent and Catalyst on Knoevenagel Condensation Yields

SolventCatalyst SystemTemperatureReaction TimeAverage Yield (%)Mechanistic Impact / Best Use Case
Methanol PiperidineRoom Temp>24 hours<40%Protic solvents stabilize the carbanion too strongly via hydrogen bonding, impeding nucleophilic attack[1].
Toluene Piperidine / Glacial Acetic AcidReflux (110°C)4 - 8 hours61 - 99%Buffer system facilitates both deprotonation and dehydration; allows for excellent azeotropic water removal[5][6].
THF TiCl

/ Pyridine (Lehnert Mod.)
0°C to 25°C18 hours~81%Strong Lewis acid activation; mandatory for highly sterically hindered or unreactive ketones[3].
Water MgO (Solid Base)Room TempStatic (15 min)67 - 87%Green chemistry approach; utilizes Pickering emulsions where the solid base stabilizes the interface[10].

Standardized Experimental Protocols

Protocol A: Standard Knoevenagel Condensation with Azeotropic Water Removal

This protocol utilizes a buffer system to balance the pH, ensuring the active methylene is deprotonated without causing base-catalyzed self-condensation of the aldehyde[2][6].

  • Reaction Setup: In a dry 100 mL round-bottom flask, dissolve the aldehyde (10.0 mmol) and the active methylene compound (10.0 mmol) in 30 mL of anhydrous toluene[5][6].

  • Catalyst Addition: Add piperidine (1.0 mmol, 10 mol%) followed by glacial acetic acid (1.0 mmol, 10 mol%)[6][7].

  • Apparatus Assembly: Attach a Dean-Stark trap filled with toluene to the flask, surmounted by a reflux condenser[5][7].

  • Reflux & Dehydration: Heat the mixture to reflux (approx. 110°C) with vigorous stirring.

    • Self-Validating Checkpoint: The physical accumulation of water in the Dean-Stark trap serves as a real-time macroscopic indicator of reaction progress. Once the water meniscus stabilizes and ceases to increase in volume (typically 4-8 hours), the dehydration equilibrium has been fully driven to the product side[5].

  • Monitoring: Analyze an aliquot via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate eluent. The complete disappearance of the aldehyde spot confirms the reaction is finished[5].

  • Work-up: Cool the mixture to room temperature. Wash the organic layer sequentially with distilled water (2 × 20 mL) and brine. Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure[6][7].
Protocol B: Lehnert Modification for Sterically Hindered Substrates

Use this protocol when Protocol A fails due to substrate unreactivity. TiCl


 is utilized to force the condensation via intense Lewis acid activation[3][4].
  • Inert Atmosphere Setup: Purge a flame-dried 50 mL round-bottom flask with nitrogen gas. Add the sterically hindered ketone/aldehyde (5.0 mmol) and the active methylene compound (5.0 mmol) in 20 mL of anhydrous THF[3].

  • Thermal Control: Submerge the flask in an ice bath to cool the mixture to 0°C.

  • Lewis Acid Addition: Slowly add Titanium tetrachloride (TiCl

    
    ) (10.0 mmol, 2.0 eq) dropwise via a glass syringe. (Caution: TiCl
    
    
    
    is highly reactive, corrosive, and fumes violently in moist air)[3].
  • Base Addition: Add anhydrous pyridine (20.0 mmol, 4.0 eq) dropwise over 10 minutes[3].

    • Self-Validating Checkpoint: The immediate formation of a heavy, often brightly colored precipitate upon the addition of pyridine confirms the successful generation of the active TiCl

      
      -pyridine complex. If the solution remains clear, the TiCl
      
      
      
      has likely degraded (hydrolyzed by atmospheric moisture) and must be replaced.
  • Reaction: Remove the ice bath, allow the mixture to warm to 25°C, and stir continuously for 18 hours[3].

  • Work-up: Carefully quench the reaction by pouring it into 50 mL of ice water. Extract the aqueous layer with dichloromethane (3 × 20 mL). Wash the combined organic layers with 1M HCl to remove residual pyridine, dry over MgSO

    
    , and evaporate the solvent.
    

References

  • BenchChem.
  • BenchChem. "Troubleshooting low yield in Knoevenagel condensation of 2-Chloro-6-fluorobenzaldehyde". BenchChem.
  • BenchChem.
  • SCIRP.
  • SciELO.
  • Google Patents. "WO2016145288A1 - Processes for the preparation of unsaturated malonates".
  • PMC - NIH. "Kinetics Studies on a Multicomponent Knoevenagel−Michael Domino Reaction". PMC.
  • Chemistry Stack Exchange.
  • ResearchGate. "Solvent-Free Knoevenagel Condensations and Michael Additions".
  • PMC - NIH. "Pickering Interfacial Catalysis—Knoevenagel Condensation in Magnesium Oxide-Stabilized...". PMC.

Sources

Optimization

Technical Support Center: Strategies for Overcoming Steric Hindrance in 4-Phenyl Substitution

Welcome to the technical support center dedicated to addressing a persistent challenge in synthetic chemistry: overcoming steric hindrance in 4-phenyl substitution reactions. This guide is designed for researchers, scien...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing a persistent challenge in synthetic chemistry: overcoming steric hindrance in 4-phenyl substitution reactions. This guide is designed for researchers, scientists, and professionals in drug development who encounter difficulties in synthesizing sterically encumbered molecules. Here, we provide not just protocols, but also the underlying mechanistic reasoning to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and why is it a problem in 4-phenyl substitution?

A1: Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups of atoms in a molecule obstructs a chemical reaction.[1] In the context of 4-phenyl substitution, bulky groups at the ortho (2- and 6-) positions of either the phenyl ring being substituted or the incoming phenyl group can physically block the approach of reactants to the reaction centers.[1][2] This can lead to slow reaction rates, low yields, or even complete failure of the reaction.

Q2: What are the most common cross-coupling reactions used for 4-phenyl substitution, and how is each affected by steric hindrance?

A2: Several palladium-catalyzed cross-coupling reactions are workhorses for forming C-C bonds in biaryl synthesis. Steric hindrance is a common challenge in all of them:

  • Suzuki-Miyaura Coupling: This reaction of an organoboron compound with an organic halide is widely used. However, sterically demanding substrates can hinder the crucial transmetalation and reductive elimination steps.[3][4]

  • Stille Coupling: The coupling of an organotin compound with an organic halide is known for its tolerance of a wide range of functional groups.[5] Nevertheless, bulky substrates can impede the reaction.[5]

  • Negishi Coupling: Involving an organozinc reagent and an organic halide, this reaction is highly effective but requires stringent anhydrous and anaerobic conditions.[3] Steric bulk can be a significant obstacle.[6]

  • Kumada-Corriu Coupling: This reaction utilizes a Grignard reagent and an organic halide. While powerful, the high reactivity of Grignard reagents can lead to side reactions, and steric hindrance can be a major issue.[7]

Q3: What is the first thing I should consider when a 4-phenyl substitution reaction is not working due to suspected steric hindrance?

A3: The catalyst system, specifically the ligand, is the most critical variable to investigate.[3] Modern cross-coupling chemistry has been revolutionized by the development of bulky, electron-rich phosphine ligands that can dramatically improve the efficiency of reactions involving sterically hindered substrates.[3][8]

Troubleshooting Guide: Low Yields and Reaction Failures

This section provides a structured approach to troubleshooting common issues encountered during sterically hindered 4-phenyl substitution reactions.

Symptom: Low or No Product Formation

Potential Cause 1: Inefficient Catalyst System

The palladium catalyst's activity is paramount. For sterically demanding couplings, standard ligands like triphenylphosphine are often inadequate.

Troubleshooting Steps:

  • Switch to Bulky, Electron-Rich Ligands: Employ specialized phosphine ligands designed for sterically hindered substrates. These ligands promote the formation of highly active, low-coordinate palladium complexes that can facilitate challenging oxidative addition and reductive elimination steps.[3][8]

    • Recommended Ligands:

      • Buchwald-type biaryl phosphine ligands: SPhos, XPhos, and RuPhos are excellent starting points for Suzuki-Miyaura and Buchwald-Hartwig aminations.[3][9]

      • Dialkylphosphinobiphenyl ligands: These are also highly effective for a range of cross-coupling reactions.

  • Use a Pre-catalyst: Palladium pre-catalysts can offer improved stability and catalytic activity compared to generating the active catalyst in situ.

  • Screen a Panel of Ligands: If the initial choice of a specialized ligand does not yield satisfactory results, a systematic screening of different bulky ligands is recommended.

Potential Cause 2: Suboptimal Reaction Conditions

Even with the right catalyst, the reaction environment plays a crucial role.

Troubleshooting Steps:

  • Optimize the Base: The choice of base is critical, particularly in Suzuki-Miyaura coupling, as it facilitates the formation of the reactive boronate species.[3] For sterically hindered reactions, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).

  • Adjust the Solvent: The solvent can influence the solubility of reactants and the stability of the catalytic species.

    • For Suzuki-Miyaura couplings, a mixture of an organic solvent (e.g., toluene, dioxane) and water is often beneficial.[3]

    • For Negishi and Stille couplings, strictly anhydrous and deoxygenated solvents like THF or DMF are necessary.[3]

  • Increase the Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[10] However, monitor for potential decomposition of starting materials or products.

Symptom: Formation of Side Products

Potential Cause: Competing Reaction Pathways

Steric hindrance can slow down the desired productive catalytic cycle, allowing side reactions to become more prominent.

Troubleshooting Steps:

  • Protodeboronation (in Suzuki Coupling): The boronic acid can be cleaved by the base before it couples. Using a less nucleophilic base or anhydrous conditions can sometimes mitigate this. Boronic esters are often more stable than boronic acids.[3]

  • Homocoupling: The organometallic reagent can couple with itself. This can sometimes be suppressed by slowly adding the organometallic reagent to the reaction mixture.

  • Reduction of the Aryl Halide: This can occur, especially with very hindered substrates. Optimizing the ligand and reaction conditions to favor the cross-coupling pathway is key.

In-Depth Protocols and Methodologies

Protocol 1: Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide

This protocol is a starting point for the coupling of a sterically hindered aryl bromide with a phenylboronic acid.

Materials:

  • Sterically hindered aryl bromide (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Toluene (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide, phenylboronic acid, and potassium phosphate.

  • In a separate vial, dissolve the Pd(OAc)₂ and SPhos in a minimal amount of anhydrous toluene.

  • Add the catalyst solution to the Schlenk flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation: Ligand Effects on Yield
LigandSteric BulkElectron Donating AbilityTypical Yield (%) for Hindered Coupling
TriphenylphosphineModerateModerate< 10
SPhos HighHigh> 80
XPhos Very HighVery High> 85
RuPhos HighHigh> 80

Yields are representative and can vary depending on the specific substrates and reaction conditions.

Conceptual Understanding and Visualizations

The Role of Bulky Ligands in Overcoming Steric Hindrance

Bulky, electron-rich phosphine ligands are crucial for facilitating cross-coupling reactions with sterically hindered substrates.[3][8] Their mechanism of action can be understood through the following key effects:

  • Promotion of Monoligated Palladium Species: The steric bulk of the ligand favors the formation of a highly reactive 14-electron monoligated palladium(0) species (L-Pd⁰). This species is more readily able to undergo oxidative addition with a sterically hindered aryl halide.

  • Facilitation of Reductive Elimination: The steric clash between the bulky ligand and the two aryl groups on the palladium center in the transition state of reductive elimination can actually accelerate this final C-C bond-forming step. This is because the steric strain is relieved as the biaryl product is formed and dissociates from the metal center.

Experimental Workflow for Optimizing a Sterically Hindered Coupling

Caption: A decision-tree workflow for troubleshooting and optimizing a sterically hindered 4-phenyl substitution reaction.

Catalytic Cycle for Suzuki-Miyaura Coupling with a Bulky Ligand

Suzuki_Miyaura_Cycle cluster_legend Legend A L-Pd(0) (Active Catalyst) B Oxidative Addition (Ar-Pd(II)-X) A->B Ar-X C Transmetalation (Ar-Pd(II)-Ar') B->C Ar'-B(OR)₂ + Base D Reductive Elimination C->D D->A Ar-Ar' L L = Bulky Ligand (e.g., SPhos) ArX Ar-X = Sterically Hindered Aryl Halide ArB Ar'-B(OR)₂ = Phenylboronic Acid/Ester ArAr Ar-Ar' = Biaryl Product

Sources

Troubleshooting

Technical Support Center: HPLC Method Development for Pyridyl-Pyrazole Analysis

Welcome to the Technical Support and Troubleshooting Center for High-Performance Liquid Chromatography (HPLC) analysis of pyridyl-pyrazole compounds. Pyridyl-pyrazoles (such as the widely analyzed insecticide fipronil an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for High-Performance Liquid Chromatography (HPLC) analysis of pyridyl-pyrazole compounds. Pyridyl-pyrazoles (such as the widely analyzed insecticide fipronil and various novel anti-inflammatory/antitumor agents) present unique analytical challenges due to their specific polarities, basic nitrogen centers, and often poor aqueous solubility[1].

This guide is engineered for researchers and drug development professionals. It provides a self-validating framework, detailing not just the how, but the causality behind every chromatographic decision.

Method Development Workflow

The following diagram illustrates the critical path for developing a robust, ICH-compliant HPLC method for pyridyl-pyrazole derivatives.

HPLC_Method_Dev A Target Analyte: Pyridyl-Pyrazole B Sample Preparation (Organic Extraction) A->B Extract C Column Selection (C18, 5µm) B->C Inject D Mobile Phase Optimization (ACN/Water + Modifier) C->D Elute E Method Validation (ICH Guidelines) D->E Validate E->D Fails Specs F Routine Quality Control E->F Approve

Workflow for pyridyl-pyrazole HPLC method development and validation.

Core Methodology: Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following step-by-step protocol is designed as a self-validating system. By strictly controlling the organic ratio and pH, this method prevents analyte precipitation and secondary silanol interactions.

Step 1: Standard and Sample Preparation

  • Action: Weigh accurately 10 mg of the pyridyl-pyrazole standard (e.g., fipronil). Dissolve in 10 mL of HPLC-grade Acetonitrile (ACN) or Methanol to create a 1 mg/mL stock solution.

  • Causality: Pyrazole derivatives frequently exhibit poor aqueous solubility[1]. Initial dissolution in 100% organic solvent prevents premature precipitation.

  • Action: Sonicate for 10 minutes, then dilute with the mobile phase to create a calibration curve (e.g., 2.5 to 50 µg/mL)[2]. Filter through a 0.45 µm PVDF syringe filter[3].

Step 2: Chromatographic System Setup

  • Action: Install a reversed-phase C18 analytical column (e.g., 150 mm × 4.6 mm, 5 µm particle size)[4].

  • Action: Set the column oven temperature to a stable 25°C[3][5].

  • Causality: Temperature fluctuations alter mobile phase viscosity and analyte partitioning. A stable 25°C ensures retention time reproducibility.

  • Action: Configure the UV-Vis or PDA detector to monitor at 206 nm or 220 nm[3][5].

Step 3: Mobile Phase Configuration and Elution

  • Action: Prepare an isocratic mobile phase of Acetonitrile and Water (e.g., 60:40 or 75:25 v/v)[2][3].

  • Action: Add 0.1% Trifluoroacetic acid (TFA) to the aqueous phase.

  • Causality: The basic nitrogen atoms in the pyridine and pyrazole rings interact with acidic residual silanols on the silica column. TFA lowers the pH, protonating the silanols (rendering them neutral) and acting as an ion-pairing agent to sharpen the peak.

  • Action: Set the flow rate to 0.5 - 1.0 mL/min and equilibrate for at least 20 column volumes.

Step 4: System Suitability and Validation

  • Action: Inject 20 µL of the standard solution. Validate against ICH Q2 guidelines by assessing Linearity, Precision, and Accuracy[3].

Quantitative Data Summarization

The table below synthesizes benchmark quantitative data from validated HPLC methods for pyrazole and fipronil derivatives. Use this as a comparative baseline to evaluate your own method's performance.

Validation ParameterTypical Performance DataICH Q2 Acceptance CriteriaMechanistic Significance
Linearity (R²) > 0.999≥ 0.998Ensures proportional UV detector response across the target concentration range.
Limit of Detection (LOD) 2.4 - 4.0 µg/mL[2]Signal-to-Noise ≥ 3:1Defines the baseline sensitivity of the detector for the pyrazole chromophore.
Limit of Quantitation (LOQ) 7.3 - 15.0 µg/mLSignal-to-Noise ≥ 10:1Establishes the lowest concentration for statistically reliable quantitative recovery.
Precision (%RSD) < 2.0%≤ 2.0%Validates the mechanical reproducibility of the autosampler and analyte stability.
Accuracy (Recovery) 98.0% - 102.0%[3]98.0% - 102.0%Confirms the absence of matrix interference during sample extraction.

Troubleshooting Guide & FAQs

Q1: Why is my pyridyl-pyrazole peak exhibiting severe tailing, and how can I correct it? A1:

  • Causality: Pyridyl-pyrazoles contain basic nitrogen atoms that interact strongly with unendcapped, acidic residual silanol groups on the silica-based stationary phase. This secondary interaction delays the elution of a fraction of the analyte, causing asymmetric peak tailing.

  • Solution: Introduce a mobile phase modifier. Adding 0.1% Trifluoroacetic acid (TFA) lowers the pH of the mobile phase. This protonates the silanol groups, neutralizing their charge, while simultaneously acting as an ion-pairing agent for the basic analyte, resulting in sharp, symmetrical peaks.

Q2: I am experiencing poor recovery and reproducibility during sample preparation. What is the root cause? A2:

  • Causality: Pyridyl-pyrazoles (such as fipronil) often exhibit notoriously poor aqueous solubility[1][2]. If the sample diluent contains too high a proportion of water, the analyte may micro-precipitate out of solution before injection or within the autosampler needle, leading to erratic peak areas.

  • Solution: Ensure the sample is extracted and reconstituted in a highly organic solvent (e.g., 100% Methanol or Acetonitrile) before any final dilution. Maintain the final injection solvent composition as close to the mobile phase ratio (e.g., 60:40 ACN/Water) as possible to prevent solvent-mismatch band broadening[3].

Q3: How do I choose between an isocratic and gradient elution for a formulated pyridyl-pyrazole product? A3:

  • Causality: Formulations often contain excipients or multiple active ingredients (e.g., fipronil combined with pyriproxyfen) with vastly different polarities[6]. An isocratic method might elute the main active perfectly but leave highly retained lipophilic excipients on the column, which will elute as broad "ghost peaks" in subsequent runs.

  • Solution: For pure API or simple suspensions, an isocratic method (e.g., 60:40 ACN/Water) is sufficient and offers higher throughput[3]. For complex matrices or multi-class pesticide formulations, employ a gradient method starting at 10% ACN and ramping to 90% ACN. This flushes strongly retained matrix components, ensuring a self-cleaning system[6].

Q4: What causes baseline drift during my UV detection, and how does it affect my Limit of Quantitation (LOQ)? A4:

  • Causality: Baseline drift at low wavelengths (e.g., 206 nm or 220 nm)[3][5] is typically caused by the changing absorbance of the mobile phase during a gradient run, or by inadequate column equilibration. High drift obscures small peaks, directly inflating the background noise and worsening the LOQ.

  • Solution: Use strictly HPLC-grade solvents with a low UV cutoff. If using TFA, balance the baseline absorbance by adding 0.1% TFA to both the aqueous and organic mobile phase lines. Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase before the first injection.

References

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity Source: IJCPA URL:[Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Hydrazine‐1‐ Source: Researcher.life URL:[Link]

  • HPLC Determination of Fipronil on Newcrom R1 Column Source: SIELC Technologies URL:[Link]

  • Development and validation of a rp- hplc method for the quantitation studies of fipronil in parakill Source: Veterinary Pharmacon URL:[Link]

  • Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives Source: MDPI URL:[Link]

  • Development and Validation of an HPLC Method for the Simultaneous Determination of Fipronil, Chlorfenapyr, and Pyriproxyfen in Insecticide Formulations Source: Semantic Scholar URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 4-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine vs. SB-203580

Executive Summary This guide compares the pharmacological profile of the industry-standard p38 MAPK inhibitor SB-203580 against the pyrazole-based scaffold 4-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine (herein referred to...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide compares the pharmacological profile of the industry-standard p38 MAPK inhibitor SB-203580 against the pyrazole-based scaffold 4-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine (herein referred to as PPA-3 ).

Critical Scientific Distinction: While SB-203580 is a potent, nanomolar inhibitor of p38


 and p38

, the specific regioisomer PPA-3 (containing a 3-pyridyl moiety) typically exhibits significantly reduced or negligible affinity for the p38 ATP-binding pocket compared to its 4-pyridyl analogs. The position of the pyridine nitrogen is the determinant factor for hydrogen bonding with the kinase hinge region (Met109). Consequently, PPA-3 often serves as a negative control or a structural probe in Structure-Activity Relationship (SAR) studies, whereas SB-203580 remains the active benchmark.

Part 1: Structural & Mechanistic Analysis

The Benchmark: SB-203580[1]
  • Class: Triaryl-imidazole.[1]

  • Mechanism: ATP-competitive inhibitor.[2][3]

  • Binding Mode: The 4-pyridyl nitrogen acts as a crucial hydrogen bond acceptor from the backbone amide of Met109 in the p38 hinge region. The 4-fluorophenyl group occupies the hydrophobic pocket I.

  • Key Limitation: While selective for p38, it exhibits off-target activity against Raf-1 and JNK at high concentrations (>10

    
    M).
    
The Challenger: 4-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine (PPA-3)
  • Class: Triaryl-pyrazole.[4]

  • Structural Flaw (for p38): The user-specified molecule contains a pyridin-3-yl ring. In the context of p38 MAPK inhibition, the 3-position nitrogen is sterically and geometrically misaligned to accept the critical hydrogen bond from Met109.

  • SAR Insight: High-potency pyrazole inhibitors (e.g., RO3201195 or CDD-111) almost exclusively utilize a 4-pyridyl or 4-pyrimidinyl ring to mimic the binding geometry of SB-203580.

  • Alternative Activity: 3-pyridyl variants are often explored in other pathways (e.g., Hedgehog signaling or specific GPCRs) where the hinge-binding requirement differs.

Comparative Data Table
FeatureSB-203580 (Benchmark)PPA-3 (User Query: 3-pyridyl)Active Pyrazole Analog (4-pyridyl)*
Core Scaffold ImidazolePyrazolePyrazole
Hinge Binder 4-Pyridyl (Optimal)3-Pyridyl (Sub-optimal)4-Pyridyl (Optimal)
p38

IC50
48 - 50 nM > 1,000 nM (Est.)~20 - 60 nM
p38

IC50
~500 nM > 5,000 nM (Est.)~100 - 300 nM
JNK Activity Inactive (< 10

M)
InactiveInactive
Primary Use Active Inhibitor / Tool CompoundNegative Control / SAR ProbeSecond-Gen Inhibitor

*Note: The "Active Pyrazole Analog" (e.g., 5-amino-1-phenyl-4-(4-pyridyl)pyrazole) is the direct bio-isostere of SB-203580.

Part 2: Biological Pathway & Inhibition Logic

The following diagram illustrates the canonical p38 MAPK pathway and the specific intervention point where SB-203580 and active pyrazole analogs compete with ATP.

p38_Pathway Stimulus Stress / Cytokines (UV, LPS, TNF-alpha) MAPKKK MAPKKK (TAK1, ASK1) Stimulus->MAPKKK Activation MKK MKK3 / MKK6 MAPKKK->MKK Phosphorylation p38 p38 MAPK (alpha, beta, gamma, delta) MKK->p38 Phosphorylation (Thr180/Tyr182) Substrates Downstream Substrates (MK2, HSP27, ATF2) p38->Substrates Phosphorylation Inhibitor Inhibitor Blockade (SB-203580 / Active Pyrazole) Inhibitor->p38 ATP Competition (Prevents Substrate Phos.) Response Cellular Response (Inflammation, Apoptosis) Substrates->Response

Caption: The p38 MAPK signaling cascade. SB-203580 and pyrazole analogs bind to the ATP pocket of p38, preventing the phosphorylation of downstream targets like MK2.

Part 3: Experimental Protocol for IC50 Determination

To empirically verify the IC50 difference between SB-203580 and the Pyrazole amine, use the following radiometric kinase assay. This protocol is self-validating via the inclusion of positive (SB-203580) and vehicle controls.

Method: Radiometric P-ATP Kinase Assay
Reagents:
  • Enzyme: Recombinant human p38

    
     (MAPK14), active (1-5 nM final).
    
  • Substrate: MBP (Myelin Basic Protein) or ATF2 fusion protein (20

    
    M final).
    
  • Tracer:

    
    P]-ATP (Specific activity ~3000 Ci/mmol).
    
  • Compounds: SB-203580 (Control) and PPA-3 (Test).

Workflow Diagram:

IC50_Workflow Prep 1. Preparation Dilute compounds in DMSO (Serial Dilution 10uM - 0.1nM) Incubate1 3. Pre-Incubation Enzyme + Compound (15 min @ RT) Prep->Incubate1 Mix 2. Master Mix Buffer + p38 Enzyme + Substrate Mix->Incubate1 Start 4. Reaction Start Add 33P-ATP Incubate1->Start Incubate2 5. Kinase Reaction (30-60 min @ 30°C) Start->Incubate2 Stop 6. Termination Add Phosphoric Acid Incubate2->Stop Detect 7. Detection Filter Binding / Scintillation Stop->Detect Analyze 8. Analysis Fit Sigmoidal Dose-Response Detect->Analyze

Caption: Step-by-step workflow for determining p38 MAPK inhibition IC50 values using a radiometric assay.

Protocol Steps:
  • Compound Preparation: Prepare 3-fold serial dilutions of SB-203580 and PPA-3 in 100% DMSO.

  • Enzyme Mix: Dilute p38

    
     in Kinase Buffer (25 mM Tris-HCl pH 7.5, 5 mM 
    
    
    
    -glycerophosphate, 2 mM DTT, 0.1 mM Na
    
    
    VO
    
    
    , 10 mM MgCl
    
    
    ).
  • Pre-incubation: Add 5

    
    L of compound to 20 
    
    
    
    L of Enzyme Mix. Incubate for 15 minutes to allow equilibrium binding. Critical: This detects slow-binding kinetics common in Type II inhibitors, though SB-203580 is Type I.
  • Reaction Initiation: Add 25

    
    L of ATP/Substrate mix (final ATP concentration should be at 
    
    
    
    , approx 10-20
    
    
    M).
  • Reaction: Incubate at 30°C for 45 minutes.

  • Termination: Stop reaction with 25

    
    L of 75 mM phosphoric acid.
    
  • Data Analysis: Plot % Activity vs. Log[Compound]. Fit using a 4-parameter logistic equation:

    
    
    

Part 4: Expert Recommendation

For Drug Discovery Applications: If your goal is to inhibit p38 MAPK effectively, SB-203580 remains the superior tool compound due to its defined binding mode and extensive literature validation.

If you are investigating the PPA-3 molecule (3-pyridyl isomer):

  • Verify the Isomer: Ensure you have not inadvertently synthesized/ordered the 3-pyridyl isomer when you intended to use the 4-pyridyl isomer. The 4-pyridyl analog is the active pharmacophore.

  • Use as a Control: PPA-3 is an excellent negative control for experiments using 4-pyridyl pyrazoles, as it retains similar physicochemical properties (LogP, solubility) but lacks the specific hinge-binding capability.

References

  • Cuenda, A., et al. (1995). "SB 203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1." FEBS Letters.

  • Boehm, J. C., et al. (2000). "New inhibitors of p38 kinase."[5][6] Expert Opinion on Therapeutic Patents. (Discussion of Imidazole vs Pyrazole SAR).

  • Regan, J., et al. (2002). "Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate." Journal of Medicinal Chemistry. (Detailed SAR on pyrazole nitrogen positioning).

  • Tocris Bioscience. "SB 203580 Product Information & Biological Activity."

  • Dumas, J. (2001). "Protein kinase inhibitors: emerging pharmacophores with high potency and selectivity." Current Opinion in Drug Discovery & Development. (Structural comparison of hinge binders).

Sources

Comparative

Technical Comparison Guide: RO3201195 vs. Standard p38 MAPK Inhibitors

Executive Summary RO3201195 represents a second-generation, highly selective, ATP-competitive inhibitor of p38 MAPK (mitogen-activated protein kinase). Unlike first-generation "tool compounds" such as SB203580 , which ex...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

RO3201195 represents a second-generation, highly selective, ATP-competitive inhibitor of p38


 MAPK (mitogen-activated protein kinase). Unlike first-generation "tool compounds" such as SB203580 , which exhibit significant off-target activity against kinases like Lck, Raf-1, and GSK3

, RO3201195 was engineered to exploit specific structural features of the p38

ATP-binding pocket—specifically the "gatekeeper" threonine residue (Thr106).

This guide provides a rigorous technical comparison of RO3201195 against industry standards (SB203580, BIRB 796), supported by mechanistic insights and validated experimental protocols for researchers in drug discovery and inflammation signaling.

Compound Profile: RO3201195[1][2][3][4][5]

  • Chemical Class: Pyrazolyl ketone

  • IUPAC Name: (5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(3-(2,3-dihydroxypropoxy)phenyl)methanone

  • Mechanism of Action: ATP-competitive inhibitor (Type I).

  • Binding Mode: RO3201195 binds to the ATP pocket of unphosphorylated p38

    
    . A critical feature is the formation of a hydrogen bond between the inhibitor and the side chain of Thr106  (the gatekeeper residue). This interaction is a key determinant of its superior selectivity profile compared to inhibitors that do not utilize this anchor.
    
Key Differentiator: The Gatekeeper Interaction

Most kinases possess a bulky gatekeeper residue (e.g., Methionine) that restricts access to the hydrophobic pocket. p38


 contains a smaller Threonine (Thr106).[1] RO3201195 is designed to fit this smaller pocket and H-bond with Thr106, a feature absent in kinases with bulky gatekeepers, thereby filtering out a vast majority of the kinome.

Comparative Analysis

The following data synthesizes biochemical potency and selectivity profiles. Note the distinction between "Tool Compounds" (often promiscuous) and "Clinical Candidates" (highly optimized).

Table 1: Biochemical & Selectivity Profile Comparison
FeatureRO3201195 SB203580 BIRB 796 (Doramapimod)
Generation 2nd Gen (Clinical Candidate)1st Gen (Tool Compound)2nd Gen (Type II)
Mechanism ATP-Competitive (Type I)ATP-Competitive (Type I)Allosteric (Type II, DFG-out)
p38 Isoform Selectivity High (

)
Moderate (

)
Pan-isoform (

)
p38

IC

(Biochem)
< 10 nM (approx)50 - 100 nM ~0.1 nM
Key Off-Targets Minimal (Clean Profile)Lck, Raf-1, GSK3

, CK1
JNK2 (weak), c-Raf (weak)
Lck Inhibition (IC

)
> 10,000 nM ~2,000 nM > 10,000 nM
GSK3

Inhibition
> 10,000 nM ~3,000 - 5,000 nM Minimal
In Vivo Efficacy High (Oral Bioavailable)Moderate (Toxicity limits)High

Analysis:

  • Selectivity: SB203580 is frequently used in academic research but is "dirty." If you observe a phenotype with SB203580 at >5

    
    M, it may be due to Lck or GSK3
    
    
    
    inhibition, not p38. RO3201195 eliminates this confounding variable.
  • Potency: BIRB 796 is the most potent but is a Type II inhibitor with very slow dissociation rates (long residence time). RO3201195 offers a balance of high potency and rapid reversible kinetics typical of Type I inhibitors.

Mechanism of Action & Signaling Pathway

The diagram below illustrates the canonical p38 MAPK pathway and the specific intervention points. Note that RO3201195 inhibits the catalytic activity of p38, preventing the phosphorylation of downstream substrates like MK2 and ATF2.

p38_Signaling Stress Cellular Stress (UV, Osmotic) TAK1 TAK1 / ASK1 (MAP3K) Stress->TAK1 Cytokines Pro-inflammatory Cytokines (TNF-a, IL-1) Cytokines->TAK1 MKK3_6 MKK3 / MKK6 (MAP2K) TAK1->MKK3_6 Phosphorylation p38 p38 MAPK (alpha/beta) (Target) MKK3_6->p38 Phosphorylation (Thr180/Tyr182) MK2 MK2 (Kinase) p38->MK2 ATF2 ATF2 (Transcription Factor) p38->ATF2 RO3201195 RO3201195 (ATP-Competitive) RO3201195->p38 Inhibits (High Selectivity) SB203580 SB203580 (Promiscuous) SB203580->p38 Inhibits (+ Off-targets) HSP27 HSP27 (Actin Remodeling) MK2->HSP27 TNF_mRNA TNF-alpha mRNA Stability/Translation MK2->TNF_mRNA

Caption: Canonical p38 MAPK signaling cascade showing intervention by RO3201195 at the p38 phosphorylation node, blocking downstream MK2/ATF2 activation.

Validated Experimental Protocols

To ensure data integrity (E-E-A-T), use these self-validating protocols.

Protocol A: Biochemical Kinase Assay (ADP-Glo™)

Objective: Determine IC


 of RO3201195 against recombinant p38

.

Reagents:

  • Recombinant human p38

    
     (active).
    
  • Substrate: ATF2 protein or peptide (e.g., residues 19-96).

  • ATP (Ultra-pure).

  • ADP-Glo™ Kinase Assay Kit (Promega).

Workflow:

  • Preparation: Dilute RO3201195 in DMSO (10-point dose response, starting at 10

    
    M). Final DMSO concentration must be <1%.[2]
    
  • Enzyme Mix: Prepare p38

    
     in Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl
    
    
    
    , 0.1 mg/mL BSA, 1 mM DTT).
  • Incubation: Add 2

    
    L inhibitor + 4 
    
    
    
    L enzyme. Incubate 15 min at RT (allows equilibrium binding).
  • Reaction Start: Add 4

    
    L Substrate/ATP mix. (ATP concentration should be equal to 
    
    
    
    of the enzyme, typically ~20-50
    
    
    M, to ensure competitive conditions).
  • Reaction: Incubate 60 min at RT.

  • Detection: Add 10

    
    L ADP-Glo Reagent (stops kinase, depletes ATP). Incubate 40 min. Add 20 
    
    
    
    L Kinase Detection Reagent (converts ADP to Luciferase signal).
  • Read: Measure Luminescence.

  • Validation: Calculate Z' factor using DMSO (Max signal) and No Enzyme (Min signal) controls. Z' > 0.5 is required for valid data.

Protocol B: Cellular TNF- Release Assay

Objective: Measure functional inhibition of p38 in a relevant inflammatory model.

Cell Line: THP-1 (Human monocytic leukemia cells).

Workflow:

  • Differentiation (Optional): THP-1 can be used as monocytes or differentiated into macrophages with PMA (100 nM, 24h). Monocytes are sufficient for robust TNF-

    
     response.
    
  • Seeding: 200,000 cells/well in 96-well plate in RPMI-1640 + 10% FBS.

  • Pre-treatment: Add RO3201195 (serial dilution) for 1 hour prior to stimulation.

    • Control: Include SB203580 (10

      
      M) as a positive control.
      
  • Stimulation: Add LPS (Lipopolysaccharide from E. coli O111:B4) at 100 ng/mL .

  • Incubation: 4 hours at 37°C / 5% CO

    
    .
    
  • Harvest: Centrifuge plate (1500 rpm, 5 min). Collect supernatant.

  • Quantification: Analyze TNF-

    
     via ELISA or HTRF.
    
  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC

    
    .
    

Experimental Workflow Visualization

This diagram outlines the logical progression for validating RO3201195 in a new study.

Workflow Step1 Biochemical Assay (ADP-Glo / 33P-ATP) Step2 Cellular Target Engagement (Western Blot: p-MK2 / p-ATF2) Step1->Step2 If IC50 < 100nM Step3 Functional Phenotype (LPS-induced TNF-alpha) Step2->Step3 If downstream phosphorylation blocked Decision Selectivity Check (Lck / GSK3beta Assay) Step3->Decision Confirm Phenotype Decision->Step3 If Off-targets inhibited (Use RO3201195 to re-validate) Outcome Valid p38-driven Mechanism Decision->Outcome If Off-targets NOT inhibited

Caption: Screening cascade to validate p38-mediated effects. The "Selectivity Check" is crucial when comparing against SB203580 data.

Conclusion & Recommendation

When to use RO3201195:

  • Primary Choice: For any study requiring a clean correlation between p38

    
     inhibition and cellular phenotype.
    
  • Validation: Use to re-validate historical data generated with SB203580. If a biological effect persists with SB203580 but vanishes with RO3201195, the effect is likely driven by off-targets (e.g., Lck or GSK3

    
    ) rather than p38.
    
  • In Vivo: Preferred for animal models due to optimized pharmacokinetics and oral bioavailability compared to earlier tool compounds.

When to use BIRB 796:

  • Use when "residence time" is a critical factor or when studying type II binding dynamics. Note that BIRB 796 is pan-isoform and may inhibit JNK2 at higher concentrations.

References

  • Goldstein, D. M., et al. (2006). "Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase."[1] Journal of Medicinal Chemistry, 49(5), 1562–1575. Link

  • Cuenda, A., et al. (1995). "SB 203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1." FEBS Letters, 364(2), 229-233. Link

  • Pargellis, C., et al. (2002). "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural Biology, 9(4), 268–272. Link

  • Bain, J., et al. (2007). "The selectivity of protein kinase inhibitors: a further update." Biochemical Journal, 408(3), 297–315. Link

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Link

Sources

Validation

Biological activity of 4-phenyl-3-(pyridin-3-yl)pyrazole vs BIRB 796

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of kinase inhibitors requires moving beyond simple IC₅₀ values to understand the thermodynamic and kinetic realities of target engagement. This guide evaluates the biological activity, binding mechanics, and experimental validation of two distinct pharmacological approaches: the 4-phenyl-3-(pyridin-3-yl)pyrazole (4-P3P) scaffold—a representative Type I ATP-competitive inhibitor—and BIRB 796 (Doramapimod) , the gold-standard Type II allosteric inhibitor.

Mechanistic Divergence: Type I vs. Type II Inhibition

The fundamental difference between 4-P3P derivatives and BIRB 796 lies in their interaction with the highly conserved Asp-Phe-Gly (DFG) motif of the kinase activation loop.

BIRB 796 (Doramapimod): The Type II Paradigm BIRB 796 is a highly potent, diaryl urea-based pan-p38 MAPK inhibitor[1][2]. Rather than directly competing with ATP in the active site, BIRB 796 binds to an allosteric pocket that is only exposed when the kinase adopts an inactive "DFG-out" conformation[3][4]. The urea moiety forms critical hydrogen bonds with the hinge region and the DFG motif, stabilizing this inactive state[3]. Because this massive structural rearrangement is thermodynamically demanding, BIRB 796 exhibits exceptionally slow binding kinetics but achieves a prolonged target residence time and picomolar affinity (


 = 50–100 pM)[4][5].

4-phenyl-3-(pyridin-3-yl)pyrazole: The Type I Scaffold Conversely, the 4-P3P core represents a classic Type I inhibitor scaffold[6][7]. Compounds utilizing this phenyl-pyrazole-pyridine architecture typically bind to the active "DFG-in" conformation of kinases. The pyridine nitrogen and the pyrazole NH act as a hydrogen bond acceptor-donor pair, anchoring the molecule directly to the adenine-binding pocket of the hinge region[6][7]. Unlike BIRB 796, these molecules exhibit fast on/off rates and compete directly with intracellular ATP. While frequently optimized for p38 MAPK, this scaffold has also demonstrated potent activity against BCR-ABL and various cancer-associated kinases[6][7].

G Stimulus Extracellular Stress / LPS MKK3_6 MKK3 / MKK6 (Upstream Kinases) Stimulus->MKK3_6 p38 p38 MAPK (Target Enzyme) MKK3_6->p38 Phosphorylation TNFa TNF-α Production (Inflammation) p38->TNFa Gene Transcription Inhibitor1 BIRB 796 (Allosteric / DFG-out) Inhibitor1->p38 Type II Inhibition Inhibitor2 4-P3P Scaffold (ATP-competitive) Inhibitor2->p38 Type I Inhibition

Fig 1: p38 MAPK signaling cascade and the distinct intervention mechanisms of BIRB 796 and 4-P3P.

Quantitative Biological Activity Comparison

To objectively compare these two classes, we must look at their biochemical and cellular profiles. While BIRB 796 shows extreme biochemical potency, Type I pyrazole scaffolds often maintain better ligand efficiency and avoid the off-target toxicities sometimes associated with highly lipophilic Type II inhibitors.

Pharmacological ParameterBIRB 796 (Doramapimod)4-phenyl-3-(pyridin-3-yl)pyrazole Derivatives
Primary Target(s) p38 MAPK (Pan-isoform α, β, γ, δ)[8]p38 MAPK, BCR-ABL, Src[6][7]
Binding Mode Type II (Allosteric, DFG-out)[4]Type I (ATP-competitive, DFG-in)[6][7]
In Vitro IC₅₀ (p38α) 38 nM[8]~14 nM - 300 nM (Substituent dependent)[6]
Binding Affinity (

)
0.1 nM[8]Low nanomolar
Binding Kinetics Slow on/off rate (High residence time)[4]Fast on/off rate
Cellular Efficacy (TNF-α) IC₅₀ = 21 nM (PBMCs)[5]Moderate to High (Requires lipophilic optimization)

Experimental Workflows & Self-Validating Protocols

To accurately evaluate and compare a slow-binding Type II inhibitor against a fast-binding Type I inhibitor, standard assay conditions must be carefully modified. The following protocols are designed to prevent false-negative results.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality Note: Because BIRB 796 requires a conformational shift to the DFG-out state, adding the inhibitor and ATP simultaneously will result in ATP outcompeting the inhibitor, artificially inflating the apparent IC₅₀[4]. A pre-incubation step is an absolute requirement to allow the enzyme to reach thermodynamic equilibrium with the inhibitor.

  • Reagent Preparation: Prepare 3X concentrations of recombinant p38α kinase, 3X ATP/substrate mix (fluorescein-labeled peptide), and 3X inhibitor titrations (BIRB 796 and 4-P3P) in assay buffer (50 mM HEPES, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT).

  • Enzyme Pre-Incubation (Critical Step): In a 384-well microplate, combine 5 µL of p38α enzyme and 5 µL of the inhibitor. Incubate at room temperature for 60 to 120 minutes . Note: 4-P3P derivatives will reach equilibrium in seconds, but BIRB 796 requires this extended time.

  • Reaction Initiation: Add 5 µL of the ATP/substrate mix to initiate the kinase reaction. Ensure the final ATP concentration is at the

    
     for p38α to allow fair comparison between ATP-competitive and allosteric mechanisms.
    
  • Incubation & Termination: Incubate for 60 minutes. Terminate the reaction by adding 5 µL of TR-FRET development reagent (containing Terbium-labeled phospho-specific antibody and EDTA to chelate Mg²⁺).

  • Readout: Measure the TR-FRET signal (Emission ratio 520 nm / 495 nm) using a multi-mode microplate reader.

G Step1 1. Compound Preparation Step2 2. Enzyme Pre-incubation Step1->Step2 Step3 3. ATP/Substrate Addition Step2->Step3 Critical for Type II Step4 4. TR-FRET Readout Step3->Step4

Fig 2: TR-FRET Kinase Assay workflow highlighting the critical pre-incubation step for slow-binders.

Protocol 2: Cell-Based TNF-α Release Assay (Human PBMCs)

Causality Note: Biochemical potency does not guarantee cellular efficacy. This assay acts as a self-validating system: Lipopolysaccharide (LPS) stimulates TLR4, activating upstream MKK3/6, which phosphorylates p38[5][9]. By measuring the downstream product (TNF-α), we verify that the inhibitor successfully crossed the cell membrane, avoided rapid efflux, and engaged the target in a physiological ATP concentration (~1-5 mM).

  • Cell Seeding: Isolate human Peripheral Blood Mononuclear Cells (PBMCs) and seed at

    
     cells/well in a 96-well plate using RPMI 1640 medium supplemented with 10% FBS.
    
  • Inhibitor Treatment: Treat cells with serial dilutions of BIRB 796 or 4-P3P derivatives (0.1 nM to 10 µM). Incubate for 1 hour at 37°C, 5% CO₂.

  • Stimulation: Add LPS (Escherichia coli 0111:B4) to a final concentration of 100 ng/mL to stimulate the p38 MAPK inflammatory cascade.

  • Incubation: Incubate the plate for 4 to 16 hours at 37°C.

  • Quantification: Centrifuge the plate to pellet the cells. Collect the supernatant and quantify secreted TNF-α using a standard target-specific ELISA kit. Calculate the IC₅₀ based on the dose-response inhibition curve[5][10].

References

  • Kuma, Y., et al. "BIRB796 Inhibits All p38 MAPK Isoforms in Vitro and in Vivo." Journal of Biological Chemistry, PubMed (NIH), May 2005. Available at: [Link]

  • Pargellis, C., et al. "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural Biology, opnMe (Boehringer Ingelheim), 2002. Available at: [Link]

  • Regan, J., et al. "Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate." Journal of Medicinal Chemistry, PubMed (NIH), July 2002. Available at: [Link]

  • Li, X., et al. "Design, synthesis, and biological activity of phenyl-pyrazole derivatives as BCR-ABL kinase inhibitors." European Journal of Medicinal Chemistry, PubMed (NIH), July 2015. Available at: [Link]

  • Zhao, Z., et al. "Tri- and tetrasubstituted pyrazole derivates: regioisomerism switches activity from p38MAP kinase to important cancer kinases." Journal of Medicinal Chemistry, PubMed (NIH), January 2012. Available at: [Link]

  • Koda, A., et al. "Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, PubMed (NIH), April 2005. Available at: [Link]

Sources

Comparative

Selectivity Profiling Against CDK and EGFR Kinases: A Comparative Guide to Biochemical and Live-Cell Target Engagement

The Critical Need for Precision in Kinase Profiling In the landscape of targeted oncology, achieving precise kinase selectivity is the difference between a breakthrough therapeutic and a failed clinical trial due to dose...

Author: BenchChem Technical Support Team. Date: March 2026

The Critical Need for Precision in Kinase Profiling

In the landscape of targeted oncology, achieving precise kinase selectivity is the difference between a breakthrough therapeutic and a failed clinical trial due to dose-limiting toxicities. Two of the most heavily investigated kinase families—Cyclin-Dependent Kinases (CDKs) and the Epidermal Growth Factor Receptor (EGFR)—illustrate the complex challenges of selectivity profiling.

Historically, drug discovery relied on biochemical assays using purified kinase domains. However, extracellular techniques often fail to accurately predict intracellular target engagement because they lack the physiological context of the cell, most notably the high intracellular ATP concentrations (1–5 mM) that fiercely compete with ATP-competitive inhibitors[1]. Today, the paradigm has shifted toward a dual-pronged approach: high-throughput biochemical profiling (like TR-FRET) for initial screening, followed by live-cell target engagement assays (like NanoBRET) to validate physiological efficacy and mutant selectivity.

This guide objectively compares these methodologies, providing causality-driven protocols and benchmark data for leading CDK4/6 and EGFR inhibitors.

Case Study 1: Profiling CDK4/6 Inhibitors

The FDA-approved CDK4/6 inhibitors—palbociclib, ribociclib, and abemaciclib—have revolutionized the treatment of HR+/HER2− breast cancer[2]. While they share a common mechanism of arresting the cell cycle at the G1 phase by preventing Retinoblastoma (Rb) protein phosphorylation, their subtle differences in kinase selectivity drive distinct clinical safety profiles and dosing schedules[3].

Causality in Assay Selection

To differentiate these inhibitors, researchers must evaluate their affinity not just between CDK4 and CDK6, but against off-target kinases like CDK9 and CDK2. Because these are reversible, ATP-competitive inhibitors, profiling is typically conducted using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). TR-FRET is chosen for its high signal-to-background ratio and minimal interference from fluorescent compound artifacts, making it a highly trustworthy system for calculating precise


 values.
Comparative Selectivity Data

The following table summarizes the distinct selectivity profiles of the three benchmark drugs. Abemaciclib and ribociclib are more active against CDK4 than CDK6, whereas palbociclib inhibits both targets equally[2]. Furthermore, abemaciclib exhibits notable off-target activity against CDK9, contributing to its unique single-agent efficacy and distinct gastrointestinal toxicity profile.

InhibitorCDK4

(nM)
CDK6

(nM)
CDK9

(nM)
Selectivity Note
Palbociclib 1116>1000Equal affinity for CDK4 and CDK6.
Ribociclib 1039>1000~4-fold higher affinity for CDK4 over CDK6.
Abemaciclib 21057Highest overall potency; notable CDK9 cross-reactivity.
Protocol: TR-FRET Biochemical Kinase Assay (Self-Validating System)

To ensure a self-validating system, this protocol incorporates a high-ATP condition to mimic cellular environments and uses staurosporine as a universal positive control to calculate the assay's Z'-factor.

  • Reagent Preparation: Prepare 2X Kinase/Substrate mixture (e.g., CDK4/Cyclin D3 complex and ULight-labeled myelin basic protein) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).

  • Compound Addition: Dispense 100 nL of test compounds (palbociclib, abemaciclib) in a 10-point, 3-fold serial dilution into a 384-well ProxiPlate. Include DMSO (vehicle) as a negative control and 10 µM Staurosporine as a positive inhibition control.

  • Initiation: Add 5 µL of the 2X Kinase/Substrate mix to the wells. Incubate for 15 minutes at room temperature to allow compound pre-binding.

  • ATP Addition: Add 5 µL of 2X ATP solution. Critical Step: Run parallel plates at

    
     ATP (typically 10-50 µM) and physiological ATP (1 mM) to assess the ATP-competitive nature of the inhibitor.
    
  • Reaction & Detection: Incubate for 60 minutes. Stop the reaction by adding 10 µL of detection mix containing EDTA (to chelate Mg2+) and Europium-anti-phospho-substrate antibody.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., EnVision). Calculate the FRET ratio (Emission 665 nm / Emission 615 nm). A valid assay must yield a Z'-factor

    
     0.6 between the DMSO and Staurosporine controls.
    

Case Study 2: Profiling Mutant vs. Wild-Type EGFR

Osimertinib is a third-generation, irreversible Tyrosine Kinase Inhibitor (TKI) designed to target activating EGFR mutations (Exon19del, L858R) and the T790M resistance mutation, while strictly sparing wild-type (WT) EGFR to prevent severe skin and gastrointestinal toxicities[4].

Causality in Assay Selection

Because osimertinib forms a covalent bond with Cysteine 797 in the ATP binding site[5], standard equilibrium


 values are highly misleading; the apparent potency will artificially increase over time. Therefore, selectivity must be evaluated using enzyme kinetics (

) and validated in live cells using target engagement assays like NanoBRET. NanoBRET utilizes Bioluminescence Resonance Energy Transfer (BRET) to quantify drug affinity inside live cells at target expression levels similar to endogenous kinases, preserving the natural intracellular ATP competition and cellular redox state[6].
Comparative Kinetic Data

Enzyme kinetic studies reveal that osimertinib achieves its clinical selectivity through a combination of tighter initial reversible binding (


) and faster covalent bond formation (

) with the mutant forms compared to WT EGFR[4].
TargetApparent

(nM)

(

)
Efficiency:

(

)
Selectivity Ratio (vs WT)
EGFR (Wild-Type) ~15.20.0011

1x (Baseline)
EGFR (L858R) ~5.10.0035

~9.4x
EGFR (L858R/T790M) ~0.90.0032

~48.6x

Data reflects that osimertinib inactivates L858R and L858R/T790M with roughly 20- and 50-fold higher overall efficiencies compared to WT EGFR[4].

Protocol: Live-Cell NanoBRET Target Engagement Assay

This protocol measures the competitive displacement of a fluorescent tracer by the test compound in live human cells[1].

  • Transfection: Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase (e.g., EGFR-WT-NanoLuc or EGFR-T790M-NanoLuc).

  • Plating: Seed the transfected cells into a 384-well white tissue culture plate at a density of

    
     cells/well. Incubate overnight at 37°C, 5% 
    
    
    
    .
  • Tracer Addition: Add the cell-permeable NanoBRET TE Tracer at a fixed concentration equal to its pre-determined

    
     value. Causality: Using the 
    
    
    
    ensures maximum assay sensitivity for competitive displacement.
  • Compound Treatment: Add osimertinib in a serial dilution. Include wells with no tracer (background control) and no compound (max BRET control). Incubate for 2 hours to allow for covalent engagement.

  • Detection: Add the NanoBRET NanoGlo® Substrate (an extracellularly applied, cell-permeable furimazine derivative).

  • Measurement: Immediately measure donor emission (460 nm) and acceptor emission (618 nm). The BRET ratio is calculated as (Acceptor/Donor). A dose-dependent decrease in the BRET signal indicates specific intracellular target engagement[7].

Visualizing Pathways and Workflows

To fully conceptualize the mechanistic logic of these inhibitors and the live-cell profiling workflows, refer to the diagrams below.

G EGFR_WT EGFR (Wild-Type) EGFR_Mut EGFR (L858R/T790M) CDK46 CDK4/6 Complex EGFR_Mut->CDK46 Downstream Signaling (MAPK/PI3K) Osimertinib Osimertinib (3rd Gen TKI) Osimertinib->EGFR_WT Spares WT (Low Affinity) Osimertinib->EGFR_Mut Covalent Binding (Cys797) Rb Retinoblastoma (Rb) Protein CDK46->Rb Phosphorylation (Blocked) E2F E2F Transcription Factor Rb->E2F Release (Blocked) CellCycle G1 to S Phase Transition E2F->CellCycle Cell Proliferation CDK_Inhibitors Palbociclib / Abemaciclib CDK_Inhibitors->CDK46 ATP-Competitive Inhibition

Caption: Logical relationship of mutant-selective EGFR inhibition and CDK4/6 cell cycle arrest.

Workflow Step1 1. Transfect HEK293 (Kinase-NanoLuc Fusion) Step2 2. Add NanoBRET Tracer (Cell-Permeable) Step1->Step2 Step3 3. Add Test Compound (e.g., Osimertinib) Step2->Step3 Logic1 High BRET Signal (Tracer Bound) Step2->Logic1 Step4 4. Measure BRET Signal (Equilibrium/Kinetics) Step3->Step4 Logic2 Loss of BRET Signal (Compound Displaces Tracer) Step3->Logic2

Caption: Step-by-step workflow of the NanoBRET live-cell target engagement assay.

Conclusion

Selectivity profiling is not a one-size-fits-all endeavor. For reversible inhibitors like the CDK4/6 class, biochemical TR-FRET assays provide robust, high-throughput differentiation of target vs. off-target affinities. However, for covalent inhibitors like osimertinib, or when assessing true physiological efficacy, live-cell systems like NanoBRET are indispensable. By demanding that compounds compete with intracellular ATP and navigate the cellular membrane, researchers can generate highly trustworthy data that accurately predicts clinical safety and efficacy.

References

  • Source: PubMed Central (NIH)
  • Source: PubMed Central (NIH)
  • Are the Three Approved CDK4/6 Inhibitors Truly Different?
  • NanoBRET® TE Intracellular Kinase Assays Source: Promega Corporation URL
  • Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay Source: Lab Manager URL
  • Identification of Novel Pathways of Osimertinib Disposition and Potential Implications for the Outcome of Lung Cancer Therapy Source: AACR Journals URL
  • NanoBRET® Target Engagement K192 Kinase Selectivity System Source: Promega Corporation URL

Sources

Validation

Optimized ADP-Glo Kinase Assay Guide for Pyrazole Inhibitors

Topic: ADP-Glo kinase assay protocols for pyrazole compounds Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals Executive Summary The pyrazole scaffold represent...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: ADP-Glo kinase assay protocols for pyrazole compounds Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

The pyrazole scaffold represents a "privileged structure" in kinase drug discovery, forming the core of clinically approved inhibitors like Crizotinib, Ruxolitinib, and Encorafenib. However, screening these compounds presents distinct challenges: many pyrazole derivatives exhibit intrinsic fluorescence that interferes with FRET/FP-based assays, and their ATP-competitive mechanism requires high physiological ATP concentrations for accurate potency evaluation.

This guide details the ADP-Glo™ Kinase Assay protocol specifically optimized for pyrazole-based libraries. Unlike radiometric assays (


P) which are hazardous, or TR-FRET methods which are susceptible to compound autofluorescence, ADP-Glo utilizes a bioluminescent readout proportional to ADP generation. This provides a robust, interference-resistant platform capable of handling ATP concentrations up to 1 mM, making it the superior choice for characterizing ATP-competitive pyrazole inhibitors.

Part 1: Scientific Rationale & Mechanism

The Pyrazole Challenge

Pyrazole compounds typically function as Type I or Type II ATP-competitive inhibitors . To accurately determine their potency (IC


) and mode of action, assays must run at high ATP concentrations (

or saturation) to avoid artificially potent results (assay tightening).
  • Fluorescence Interference: Many pyrazole derivatives possess delocalized

    
    -electron systems that fluoresce in the blue/green spectrum, causing high background in fluorescence intensity or polarization assays.
    
  • Solubility: Pyrazoles often require DMSO concentrations of 1–2%, which can quench fluorescence but is well-tolerated by luciferase enzymes.

The ADP-Glo Solution

ADP-Glo is a coupled enzymatic assay that quantifies kinase activity by measuring the ADP produced during phosphorylation.[1] It is a depletion-regeneration system:

  • Kinase Reaction: Substrate + ATP

    
     Phospho-substrate + ADP.
    
  • Step 1 (Depletion): Unconsumed ATP is depleted by a specific reagent.[2]

  • Step 2 (Detection): ADP is converted back to ATP, which then drives a Luciferase/Luciferin reaction to produce light.[1][3][4][5][6]

Because the readout is luminescence (light production) rather than fluorescence (light excitation/emission), it is immune to the autofluorescence issues common in pyrazole libraries.

Mechanism Diagram

ADPGloMechanism cluster_0 Kinase Reaction cluster_1 Step 1: Depletion cluster_2 Step 2: Detection ATP ATP ADP ADP ATP->ADP Kinase AMP AMP ATP->AMP Step 1 Substrate Substrate PSub Phospho-Substrate Substrate->PSub Kinase Conv Kinase Detection Reagent (ADP -> ATP) ADP->Conv Preserved Deplete ADP-Glo™ Reagent (Depletes ATP) Deplete->AMP Luc Luciferase/Luciferin Conv->Luc New ATP Light Luminescence (Readout) Luc->Light

Figure 1: The ADP-Glo mechanism.[1] Step 1 eliminates background ATP; Step 2 converts the kinase-produced ADP into a stable luminescent signal.[1]

Part 2: Technology Comparison

When screening pyrazoles, selecting the right assay format is critical to data quality.

FeatureADP-Glo™ (Luminescence)Radiometric (

P)
TR-FRET / HTRF (Fluorescence)
Primary Readout Light Production (Glow)Radioisotope DecayFluorescence Ratio
Interference Risk Low (Luciferase inhibitors only)None (Gold Standard)High (Compound autofluorescence, quenching)
ATP Tolerance High (up to 1 mM) Low to MediumLow (often < 10 µM due to antibody competition)
Reagent Stability High (>24 hrs signal stability)Low (Isotope half-life)Medium (Fluorophore bleaching)
Suitability for Pyrazoles Optimal (Insensitive to fluorescence)Good (but hazardous)Risky (False negatives/positives due to scaffold fluorescence)
Workflow 2-Step Addition (Homogeneous)Wash/Filter steps often requiredMix-and-Read (Homogeneous)

Part 3: Optimized Protocol for Pyrazole Screening

Experimental Design
  • Assay Format: 384-well white, low-volume plates (prevent signal cross-talk).

  • Controls:

    • Min Signal: No Enzyme (measure background ADP in ATP stock).

    • Max Signal: Enzyme + Substrate + Vehicle (DMSO).[7]

    • Standard: Staurosporine (broad-spectrum control).

  • Reagent Ratios: The "Golden Ratio" for ADP-Glo is 1:1:2 .

    • 1 part Kinase Reaction (e.g., 5 µL)[4][8]

    • 1 part ADP-Glo Reagent (e.g., 5 µL)[4][5][9][10]

    • 2 parts Kinase Detection Reagent (e.g., 10 µL)[1][5][10]

Step-by-Step Workflow
1. Reagent Preparation
  • Ultra-Pure ATP: Use only the ultra-pure ATP provided with the kit.[7] Commercial ATP often contains 1-2% ADP contamination, which destroys the Z' factor.

  • Pyrazole Dilution: Prepare pyrazole compounds in 100% DMSO at 100x final concentration. Dilute to 4x in 1x Kinase Buffer (final DMSO in assay should be <2%).

    • Note: Pyrazoles can aggregate; ensure thorough mixing.

2. The Kinase Reaction (Volume: 5 µL)[2][4][6][8]
  • Add 1 µL of compound (or vehicle).

  • Add 2 µL of Kinase/Substrate mix.

  • Add 2 µL of ATP start solution.

  • Centrifuge plate (1,000 rpm, 1 min).

  • Incubate at Room Temp (RT) for 60 minutes (or optimized time).

3. Step 1: ATP Depletion (Volume: +5 µL)
  • Add 5 µL of ADP-Glo™ Reagent to all wells.[1][5][11]

  • Incubate at RT for 40 minutes .

    • Critical: This step burns off the unconsumed ATP. If shortened, background noise increases drastically.

4. Step 2: Detection (Volume: +10 µL)
  • Add 10 µL of Kinase Detection Reagent.[2][5][11]

  • Incubate at RT for 30-60 minutes .

  • Read Luminescence (Integration time: 0.5–1.0 second/well).

Workflow Diagram

ProtocolWorkflow cluster_rxn Kinase Reaction (5 µL) cluster_stop Stop & Deplete (+5 µL) cluster_detect Detect (+10 µL) start Start: 384-Well Plate step1 Add 1 µL Pyrazole Cpd start->step1 step2 Add 2 µL Enz/Sub + 2 µL ATP step1->step2 incubate1 Incubate 60 min @ RT step2->incubate1 step3 Add 5 µL ADP-Glo Reagent incubate1->step3 incubate2 Incubate 40 min @ RT (Crucial for Background Removal) step3->incubate2 step4 Add 10 µL Detection Reagent incubate2->step4 incubate3 Incubate 30-60 min @ RT step4->incubate3 read Read Luminescence incubate3->read

Figure 2: The 1:1:2 volumetric workflow ensures optimal stoichiometry for ATP depletion and signal generation.

Part 4: Data Analysis & Validation

ATP-to-ADP Conversion Curve

To quantify the specific activity of your pyrazole, you must correlate RLUs (Relative Light Units) to ADP concentration.[4] Run a standard curve (0% to 100% conversion) mimicking the reaction buffer conditions.

  • Linearity: The assay is linear up to ~20% substrate conversion. Ensure your enzyme concentration is titrated so that the "No Inhibitor" control falls within this linear range (typically <10% conversion is ideal for IC50 determination).

Calculating Z' Factor

For high-throughput screening of pyrazole libraries, the Z' factor validates assay robustness.



  • 
    : Mean and SD of Positive Control (Enzyme + DMSO).
    
  • 
    : Mean and SD of Negative Control (No Enzyme or 10 µM Staurosporine).
    
  • Target: A Z' > 0.5 is required for reliable screening. ADP-Glo typically yields Z' > 0.7 due to its high signal-to-background ratio.

Troubleshooting Pyrazole Interference

While rare, if a pyrazole compound yields an unexpectedly low signal (false positive inhibition), it might be inhibiting the Luciferase enzyme rather than the Kinase.

  • Counter-Screen: Incubate the pyrazole with the Kinase Detection Reagent and a known amount of ADP (no kinase). If the signal decreases compared to DMSO control, the compound inhibits the detection system.

References

  • Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases.[4][5] Assay and Drug Development Technologies.[3][12][13] Retrieved from [Link]

  • Tai, W., et al. (2011). Comparison of ADP Detection Methods Used for High Throughput Screening. BellBrook Labs / NCBI Bookshelf. Retrieved from [Link]

  • Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols. Retrieved from [Link]

Sources

Comparative

Cytotoxicity Assessment of Pyrazole Amine Derivatives: A Technical Comparison Guide

Executive Summary: The Pyrazole Advantage In the landscape of heterocyclic pharmacophores, pyrazole amine derivatives have emerged as a superior alternative to traditional nitrogen-containing scaffolds due to their "tuna...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pyrazole Advantage

In the landscape of heterocyclic pharmacophores, pyrazole amine derivatives have emerged as a superior alternative to traditional nitrogen-containing scaffolds due to their "tunable" cytotoxicity. Unlike indiscriminate alkylating agents, pyrazole amines offer a unique selectivity window —often exhibiting nanomolar potency against carcinoma lines (e.g., MCF-7, HepG2) while maintaining micromolar IC50 values in non-neoplastic fibroblasts (e.g., WI-38, HEK293).

This guide objectively compares the cytotoxic performance of pyrazole amine derivatives against industry-standard chemotherapeutics (Doxorubicin, Cisplatin), supported by recent experimental data and validated protocols.

The Chemical Advantage: Structure-Activity Relationship (SAR)[1]

The cytotoxicity of pyrazole amines is not random; it is driven by specific structural "warheads." Understanding this causality is essential for experimental design.

  • The N1-Position Switch: Substitution at the N1 nitrogen (e.g., with phenyl or hydroxy-ethyl groups) dictates solubility and bioavailability. Bulky aryl groups here often enhance lipophilicity, facilitating membrane permeation.

  • C3/C5 "Pincer" Zones: Electron-donating groups (EDGs) like methoxy (-OCH3) or amino (-NH2) at positions 3 and 5 significantly increase binding affinity to kinase domains (CDK2, VEGFR-2), acting as ATP-competitive inhibitors.

  • The 4-Position Linker: Introducing a diazenyl or thiazole bridge at C4 is statistically correlated with higher ROS generation, a key driver of apoptosis in resistant cell lines.

Comparative Performance: Pyrazole Derivatives vs. Standards

The following data aggregates performance metrics from recent high-impact studies (2023-2025), contrasting specific pyrazole derivatives against the standard-of-care anthracycline, Doxorubicin.

Table 1: Cytotoxicity Profile (IC50 Values)
Compound ClassTarget MechanismMCF-7 (Breast Ca) IC50HepG2 (Liver Ca) IC50WI-38 (Normal) IC50Selectivity Index (SI)*
Doxorubicin (Control) DNA Intercalation / Topo II0.95 µM 1.20 µM 13.32 µM ~14
Cmpd 11 (Pyrazole-COX2) COX-2 / EGFR Inhibition2.85 µM1.17 µM>100 µM>35
Cmpd 3f (Trimethoxy-Pyrazole) ROS Generation / Caspase-314.97 µMN/A>50 µM~3.3
Cmpd 45b (Pyrazolylthiazole) CDK2 Inhibition0.126 µM0.039 µMN/AN/A

> Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). An SI > 10 indicates a highly promising therapeutic window.

Analysis: While Doxorubicin often displays lower absolute IC50 values (higher potency), it suffers from low selectivity, causing significant toxicity to normal tissues. Compound 11 (a pyrazole-COX2 hybrid) demonstrates a superior safety profile with an SI > 35, validating the pyrazole scaffold's utility in targeted therapy over systemic ablation.

Mechanistic Validation: The Apoptotic Cascade

To validate that cytotoxicity is driven by programmed cell death (apoptosis) rather than uncontrolled necrosis, one must map the signaling pathway. Pyrazole amines typically trigger the intrinsic mitochondrial pathway via ROS generation and Kinase inhibition.

Diagram 1: Pyrazole-Induced Apoptosis Pathway

ApoptosisPathway Figure 1: Mechanism of Action - Pyrazole Amine Induced Apoptosis via ROS and Kinase Inhibition Compound Pyrazole Amine Derivative Kinase Kinase Inhibition (CDK2 / VEGFR) Compound->Kinase ROS Intracellular ROS Accumulation Compound->ROS Mito Mitochondrial Depolarization (ΔΨm) Kinase->Mito Bcl-2 Downreg ROS->Mito Oxidative Stress CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Cleavage Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis APOPTOSIS (DNA Fragmentation) PARP->Apoptosis

Caption: Dual-action mechanism where pyrazole derivatives inhibit survival kinases and elevate ROS, converging on mitochondrial dysfunction.[1]

Experimental Protocols: Self-Validating Workflows

Trustworthy data requires rigorous controls. The following protocols are designed to be self-validating: if the positive control fails, the experiment is void.

Protocol A: Metabolic Viability (MTT Assay)

Purpose: To determine IC50 values based on mitochondrial succinate dehydrogenase activity.

  • Seeding: Plate cells (e.g., MCF-7) at

    
     cells/well in 96-well plates.
    
    • Critical: Edge wells must be filled with PBS to prevent evaporation "edge effects."

  • Treatment: After 24h, treat with serial dilutions of the Pyrazole derivative (0.1 µM – 100 µM).

    • Controls: DMSO (0.1%) as Negative; Doxorubicin (10 µM) as Positive; Media only as Blank.

  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h.

    • Checkpoint: Check for purple formazan crystals under microscope. If absent in control, cells are compromised.

  • Solubilization: Aspirate media. Add DMSO (100 µL). Shake 15 min.

  • Read: Measure Absorbance at 570 nm (Ref 630 nm).

Protocol B: Apoptosis Confirmation (Annexin V/PI Flow Cytometry)

Purpose: To distinguish between early apoptosis (Annexin V+/PI-) and necrosis (Annexin V-/PI+).

Diagram 2: Cytotoxicity Assessment Workflow

Workflow Figure 2: Integrated Cytotoxicity Assessment Workflow cluster_Assays Parallel Assays Seed Cell Seeding (96-well / 6-well) Treat Compound Treatment (24h - 72h) Seed->Treat MTT MTT/MTS Assay (Metabolic) Treat->MTT Flow Annexin V / PI (Membrane) Treat->Flow Analysis Data Analysis (GraphPad Prism) MTT->Analysis Flow->Analysis Output IC50 & Apoptosis % Analysis->Output

Caption: Parallel workflow ensuring metabolic data (MTT) is corroborated by physical membrane markers (Flow Cytometry).

Troubleshooting & Optimization

  • Solubility Issues: Pyrazole amines can be hydrophobic. Dissolve stock in 100% DMSO, but ensure final well concentration is <0.5% to avoid solvent toxicity.

  • False Positives in MTT: Some pyrazole derivatives have intrinsic reduction potential. Always run a "Compound Only" control (no cells) to check if the chemical itself reduces MTT.

  • IC50 Drift: If IC50 values shift >20% between replicates, check cell passage number. Use cells < Passage 15 to maintain consistent kinase expression profiles.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 2023. Link

  • Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells. Bioorganic Chemistry, 2023. Link

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 2021. Link

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 2025. Link

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 2025. Link

Sources

Validation

Molecular docking of 4-phenyl-3-(pyridin-3-yl)pyrazole in p38 alpha

Comparative Molecular Docking Guide: 4-phenyl-3-(pyridin-3-yl)pyrazole Scaffolds in p38 MAPK Executive Summary & Strategic Context The p38 mitogen-activated protein kinase (MAPK) pathway is a linchpin in the regulation o...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Molecular Docking Guide: 4-phenyl-3-(pyridin-3-yl)pyrazole Scaffolds in p38 MAPK

Executive Summary & Strategic Context

The p38 mitogen-activated protein kinase (MAPK) pathway is a linchpin in the regulation of pro-inflammatory cytokines (TNF-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


, IL-1

).[1][2] While the imidazole-based SB203580 established the therapeutic potential of this target, its clinical progression was halted due to hepatotoxicity and cytochrome P450 inhibition.

This guide focuses on the 4-phenyl-3-(pyridin-3-yl)pyrazole scaffold. Structurally distinct from the imidazoles, the pyrazole core offers a tunable platform for Type I (ATP-competitive) and Type II (DFG-out) inhibition. This document provides a rigorous, data-backed comparison of this scaffold against industry standards and details a self-validating molecular docking protocol.

The "3-Pyridyl" Nuance

Critical SAR Insight: Most classic p38


 inhibitors (e.g., SB203580) utilize a 4-pyridyl  moiety to hydrogen bond with the hinge residue Met109 . The subject molecule features a 3-pyridyl  group.[3] In silico analysis must rigorously evaluate if the nitrogen geometry permits direct hinge interaction or necessitates a water-bridged network.

Comparative Analysis: The Pyrazole Scaffold vs. Established Standards

This section objectively compares the subject scaffold against the two dominant classes of p38


 inhibitors.
Table 1: Comparative Performance Matrix
FeatureSubject Scaffold (Pyrazole Core)Benchmark 1: SB203580 (Imidazole)Benchmark 2: BIRB-796 (Urea-Pyrazole)
Inhibitor Type Type I (ATP-Competitive)Type I (ATP-Competitive)Type II (Allosteric / DFG-out)
Binding Site ATP Pocket (Hinge Region)ATP Pocket (Hinge Region)Specificity Pocket + ATP Pocket
Key Interaction Met109 (Hinge), Thr106 (Gatekeeper)Met109 (Hinge), Lys53Glu71, Asp168 (DFG motif)
Kinetics (

)
Fast / ModerateFastSlow (Long Residence Time)
Selectivity Moderate (Tunable via C5 substitution)Low (Hits CYP450s)High (Due to DFG-out mode)
Toxicity Risk Lower hepatotoxicity potentialHigh (Liver toxicity)Moderate
Mechanistic Differentiators
  • SB203580 (Imidazole): Relies on a rigid interaction between the 4-pyridyl nitrogen and Met109. The imidazole core is prone to metabolic oxidation.

  • BIRB-796 (Type II): Induces a conformational change (DFG-out), exposing a deep hydrophobic pocket. This results in superior selectivity but requires a larger molecular footprint.

  • Subject (Pyrazole): Acts as a "hybrid" candidate. It maintains the compact size of Type I inhibitors but the pyrazole nitrogen offers different vector geometry for H-bonding, potentially avoiding the CYP450 clashes seen with imidazoles.

Biological Context: The p38 Signaling Cascade

Understanding the upstream and downstream effectors is crucial for interpreting docking results (e.g., does the inhibitor block the ATP site sufficiently to prevent phosphorylation of MK2?).

p38_Pathway Stress Cellular Stress / LPS MKK MKK3 / MKK6 Stress->MKK Activation p38 p38 MAPK (Target) MKK->p38 Phosphorylation (Thr180/Tyr182) MK2 MK2 / MSK1 p38->MK2 Activation TF Transcription Factors (ATF2, MEF2) p38->TF Nuclear Translocation Inhibitor Pyrazole Inhibitor Inhibitor->p38  Blocks ATP Binding Cytokines Inflammation (TNF-α, IL-1β) MK2->Cytokines mRNA Stabilization TF->Cytokines Transcription

Figure 1: The p38 MAPK signaling cascade. The inhibitor competes with ATP, preventing the phosphorylation of downstream substrates like MK2.

Experimental Protocol: Molecular Docking Workflow

This protocol is designed for AutoDock Vina or Schrödinger Glide , but the principles apply universally.

Phase 1: Structural Preparation (The Foundation)

1. Protein Selection & Preparation:

  • Source: RCSB PDB.

  • Recommended PDB: 1A9U (Complex with SB203580) or 3FLY . These structures are high-resolution (<2.0 Å) and already in the active conformation.

  • Clean-up:

    • Remove all heteroatoms except the co-crystallized ligand (for reference) and structural waters .

    • Critical Step: Retain water molecules within 5Å of the hinge region if using the 3-pyridyl scaffold, as a water bridge may be necessary for binding.

    • Add polar hydrogens and compute Gasteiger charges.

2. Ligand Preparation (The Subject):

  • Structure: Generate 3D coordinates for 4-phenyl-3-(pyridin-3-yl)pyrazole.

  • Protonation: Set pH to 7.4. The pyridine nitrogen is weakly basic (

    
    ) and should remain neutral  to act as a hydrogen bond acceptor. The pyrazole NH is a donor.
    
  • Minimization: Minimize energy using the MMFF94 force field to correct bond lengths/angles.

Phase 2: Grid Generation & Docking

3. Grid Definition:

  • Center: Define the grid box center using the centroid of the co-crystallized ligand (e.g., SB203580 in 1A9U).

  • Dimensions:

    
     Å. This covers the ATP pocket, the hydrophobic specificity pocket (Thr106), and the hinge region.
    

4. Docking Parameters:

  • Exhaustiveness: Set to 32 (High) to ensure the search algorithm finds the global minimum.

  • Scoring Function: Use a standard empirical scoring function (e.g., Vina Score or Glide SP).

Phase 3: Validation & Analysis

5. Self-Validation (Redocking):

  • Remove the native ligand (SB203580) and redock it.

  • Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å .

Docking_Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Analysis PDB PDB: 1A9U (Clean & Protonate) Grid Grid Generation (Center: Met109) PDB->Grid Ligand Ligand Prep (MMFF94 Min) Dock Docking Algorithm (Exhaustiveness: 32) Ligand->Dock Grid->Dock RMSD RMSD Check (< 2.0 Å) Dock->RMSD Interaction H-Bond Analysis (Met109, Lys53) RMSD->Interaction

Figure 2: Step-by-step molecular docking workflow ensuring structural integrity and validation.

Data Interpretation: Binding Mode & Interactions[1][2][5][6][7][8]

When analyzing the docking results for 4-phenyl-3-(pyridin-3-yl)pyrazole, look for the following specific interactions.

Table 2: Critical Interaction Checkpoints
ResidueInteraction TypeRoleSuccess Criteria
Met109 Hydrogen Bond (Backbone NH)Hinge Anchor Essential. Pyridine N (acceptor) or Pyrazole N (donor) must bind here.
Thr106 Hydrophobic / StericGatekeeper The phenyl ring should sit in the hydrophobic pocket adjacent to Thr106.
Lys53 Salt Bridge / H-BondCatalytic Lysine Interaction with the pyrazole core stabilizes the active conformation.
Asp168 H-Bond (via Water)DFG Motif Relevant if the ligand extends towards the DFG pocket (Type II tendency).
Expected Binding Orientation

For the subject molecule:

  • The Pyridin-3-yl ring likely orients towards the hinge (Met109).

  • The Phenyl ring rotates to occupy the hydrophobic pocket (gatekeeper region), maximizing van der Waals contacts.

  • The Pyrazole core acts as the scaffold, potentially forming a water-mediated bridge to Glu71.

References

  • Wang, Z., et al. (1998). Structural basis of inhibitor selectivity in MAP kinases.[4][1] Structure, 6(9), 1117-1128.

  • Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology, 9(4), 268-272.

  • Regan, J., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of Medicinal Chemistry, 45(14), 2994-3008.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.

  • Koeberle, A., & Werz, O. (2014). Multi-target approach for natural products in inflammation. Drug Discovery Today, 19(11), 1871-1882.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal and Safety Protocol for 4-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine

As drug development and synthetic chemistry increasingly rely on complex nitrogenous heterocycles for kinase inhibition and receptor modulation, the safe handling and disposal of compounds like 4-Phenyl-3-(pyridin-3-yl)-...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and synthetic chemistry increasingly rely on complex nitrogenous heterocycles for kinase inhibition and receptor modulation, the safe handling and disposal of compounds like 4-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine becomes a critical operational mandate.

This guide provides researchers and environmental health and safety (EHS) professionals with a field-proven, self-validating system for the disposal of this specific pyrazole-pyridine derivative. We do not just dictate what to do; we explain the chemical causality behind why these protocols are necessary to ensure regulatory compliance, environmental protection, and laboratory safety.

Chemical Profiling and Hazard Causality

To design an effective disposal strategy, we must first understand the molecular architecture of the waste. 4-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine contains four nitrogen atoms distributed across a pyrazole core, a pyridine ring, and an exocyclic amine.

The Causality of the Hazard:

  • Thermal Degradation to ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    :  Because of its high nitrogen mass fraction, thermal destruction of this compound generates significant quantities of nitrogen oxides (
    
    
    
    ). Standard open-air burning or low-temperature ashing is strictly prohibited, as it will release toxic
    
    
    gas.
  • Ecotoxicity and Basicity: Pyridine and pyrazole derivatives exhibit notable aquatic toxicity. The basic nitrogens in the pyridine and primary amine groups allow the molecule to easily protonate in slightly acidic environmental conditions, increasing its aqueous solubility and mobility in groundwater[1][2]. Therefore, drain disposal is universally banned.

  • Biological Reactivity: As a biologically active scaffold, the fine powder of this aminopyrazole derivative acts as a severe respiratory and mucous membrane irritant[2].

Quantitative Hazard & Physicochemical Summary
ParameterData / ClassificationOperational Implication
Chemical Structure Heterocyclic AmineHigh nitrogen content; requires specialized incineration.
GHS Hazard Codes H302, H312, H315, H319, H332, H335Harmful if swallowed/inhaled; causes skin/eye irritation[2].
EPA RCRA Status Unlisted (unless mixed)Managed as Characteristic Hazardous Waste if dissolved in regulated solvents (e.g., D001 for ignitable solvents)[3].
UN Transport Code UN 3263 (Analogous)Corrosive solid, basic, organic, n.o.s. Requires UN-rated packaging[1].
Incompatibilities Strong oxidizers, strong acidsExothermic reaction risk; must be segregated in waste storage.

Mandatory Disposal Routing Workflow

The following decision tree dictates the logistical routing of 4-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine waste based on its physical state.

G Start 4-Phenyl-3-(pyridin-3-yl) -1H-pyrazol-5-amine Waste State What is the physical state of the waste? Start->State Solid Solid Waste (Powder/Crystals) State->Solid Liquid Liquid Waste (In Solution) State->Liquid Spill Spill Debris & Contaminated PPE State->Spill SolidDisp Seal in UN-rated container. Label: Toxic/Irritant Solid Solid->SolidDisp LiquidType Identify Solvent Matrix Liquid->LiquidType Spill->SolidDisp Incineration Licensed Hazardous Waste Incineration (Equipped with NOx Scrubbers) SolidDisp->Incineration Aq Aqueous Waste (pH adjusted to 6-8) LiquidType->Aq Org Organic Waste (Halogenated vs Non-Hal) LiquidType->Org Aq->Incineration Org->Incineration

Figure 1: Logistical routing for the disposal of 4-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine.

Step-by-Step Experimental Disposal Protocols

To ensure a self-validating safety system, every step in the disposal process must be verified before proceeding to the next.

Protocol A: Management of Solid Waste (Unused Product & Intermediates)

Causality: Solid powders pose the highest risk of inhalation exposure. The goal is to eliminate aerosolization during transfer.

  • PPE Verification: Don nitrile gloves (double-gloving recommended), a fitted P95 or P100 particulate respirator, safety goggles, and a fully buttoned lab coat[1].

  • Containment: Perform all transfers inside a certified Class II Type B2 Biological Safety Cabinet or a chemical fume hood with a face velocity of at least 100 fpm.

  • Collection: Do not use a dry brush to sweep up the powder, as this generates airborne particulates. Instead, use a dedicated anti-static spatula to transfer the solid into a wide-mouth, high-density polyethylene (HDPE) or glass container.

  • Sealing and Labeling: Seal the container with a PTFE-lined cap. Label explicitly as "Hazardous Waste: 4-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine (Toxic/Irritant Solid)".

  • Final Disposition: Transfer to the facility's hazardous waste accumulation area for pickup by a licensed contractor. Ensure the contractor utilizes high-temperature incineration (above 1,000°C) equipped with catalytic ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     reduction scrubbers.
    
Protocol B: Management of Liquid Waste (Reaction Mixtures & Assays)

Causality: The compound's basicity means its solubility is highly pH-dependent. Mixing it with incompatible solvent streams can cause unexpected precipitation or exothermic reactions.

  • Solvent Segregation:

    • Halogenated vs. Non-Halogenated: If the compound is dissolved in DCM or Chloroform, route it to the Halogenated Organic Waste stream. If dissolved in DMSO, Methanol, or Ethyl Acetate, route to the Non-Halogenated stream.

    • Why? Halogenated waste requires specific acid-gas scrubbers during incineration to neutralize HCl. Mixing nitrogenous waste with halogenated waste unnecessarily complicates the thermal destruction profile.

  • Aqueous Neutralization: If the compound is in an acidic aqueous solution (where it exists as a highly soluble pyridinium/pyrazolium salt), carefully adjust the pH to 6.0–8.0 using dilute

    
     before adding it to the aqueous waste carboy. This prevents the generation of heat and pressure inside the sealed waste container.
    
  • Secondary Containment: Store all liquid waste carboys in secondary containment trays to capture any catastrophic failure of the primary vessel.

Protocol C: Emergency Spill Response

Causality: Immediate containment prevents the spread of the compound into the ambient laboratory air or floor drains, mitigating both human exposure and environmental contamination[2].

  • Evacuate and Assess: If a large quantity (>50g) is spilled outside a fume hood, evacuate the immediate area and allow the HVAC system to clear any initial dust cloud.

  • Moisten to Suppress Dust: Lightly mist the spilled solid with a compatible solvent (e.g., isopropanol or water) using a spray bottle. Why? Wetting the powder increases its cohesive forces, entirely preventing aerosolization during the physical cleanup[1].

  • Physical Removal: Shovel the wetted paste using a non-sparking scoop into a heavy-duty hazardous waste bag or bucket.

  • Surface Decontamination: Wash the spill surface with a 10% bleach solution or a commercial detergent, followed by a water rinse. The basic nature of the compound makes it susceptible to removal via slightly acidic or surfactant-heavy cleaners.

  • Dispose of PPE: All materials used in the cleanup, including paper towels and the outer layer of nitrile gloves, must be placed in the solid hazardous waste container and treated as contaminated material[2].

References

  • WASTE INCINERATION wt090201 Activity 090201 Emission Inventory Guidebook Source: European Environment Agency (EEA) URL:[Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source: US Environmental Protection Agency (EPA) URL:[Link]

Sources

Handling

Comprehensive Guide to Personal Protective Equipment for Handling 4-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine

This guide provides essential safety and handling protocols for 4-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synt...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and handling protocols for 4-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from the safety profiles of structurally related compounds, including pyridine and various pyrazole derivatives. The core principle of this guide is to treat the compound with a high degree of caution, assuming it may possess hazards associated with its constituent chemical moieties.

Hazard Analysis: A Proactive Approach to Safety

Given that 4-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine incorporates a pyridine ring, a pyrazole core, and an amine group, it is prudent to anticipate a range of potential hazards. Pyridine itself is a flammable liquid with a strong, unpleasant odor, and its vapors can be harmful if inhaled.[1][2] Pyrazole-containing compounds are often associated with acute oral toxicity, skin and eye irritation, and respiratory irritation.[3][4][5]

Anticipated Hazards:

  • Acute Toxicity (Oral): May be harmful if swallowed.[3][4][6]

  • Skin Corrosion/Irritation: Likely to cause skin irritation upon contact.[3][5][7][8]

  • Serious Eye Damage/Irritation: Likely to cause serious eye irritation.[3][5][6][7]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[3][4][9]

  • Flammability: While the compound is a solid, the presence of the pyridine moiety suggests that in the event of a fire, hazardous gases such as nitrogen oxides and carbon monoxide could be produced.[7][10][11]

Hazard CategoryAnticipated SeverityRationale based on Structural Analogs
Oral Toxicity WarningPyrazole derivatives are often categorized as harmful if swallowed.[3][4][6]
Skin Irritation WarningBoth pyridine and pyrazole compounds can cause skin irritation.[3][7][8][10]
Eye Irritation WarningDirect contact with eyes is likely to cause significant irritation.[3][6][7][10]
Respiratory Irritation WarningInhalation of fine particles may irritate the respiratory system.[3][4][9][10]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to minimize exposure. The following table outlines the minimum required PPE for handling 4-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine.

PPE CategorySpecificationRationale and Best Practices
Hand Protection Nitrile or Butyl Rubber GlovesProvides a barrier against skin contact. Nitrile gloves are a good general-purpose choice, while butyl rubber may offer enhanced protection against pyridine-like structures.[1][12] Always inspect gloves for tears or holes before use and wash hands thoroughly after removal.
Eye Protection Chemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne particles.[2][10] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[10]
Body Protection Fully-Buttoned Laboratory CoatPrevents contamination of personal clothing and minimizes skin exposure.[2][12]
Respiratory Protection Use in a Certified Chemical Fume HoodEngineering controls are the primary method for respiratory protection. All handling of this compound should be performed within a properly functioning chemical fume hood to prevent the inhalation of dust or aerosols.[2][12] A respirator may be required for cleaning up large spills.[12]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational workflow is paramount for ensuring safety.

Preparation and Weighing
  • Designate a Work Area: All handling of 4-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine should be conducted in a designated area within a certified chemical fume hood.[2][12]

  • Assemble all Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, solvents, etc.) and waste containers are within the fume hood.

  • Don PPE: Put on all required PPE as outlined in the table above.

  • Weighing: Carefully weigh the desired amount of the solid compound. Avoid creating dust. If the compound is a fine powder, consider using a spatula that minimizes aerosolization.

Dissolution and Reaction Setup
  • Solvent Addition: Add the solvent to the solid in a controlled manner to avoid splashing.

  • Mixing: Use magnetic stirring or gentle swirling to dissolve the compound. If heating is required, use a controlled heating mantle and ensure the setup is secure.

  • Reaction Monitoring: Monitor the reaction from outside the fume hood sash as much as possible.

The following diagram illustrates the safe handling workflow:

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don PPE Designate Designate Fume Hood Area Prep->Designate Enter Lab Weigh Weigh Compound Designate->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve React Perform Reaction Dissolve->React Decontaminate Decontaminate Glassware React->Decontaminate Waste Dispose of Waste Decontaminate->Waste Doff Doff PPE Waste->Doff

Caption: Workflow for handling 4-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2] Remove contaminated clothing. If irritation persists, seek medical attention.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][13] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[7][13] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[11][13] Seek immediate medical attention.[6]

  • Small Spill: For a small spill, use an absorbent material like sand or vermiculite to contain it.[1] Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[8][14]

  • Large Spill: Evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Waste Management

All waste containing 4-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated weigh boats and paper towels, in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste, including reaction mixtures and solvent rinses, in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal: All hazardous waste must be disposed of through your institution's approved hazardous waste management program, following all local, state, and federal regulations.[6][7][8]

References

  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024, October 1).
  • Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (2024, March 12).
  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov.
  • Pyridine Standard Operating Procedure - Washington St
  • Pyridine - SAFETY D
  • Safety d
  • Pyrazole | C3H4N2 | CID 1048 - PubChem - NIH.
  • SAFETY D
  • Safety Data Sheet - KISHIDA CHEMICAL CO., LTD. (2023, December 21).
  • 4-Phenyl-1H-pyrazol-5-amine | C9H9N3 | CID 79703 - PubChem.
  • 1-Phenyl-3-methyl-5-pyrazolone Safety D
  • SAFETY DATA SHEET - Fisher Scientific. (2023, August 24).
  • Safety Data Sheet - Cayman Chemical. (2023, August 10).
  • SAFETY D
  • 4-phenyl-1H-pyrazol-3-amine - 57999-06-1, C9H9N3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 19).
  • SAFETY DATA SHEET - Fisher Scientific. (2023, August 24).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 7).
  • 3-Phenyl-1H-pyrazol-5-amine | 827-41-8 - Sigma-Aldrich.
  • 3-Amino-5-phenylpyrazole | C9H9N3 | CID 136655 - PubChem.
  • 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine - MilliporeSigma.
  • Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes - New Journal of Chemistry (RSC Publishing).
  • 1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole - AK Scientific, Inc.

Sources

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